molecular formula C28H28O2P2 B1311950 (R,R)-Dipamp CAS No. 55739-58-7

(R,R)-Dipamp

カタログ番号: B1311950
CAS番号: 55739-58-7
分子量: 458.5 g/mol
InChIキー: QKZWXPLBVCKXNQ-ROJLCIKYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R)-Dipamp is a useful research compound. Its molecular formula is C28H28O2P2 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZWXPLBVCKXNQ-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027540
Record name (R,R)-Dipamp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55739-58-7
Record name Dipamp, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055739587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Dipamp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPAMP, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ831OWLW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R,R)-Dipamp: A Comprehensive Technical Guide to its Structure, Chirality, and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of (R,R)-Dipamp, a pioneering chiral phosphine ligand. The content covers its core structural features, the origin of its chirality, its application in asymmetric hydrogenation, and the underlying mechanistic principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, catalysis, and pharmaceutical development.

Core Structure and Chirality

This compound, with the full chemical name (1R,2R)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a C₂-symmetric diphosphine ligand.[1] Its structure is characterized by a central ethane backbone connecting two phosphorus atoms. Each phosphorus atom is a stereogenic center, bearing three different substituents: a phenyl group, an o-anisyl (2-methoxyphenyl) group, and the ethylene bridge.[1] The chirality of the molecule arises from the specific spatial arrangement of these groups around the pyramidal phosphorus atoms.

The designation (R,R) refers to the absolute configuration at each of the two phosphorus centers, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration at a phosphorus atom, the substituents are ranked based on atomic number. The lone pair of electrons on the phosphorus atom is considered the lowest priority group (priority 4). The priority of the other three groups is determined by the atoms directly attached to the phosphorus. If there is a tie, the atoms at the next position in the chain are considered until a point of difference is reached.[2][3][4][5][6]

For this compound, the priority of the groups attached to each phosphorus atom is as follows:

  • o-Anisyl group: The carbon atom attached to the phosphorus is bonded to another carbon, a hydrogen, and another carbon of the aromatic ring. The methoxy group gives this substituent higher priority.

  • Phenyl group: The carbon atom attached to the phosphorus is bonded to two other carbons and a hydrogen in the aromatic ring.

  • Ethylene bridge: The carbon atom attached to the phosphorus is bonded to two hydrogens and the other phosphorus-bearing carbon.

  • Lone pair of electrons.

When viewing the molecule with the lowest priority group (the lone pair) pointing away, the sequence from the highest to the third-highest priority group for each phosphorus atom traces a clockwise direction, hence the (R) designation for both stereocenters.

Structural Data

The precise arrangement of atoms in this compound and its metal complexes is crucial for its stereodifferentiating ability in catalysis. X-ray crystallographic studies of rhodium complexes of Dipamp have provided detailed information on its geometry.[7]

Table 1: Selected Bond Lengths and Angles for a Rhodium-(R,R)-Dipamp Complex

ParameterValue
Bond Lengths (Å)
Rh-P12.335(2)
Rh-P22.339(2)
P1-C(anisyl)1.835(8)
P1-C(phenyl)1.833(8)
P1-C(ethane)1.855(9)
P2-C(anisyl)1.838(8)
P2-C(phenyl)1.831(8)
P2-C(ethane)1.851(9)
**Bond Angles (°) **
P1-Rh-P283.1(1)
Rh-P1-C(anisyl)111.4(3)
Rh-P1-C(phenyl)122.5(3)
Rh-P1-C(ethane)104.9(3)
C(anisyl)-P1-C(phenyl)102.3(4)
C(anisyl)-P1-C(ethane)103.5(4)
C(phenyl)-P1-C(ethane)109.8(4)

Note: The data presented is compiled from representative crystal structures of Rhodium-(R,R)-Dipamp complexes and may vary slightly depending on the specific complex and crystalline environment.

Synthesis of this compound

The synthesis of this compound was a pivotal achievement by W. S. Knowles and his team at Monsanto, which was recognized with the Nobel Prize in Chemistry.[1] The key step in the synthesis is the stereospecific oxidative coupling of a P-chiral phosphine precursor.

Synthetic Workflow

The general synthetic strategy for this compound is outlined below.

G cluster_0 Preparation of Chiral Precursor cluster_1 Oxidative Coupling cluster_2 Final Reduction A Anisyl(phenyl)methylphosphine Oxide B Resolution with Chiral Acid A->B Diastereomeric Salt Formation C (R)-Anisyl(phenyl)methylphosphine Oxide B->C Separation D Reduction C->D e.g., HSiCl3 E (S)-Anisyl(phenyl)methylphosphine D->E Inversion of Stereochemistry F (S)-Anisyl(phenyl)methylphosphine G Deprotonation E->G F->G e.g., n-BuLi H Lithium (S)-anisyl(phenyl)phosphide G->H I Oxidative Coupling H->I e.g., CuCl2 J (R,R)-1,2-Bis[anisyl(phenyl)phosphino]ethane Dioxide I->J K (R,R)-Diphosphine Dioxide L Reduction J->L K->L e.g., HSiCl3 M This compound L->M

Caption: Synthetic workflow for this compound.

Application in Asymmetric Catalysis

This compound is most renowned for its application as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions.[8] This technology was famously applied in the industrial synthesis of the anti-Parkinson's drug, L-DOPA.[9] The high efficiency and enantioselectivity of the Rh-(R,R)-Dipamp catalyst system set a new standard in asymmetric catalysis.

Performance Data

The effectiveness of this compound is demonstrated by the high enantiomeric excesses (ee) achieved in the hydrogenation of various prochiral olefins, particularly α-enamides.

Table 2: Enantiomeric Excess in Rh-(R,R)-Dipamp Catalyzed Asymmetric Hydrogenation

SubstrateProductEnantiomeric Excess (ee%)
Methyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester>95
(Z)-α-Acetamidocinnamic acidN-Acetyl-(R)-phenylalanine96
Methyl (Z)-α-acetamidoacrylateN-Acetyl-(R)-alanine methyl ester90
(Z)-α-Benzamido-3,4-diacetoxycinnamic acidPrecursor to L-DOPA95

Note: Enantiomeric excess values can be influenced by reaction conditions such as temperature, pressure, and solvent.

Mechanism of Asymmetric Hydrogenation

The mechanism of Rh-(R,R)-Dipamp catalyzed asymmetric hydrogenation has been extensively studied. The currently accepted mechanism for α-enamide substrates involves the initial coordination of the substrate to the rhodium center, followed by the oxidative addition of hydrogen.

Catalytic Cycle

The key steps in the catalytic cycle are depicted in the following diagram.

G A [Rh(Dipamp)(solvent)2]+ B [Rh(Dipamp)(substrate)]+ A->B + Substrate - Solvent B->A - Substrate + Solvent C [Rh(H)2(Dipamp)(substrate)]+ B->C + H2 (Oxidative Addition) D [Rh(H)(alkyl)(Dipamp)]+ C->D Migratory Insertion D->A Reductive Elimination + Product E Product D->E E->A

Caption: Catalytic cycle of Rh-(R,R)-Dipamp hydrogenation.

A crucial aspect of the enantioselectivity is that the major diastereomeric catalyst-substrate adduct observed in solution is often not the one that leads to the major product enantiomer. Instead, the minor, more reactive diastereomer proceeds through the catalytic cycle at a much faster rate, thus determining the stereochemical outcome of the reaction. This is a classic example of the Curtin-Hammett principle.[10]

Experimental Protocols

Synthesis of this compound

The following is a representative, generalized protocol based on the original work of Knowles and subsequent modifications. Researchers should consult the primary literature for specific details and safety precautions.

Step 1: Resolution of (±)-o-Anisylphenylmethylphosphine Oxide

  • A solution of (±)-o-anisylphenylmethylphosphine oxide in a suitable solvent (e.g., hot ethanol) is prepared.

  • An equimolar amount of a chiral resolving agent, such as (-)-dibenzoyltartaric acid, is added to the solution.

  • The mixture is allowed to cool slowly to facilitate the crystallization of one diastereomeric salt.

  • The crystals are collected by filtration, and the process of recrystallization is repeated until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.

  • The resolved diastereomeric salt is treated with a base (e.g., aqueous NaOH) to liberate the enantiomerically pure phosphine oxide, which is then extracted into an organic solvent.

Step 2: Reduction of (R)-(+)-o-Anisylphenylmethylphosphine Oxide

  • The resolved (R)-(+)-o-anisylphenylmethylphosphine oxide is dissolved in an inert solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • A reducing agent, typically trichlorosilane with a tertiary amine base (e.g., triethylamine), is added dropwise at a controlled temperature. This reduction proceeds with inversion of stereochemistry at the phosphorus center.

  • After the reaction is complete, the mixture is carefully quenched, and the product, (S)-(-)-o-anisylphenylmethylphosphine, is isolated and purified.

Step 3: Oxidative Coupling to form (R,R)-1,2-Bis[o-anisyl(phenyl)phosphino]ethane Dioxide

  • The enantiomerically pure (S)-(-)-o-anisylphenylmethylphosphine is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

  • A strong base, such as n-butyllithium, is added dropwise to deprotonate the phosphine, forming the corresponding lithium phosphide.

  • An oxidative coupling agent, such as cupric chloride (CuCl₂), is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched, and the resulting diphosphine dioxide is extracted and purified.

Step 4: Reduction to this compound

  • The (R,R)-1,2-Bis[o-anisyl(phenyl)phosphino]ethane dioxide is reduced using a similar procedure as in Step 2, employing a reducing agent like trichlorosilane or hexachlorodisilane.

  • The final product, this compound, is isolated and purified, typically by crystallization, to yield a white, crystalline solid.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
  • Catalyst Precursor Preparation: A rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and this compound (in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol) under an inert atmosphere to form the active catalyst solution.

  • Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in the same degassed solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the substrate solution. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3 atm).

  • Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25 °C) and monitored for hydrogen uptake.

  • Workup and Analysis: Upon completion, the solvent is removed under reduced pressure. The enantiomeric excess of the product, N-acetyl-(R)-phenylalanine methyl ester, is determined by a suitable chiral analytical technique, such as chiral HPLC or GC.

This guide provides a foundational understanding of this compound. For more specific applications and detailed experimental nuances, consulting the primary scientific literature is highly recommended.

References

The Dawn of Asymmetric Synthesis: An In-depth Guide to the Early Applications of (R,R)-Dipamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of (R,R)-Dipamp, a chiral bisphosphine ligand, marked a pivotal moment in the field of asymmetric synthesis. Its successful application in the industrial production of L-DOPA, a crucial drug for treating Parkinson's disease, demonstrated the profound potential of catalytic asymmetric hydrogenation. This technical guide delves into the core of these early applications, providing a detailed look at the experimental protocols, quantitative data, and the underlying mechanistic principles that established this compound as a landmark catalyst.

A Breakthrough in Chiral Ligand Design

Developed by William S. Knowles and his team at Monsanto, this compound, or (1R,2R)-bis[(2-methoxyphenyl)phenylphosphino]ethane, was a significant advancement over earlier chiral phosphine ligands.[1][2] Its C2 symmetry and the chirality residing on the phosphorus atoms were initially believed to be key to its high efficiency in inducing enantioselectivity.[2][3] This ligand, when complexed with rhodium, formed a highly effective catalyst for the asymmetric hydrogenation of prochiral enamides, leading to the production of chiral amino acids with high enantiomeric excess.[1][4]

The Landmark Synthesis of L-DOPA

The most notable early application of the Rh-(R,R)-Dipamp catalyst was in the commercial synthesis of L-DOPA (levodopa).[5] This process involved the asymmetric hydrogenation of an enamide precursor, (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid. The reaction proceeded with high efficiency and stereoselectivity, yielding the desired L-enantiomer of the DOPA precursor in high purity.[5]

Experimental Protocol: Asymmetric Hydrogenation of the L-DOPA Precursor

The following is a representative experimental protocol derived from the seminal work of Knowles and his colleagues.

Catalyst Preparation: The active catalyst is typically prepared in situ or from a pre-formed complex such as [Rh(this compound)(COD)]BF₄ (COD = 1,5-cyclooctadiene).[5]

Hydrogenation Reaction:

  • A pressure reactor is charged with the enamide substrate, (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid, and a suitable solvent, typically methanol or a mixture of methanol and water.

  • The Rh-(R,R)-Dipamp catalyst is added to the mixture. The substrate-to-catalyst molar ratio (S/C) is generally high, often in the range of 1000:1 to 10,000:1, highlighting the catalyst's efficiency.[5]

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically run at a pressure of approximately 3 atmospheres.[5]

  • The reaction mixture is stirred at a controlled temperature, often around 50°C, until the uptake of hydrogen ceases, indicating the completion of the reaction.[5]

  • Upon completion, the product, N-acetyl-L-DOPA, is isolated. This is often achieved by cooling the reaction mixture to induce crystallization, followed by filtration. The catalyst remains in the mother liquor and can potentially be recycled.

  • The N-acetyl protecting group is then removed by acid hydrolysis to yield L-DOPA.

Quantitative Performance of this compound in Asymmetric Hydrogenation

The Rh-(R,R)-Dipamp catalyst demonstrated high enantioselectivity for a range of enamide substrates. The following table summarizes key quantitative data from early studies.

SubstrateProductSolventTemp (°C)Pressure (atm H₂)Enantiomeric Excess (ee%)Reference
(Z)-α-Acetamidocinnamic acidN-Acetyl-(S)-phenylalanineMeOH25195[6]
Methyl (Z)-α-acetamidocinnamateMethyl N-acetyl-(S)-phenylalaninateMeOH25196[6]
(Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic acidN-Acetyl-L-DOPAMeOH50396[5]
(Z)-α-Benzamidocinnamic acidN-Benzoyl-(S)-phenylalanineEtOH25194[1]
Itaconic acid(S)-Methylsuccinic acidMeOH25193[1]

Mechanistic Insights into Enantioselection

The mechanism of enantioselection by the Rh-Dipamp catalyst has been a subject of extensive study. The prevailing understanding involves the formation of two diastereomeric catalyst-substrate adducts. Interestingly, it is the minor, less stable diastereomer that reacts much faster with hydrogen, ultimately leading to the major enantiomer of the product. This "anti-lock-and-key" model was a significant finding in the field of asymmetric catalysis.[6][7]

Catalytic_Cycle cluster_equilibrium Diastereomer Equilibrium Catalyst [Rh(Dipamp)(S)₂]⁺ (Catalyst Precursor) Major_Adduct Major Diastereomeric Adduct (less reactive) Catalyst->Major_Adduct + Substrate (fast, reversible) Minor_Adduct Minor Diastereomeric Adduct (more reactive) Catalyst->Minor_Adduct + Substrate (fast, reversible) Substrate Prochiral Olefin (Enamide) Major_Adduct->Minor_Adduct k_inv H2_Ox_Add_Major Oxidative Addition of H₂ Major_Adduct->H2_Ox_Add_Major k_major (slow) H2_Ox_Add_Minor Oxidative Addition of H₂ Minor_Adduct->H2_Ox_Add_Minor k_minor (fast) Rh_Dihydride_Minor Rhodium Dihydride Intermediate (from minor) H2_Ox_Add_Minor->Rh_Dihydride_Minor Rh_Dihydride_Major Rhodium Dihydride Intermediate (from major) H2_Ox_Add_Major->Rh_Dihydride_Major Migratory_Insertion_Minor Migratory Insertion Rh_Dihydride_Minor->Migratory_Insertion_Minor Migratory_Insertion_Major Migratory Insertion Rh_Dihydride_Major->Migratory_Insertion_Major Rh_Alkyl_Hydride_Minor Rhodium Alkyl Hydride (from minor) Migratory_Insertion_Minor->Rh_Alkyl_Hydride_Minor Rh_Alkyl_Hydride_Major Rhodium Alkyl Hydride (from major) Migratory_Insertion_Major->Rh_Alkyl_Hydride_Major Reductive_Elimination_Minor Reductive Elimination Rh_Alkyl_Hydride_Minor->Reductive_Elimination_Minor Reductive_Elimination_Major Reductive Elimination Rh_Alkyl_Hydride_Major->Reductive_Elimination_Major Reductive_Elimination_Minor->Catalyst Catalyst Regeneration Product Chiral Product Reductive_Elimination_Minor->Product Major Enantiomer Reductive_Elimination_Major->Product Minor Enantiomer

Caption: Catalytic cycle for Rh-(R,R)-Dipamp asymmetric hydrogenation.

Experimental Workflow

The logical flow of a typical asymmetric hydrogenation experiment using this compound is outlined below. This workflow highlights the key stages from catalyst preparation to product analysis, providing a clear roadmap for researchers.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation ([Rh(Dipamp)(COD)]BF₄ or in situ) Start->Catalyst_Prep Reactor_Setup Reactor Setup (Substrate, Solvent, Catalyst) Catalyst_Prep->Reactor_Setup Inert_Atmosphere Establish Inert Atmosphere (Nitrogen Purge) Reactor_Setup->Inert_Atmosphere Hydrogenation Hydrogenation (Pressurize with H₂, Stir at Temp) Inert_Atmosphere->Hydrogenation Reaction_Monitoring Reaction Monitoring (H₂ Uptake, TLC/GC) Hydrogenation->Reaction_Monitoring Reaction_Monitoring->Hydrogenation Incomplete Workup Reaction Work-up (Depressurize, Cool) Reaction_Monitoring->Workup Complete Product_Isolation Product Isolation (Crystallization, Filtration) Workup->Product_Isolation Purification Purification (Recrystallization) Product_Isolation->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Enantio_Analysis Enantiomeric Excess Analysis (Chiral HPLC/GC, Polarimetry) Characterization->Enantio_Analysis End End Enantio_Analysis->End

Caption: A typical experimental workflow for asymmetric hydrogenation.

Conclusion

The early applications of this compound in asymmetric synthesis, particularly the industrial synthesis of L-DOPA, were a watershed moment for the field. This work not only provided a practical and efficient route to a vital pharmaceutical but also laid the groundwork for the development of a vast array of chiral ligands and asymmetric catalytic transformations. The detailed understanding of the experimental parameters, the impressive quantitative performance, and the elucidation of the underlying reaction mechanism continue to inform and inspire researchers in the ongoing quest for more efficient and selective synthetic methodologies.

References

An In-depth Technical Guide to (R,R)-Dipamp: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (R,R)-Dipamp, a chiral phosphine ligand renowned for its pioneering role in asymmetric catalysis. Aimed at researchers, scientists, and drug development professionals, this document details the compound's characteristics, experimental protocols for its synthesis and resolution, and its application in catalytic processes.

Core Physical and Chemical Properties

This compound, with the full name (R,R)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a C₂-symmetric diphosphine ligand. Its chirality arises from the two stereogenic phosphorus atoms. It is a white solid that is soluble in many organic solvents.[1][2] This property is crucial for its use in homogeneous catalysis.

Table 1: General Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₈H₂₈O₂P₂[2]
Molecular Weight458.47 g/mol [2]
CAS Number55739-58-7[2]
AppearanceWhite crystalline solid[2]

Table 2: Physicochemical Data of this compound

ParameterValueConditionsReference(s)
Melting Point102-106 °C-[3]
Specific Rotation [α]-81°c = 1 in chloroform, 22 °C[3]

Experimental Protocols

Synthesis of Racemic Dipamp

The synthesis of Dipamp was originally developed by Knowles and his team at Monsanto.[2] The key step involves the oxidative coupling of a chiral phosphine precursor, methyl(2-methoxyphenyl)phenylphosphine. A general representation of this synthesis is outlined below.

Experimental Workflow for the Synthesis of Racemic Dipamp

G A Methyl(2-methoxyphenyl)phenylphosphine B Oxidative Coupling A->B C Racemic Dipamp B->C

Caption: Synthetic route to racemic Dipamp.

Protocol:

  • Preparation of Methyl(2-methoxyphenyl)phenylphosphine: This precursor is synthesized through a multi-step process, typically involving the reaction of a Grignard reagent derived from 2-bromoanisole with dichlorophenylphosphine, followed by methylation.

  • Purification: The resulting racemic Dipamp is purified by crystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to yield a white crystalline solid.

Resolution of Racemic Dipamp

The separation of the (R,R) and (S,S) enantiomers of Dipamp is crucial for its application in asymmetric catalysis. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Logical Relationship for Chiral Resolution

G A Racemic Dipamp ((R,R) and (S,S)) C Formation of Diastereomeric Salts A->C B Chiral Resolving Agent (e.g., (+)-tartaric acid derivative) B->C D Diastereomer 1 (this compound salt) C->D E Diastereomer 2 ((S,S)-Dipamp salt) C->E F Fractional Crystallization D->F E->F G Separated Diastereomers F->G H Liberation of Enantiomers G->H I This compound H->I J (S,S)-Dipamp H->J

Caption: Resolution of racemic Dipamp.

Protocol:

  • Diastereomeric Salt Formation: A solution of racemic Dipamp in a suitable solvent (e.g., a protic solvent like ethanol) is treated with an enantiomerically pure chiral acid, such as a derivative of tartaric acid. This reaction forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: The mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different physical properties, one diastereomer will be less soluble and will crystallize out of the solution upon cooling or concentration of the solvent.

  • Isolation and Purification of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free phosphine ligand, this compound.

  • Purification: The final product is purified by extraction and crystallization to yield the enantiomerically pure this compound.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are used to confirm the molecular structure and assess purity. The ³¹P NMR spectrum is particularly informative for phosphine ligands.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the absolute configuration and the three-dimensional structure of the molecule and its metal complexes.[4]

  • Polarimetry: The specific rotation is measured to determine the enantiomeric purity of the sample.

Application in Asymmetric Catalysis: The Monsanto L-DOPA Process

This compound is most famously used in the Monsanto process for the synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease.[5] In this process, a rhodium complex of this compound catalyzes the asymmetric hydrogenation of an enamide precursor to L-DOPA with high enantioselectivity.[5]

Catalytic Cycle of the Monsanto L-DOPA Process

G Catalyst [Rh(R,R-Dipamp)(solvent)₂]⁺ Complex [Rh(R,R-Dipamp)(enamide)]⁺ Catalyst->Complex Substrate Coordination Substrate Enamide Precursor Substrate->Complex H2_add Oxidative Addition of H₂ Complex->H2_add Dihydride [Rh(H)₂(R,R-Dipamp)(enamide)]⁺ H2_add->Dihydride Insertion Migratory Insertion Dihydride->Insertion Alkyl_hydride Rhodium Alkyl Hydride Intermediate Insertion->Alkyl_hydride Elimination Reductive Elimination Alkyl_hydride->Elimination Elimination->Catalyst Catalyst Regeneration Product L-DOPA Precursor Elimination->Product

Caption: Monsanto L-DOPA synthesis.

The catalytic cycle involves the coordination of the enamide substrate to the rhodium catalyst, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps yield the chiral product and regenerate the active catalyst.[5] The C₂-symmetric nature of the this compound ligand is critical for creating a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral substrate, resulting in the formation of the desired enantiomer of the L-DOPA precursor with high enantiomeric excess.[5]

References

(R,R)-Dipamp: A P-Chirogenic Phosphine Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

(R,R)-Dipamp , formally known as (R,R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine], stands as a seminal P-chirogenic phosphine ligand in the field of asymmetric catalysis. Its development in the 1970s by William S. Knowles and his team at Monsanto marked a pivotal moment in the industrial application of enantioselective synthesis, earning Knowles a share of the 2001 Nobel Prize in Chemistry. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a C₂-symmetric diphosphine ligand where the chirality is centered on the phosphorus atoms. This structural feature is crucial for its ability to create a chiral environment around a metal center, typically rhodium, enabling highly enantioselective transformations. The ligand is a white, crystalline, and air-stable solid, which contributes to its practicality in laboratory and industrial settings. Its most notable application is in the Monsanto process for the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₈H₂₈O₂P₂
Molecular Weight458.47 g/mol
Melting Point102-106 °C[1]
Optical Activity[α]²²/D −81° (c = 1 in chloroform)[1]
AppearanceWhite solid[2]

Synthesis of this compound

The synthesis of enantiomerically pure this compound has been a subject of significant research. A notable method developed by Imamoto and colleagues utilizes a phosphine-borane approach, which offers a stereospecific route to the desired P-chiral ligand.

Experimental Protocol: Synthesis of (S,S)-Dipamp via Phosphine-Borane Methodology

This protocol outlines the synthesis of the (S,S)-enantiomer, which follows the same principles as the synthesis of the (R,R)-enantiomer. The key is the stereospecific copper-catalyzed oxidative coupling of a P-chiral secondary phosphine-borane.

Step 1: Preparation of (o-Anisyl)methylphenylphosphine-borane (20)

The starting material, (o-anisyl)methylphenylphosphine-borane, is prepared with an initial enantiomeric excess (e.g., 89% ee).

Step 2: Oxidative Coupling to form 1,2-Bis[(o-anisyl)phenylphosphino]ethane-bis(borane) (21)

The phosphine-borane (20) is treated with sec-butyllithium (s-BuLi) followed by copper(II) chloride (CuCl₂). This crucial step proceeds with high stereospecificity, yielding the desired diphosphine-bis(borane) adduct (21). The meso isomer, formed as a byproduct, can be removed by recrystallization to afford the product with high enantiomeric excess (>99% ee).[3][4]

Step 3: Deprotection to (S,S)-Dipamp

The bis(borane) adduct (21) is then deprotected by reaction with an amine, such as diethylamine, to yield the final enantiopure (S,S)-Dipamp ligand.[3][4]

Asymmetric Catalysis with this compound

This compound, in combination with rhodium, forms a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins, particularly enamides and itaconic acid derivatives.

The Monsanto L-DOPA Process

The industrial synthesis of L-DOPA is the landmark application of this compound. The key step involves the asymmetric hydrogenation of an enamide precursor. The rhodium complex of this compound, [Rh(this compound)(COD)]⁺BF₄⁻, catalyzes this reaction with high efficiency and enantioselectivity.

The reaction yields the desired L-DOPA precursor in quantitative yield and with an enantiomeric excess of 95-97.5%.[3]

Performance in Asymmetric Hydrogenation

The Rh-(R,R)-Dipamp catalytic system has demonstrated high enantioselectivity in the hydrogenation of a variety of substrates.

SubstrateProductEnantiomeric Excess (e.e.) (%)Reference
(Z)-α-Acetamidocinnamic acidN-Acetyl-L-phenylalanine95[3]
Methyl (Z)-α-acetamidocinnamateN-Acetyl-L-phenylalanine methyl ester96[4]
Itaconic acid(S)-Methylsuccinic acid~90[5]
Monomethyl itaconate(S)-2-Methylsuccinic acid monomethyl ester90[5]

Further quantitative data on Turnover Numbers (TON) and Turnover Frequencies (TOF) are application-specific and can be found in specialized literature.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a benchmark enamide substrate.

Materials:

  • [Rh(this compound)(COD)]⁺BF₄⁻ (catalyst precursor)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Methanol (solvent)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask or autoclave is charged with the rhodium catalyst precursor and the substrate (a typical substrate-to-catalyst ratio is 100:1 to 1000:1).

  • Anhydrous, degassed methanol is added to dissolve the solids.

  • The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.

  • The vessel is purged with hydrogen gas several times.

  • The reaction is stirred under a specific hydrogen pressure (e.g., 3 atm) at a controlled temperature (e.g., 25 °C) for a designated time (e.g., 24-36 hours).

  • Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is then purified, typically by chromatography, to isolate the hydrogenated product.

  • The enantiomeric excess of the product is determined by chiral chromatography (e.g., HPLC or GC).

Mechanism of Enantioselection: The Halpern "Unsaturated Pathway"

The mechanism of the rhodium-catalyzed asymmetric hydrogenation of enamides using Dipamp has been extensively studied by Jack Halpern and his coworkers. The widely accepted "unsaturated pathway" explains the origin of the high enantioselectivity.

A key feature of this mechanism is the "anti-lock-and-key" principle. The initial coordination of the prochiral enamide to the chiral rhodium-Dipamp complex forms two diastereomeric catalyst-substrate adducts. The major, more stable diastereomer is less reactive towards hydrogen. Conversely, the minor, less stable diastereomer is significantly more reactive. The high enantioselectivity of the reaction arises from the fact that the final product is predominantly formed from the rapid hydrogenation of this more reactive minor diastereomer.

Halpern_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend catalyst [Rh(R,R-Dipamp)(Solvent)₂]⁺ major_adduct Major Diastereomeric Adduct (Less Reactive) catalyst->major_adduct + Substrate (fast, reversible) minor_adduct Minor Diastereomeric Adduct (More Reactive) catalyst->minor_adduct + Substrate (fast, reversible) substrate Enamide Substrate product Chiral Product major_adduct->catalyst minor_adduct->catalyst h2_oxidative_addition H₂ Oxidative Addition minor_adduct->h2_oxidative_addition + H₂ (rate-determining) migratory_insertion Migratory Insertion h2_oxidative_addition->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination reductive_elimination->product key_catalyst Catalyst Species key_substrate Reactant key_product Product key_intermediate Intermediates key_step Reaction Steps

Figure 1: The Halpern catalytic cycle for the rhodium-(R,R)-Dipamp catalyzed asymmetric hydrogenation of an enamide.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a rhodium-catalyzed asymmetric hydrogenation experiment using this compound.

Experimental_Workflow start Start glovebox Inert Atmosphere Preparation (Glovebox) start->glovebox reaction_setup Reaction Setup (Catalyst, Substrate, Solvent) glovebox->reaction_setup hydrogenation Hydrogenation (H₂ pressure, Temp., Time) reaction_setup->hydrogenation workup Reaction Workup (Solvent Removal) hydrogenation->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC for e.e.) purification->analysis end End analysis->end

Figure 2: A typical experimental workflow for asymmetric hydrogenation.

Conclusion

This compound remains a cornerstone in the field of asymmetric catalysis. Its successful application in the industrial synthesis of L-DOPA demonstrated the power of chiral phosphine ligands in producing enantiomerically pure compounds on a large scale. The understanding of its mechanism of action, particularly the "unsaturated pathway," has guided the development of subsequent generations of more advanced and efficient chiral ligands. For researchers and professionals in drug development, this compound serves as both a powerful tool and a foundational example of the principles of enantioselective catalysis.

References

The Historical Significance of (R,R)-Dipamp in Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the historical significance of the chiral phosphine ligand, (R,R)-Dipamp. It details the groundbreaking role of this ligand in the development of asymmetric catalysis, with a particular focus on its application in the industrial synthesis of the anti-parkinsonian drug, L-DOPA. This document presents a compilation of quantitative performance data, detailed experimental protocols for the synthesis of the ligand and its use in catalysis, and visual representations of the catalytic mechanism and experimental workflows to facilitate a comprehensive understanding of this landmark achievement in chemical synthesis.

Introduction: A Paradigm Shift in Chiral Synthesis

The development of this compound, or (R,R)-1,2-bis[( o-anisyl)phenylphosphino]ethane, by William S. Knowles and his team at Monsanto in the late 1960s and early 1970s marked a pivotal moment in the history of catalysis.[1][2] Prior to this, the synthesis of enantiomerically pure compounds largely relied on classical resolution methods, which are often inefficient and wasteful. The advent of this compound demonstrated the feasibility of using a chiral catalyst to achieve high levels of stereocontrol in a chemical reaction, a concept that has since become a cornerstone of modern organic synthesis and drug development.

The most notable success of this compound was its application in the Monsanto process for the asymmetric hydrogenation of a prochiral enamide precursor to L-DOPA (L-3,4-dihydroxyphenylalanine), a crucial medication for the treatment of Parkinson's disease.[1][3] This process represented the first industrial-scale application of asymmetric catalysis, showcasing its potential for the efficient and economical production of chiral drugs. The profound impact of this work was recognized with the 2001 Nobel Prize in Chemistry awarded to William S. Knowles.[4]

Quantitative Performance Data

The rhodium complex of this compound exhibits exceptional enantioselectivity and efficiency in the asymmetric hydrogenation of various prochiral olefins, particularly enamides and itaconic acid derivatives. The following table summarizes key performance data from the literature.

SubstrateProductCatalyst SystemEnantiomeric Excess (ee%)Turnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Reference(s)
(Z)-α-Acetamidocinnamic acid precursor to L-DOPAN-Acetyl-L-DOPA[Rh(this compound)(COD)]BF₄95 - 96>10,000High[1][3]
Methyl (Z)-α-acetamidocinnamateN-Acetyl-L-phenylalanine methyl ester[Rh(this compound)(COD)]BF₄94--[5]
Itaconic acid(S)-Methylsuccinic acid[Rh(this compound)(COD)]BF₄90--[2]
α-AcetamidostyreneN-(1-phenylethyl)acetamideRh(I) complex with a modified Dipamp90-2.5-fold increase vs. Dipamp[4]

Note: TON and TOF values are often not explicitly reported in older literature but are implied to be high due to the industrial viability of the process.

Experimental Protocols

Synthesis of this compound

The original synthesis of Dipamp involves the resolution of a racemic phosphine oxide precursor followed by reduction. The following is a generalized procedure based on described methods:

Step 1: Synthesis of Racemic 1,2-Bis[(o-methoxyphenyl)phenylphosphinyl]ethane

  • Start with the Grignard reagent derived from o-bromoanisole and react it with phenylphosphonic dichloride to yield (o-anisyl)phenylphosphinic chloride.

  • Reduce the phosphinic chloride to the secondary phosphine, (o-anisyl)phenylphosphine, using a suitable reducing agent like lithium aluminum hydride.

  • Couple two equivalents of the secondary phosphine with 1,2-dibromoethane in the presence of a base to form the racemic bisphosphine, which is then oxidized in situ (e.g., with hydrogen peroxide) to the corresponding bis(phosphine oxide).

Step 2: Resolution of the Racemic Bis(phosphine oxide)

  • The racemic bis(phosphine oxide) is resolved using a chiral resolving agent, such as (-)-dibenzoyltartaric acid.

  • The diastereomeric salts are separated by fractional crystallization.

  • The desired diastereomer is then treated with a base to liberate the enantiomerically pure (R,R)-1,2-bis[( o-methoxyphenyl)phenylphosphinyl]ethane.

Step 3: Reduction to this compound

  • The enantiomerically pure bis(phosphine oxide) is reduced to the final this compound ligand. This can be achieved using a variety of reducing agents, with trichlorosilane (SiHCl₃) and a tertiary amine (e.g., triethylamine) being a common choice.

  • The product is purified by crystallization to yield this compound as a white crystalline solid.

Asymmetric Hydrogenation of the L-DOPA Precursor (Monsanto Process)

The following outlines the key steps of the Monsanto L-DOPA process:

Step 1: Catalyst Preparation

  • The active catalyst is typically prepared in situ or used as a pre-formed complex, such as [Rh(this compound)(COD)]BF₄ (COD = 1,5-cyclooctadiene).

  • To prepare the catalyst in situ, a rhodium precursor like [Rh(COD)Cl]₂ is mixed with the this compound ligand in a suitable solvent under an inert atmosphere.

Step 2: Hydrogenation Reaction

  • The prochiral substrate, (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid, is dissolved in a suitable solvent, typically a mixture of isopropanol and water.

  • The catalyst solution is added to the substrate solution in a pressure reactor. The substrate-to-catalyst ratio is typically very high, often exceeding 10,000:1.

  • The reactor is pressurized with hydrogen gas (typically 3-4 atm).

  • The reaction is stirred at a controlled temperature (e.g., 50 °C) until the uptake of hydrogen ceases.

Step 3: Product Isolation and Deprotection

  • Upon completion of the reaction, the product, N-acetyl-L-DOPA, crystallizes out of the solution due to its lower solubility compared to the starting material and the D-enantiomer.

  • The product is isolated by filtration, and the catalyst remains in the mother liquor for potential recycling. This crystallization step also serves to upgrade the enantiomeric excess of the product to >99%.

  • The N-acetyl protecting group is removed by acidic hydrolysis (e.g., with HBr) to yield the final L-DOPA product.[6]

Visualizations

The Halpern Catalytic Cycle for Asymmetric Hydrogenation

The mechanism of the rhodium-Dipamp catalyzed asymmetric hydrogenation of enamides was elucidated by Jack Halpern and is often referred to as the "anti-lock-and-key" or Halpern mechanism.[5][7] It proposes that the major enantiomeric product arises from the hydrogenation of the minor, less stable diastereomeric catalyst-substrate adduct, which is significantly more reactive.

Halpern_Mechanism Catalyst [Rh(P-P)(S)₂]⁺ (Catalyst Precursor) Major_Adduct Major Diastereomeric Adduct (less reactive) Catalyst->Major_Adduct + Substrate (fast equil.) Minor_Adduct Minor Diastereomeric Adduct (more reactive) Catalyst->Minor_Adduct + Substrate (fast equil.) Substrate Enamide Substrate H2 H₂ Product Chiral Product Product->Catalyst releases Major_Adduct->Catalyst Ox_Add_Major Oxidative Addition (slow) Major_Adduct->Ox_Add_Major + H₂ Minor_Adduct->Catalyst Ox_Add_Minor Oxidative Addition (fast) Minor_Adduct->Ox_Add_Minor + H₂ Rh_Dihydride_Major Rh(III) Dihydride (from Major Adduct) Ox_Add_Major->Rh_Dihydride_Major Rh_Dihydride_Minor Rh(III) Dihydride (from Minor Adduct) Ox_Add_Minor->Rh_Dihydride_Minor Mig_Ins_Major Migratory Insertion Rh_Dihydride_Major->Mig_Ins_Major Mig_Ins_Minor Migratory Insertion Rh_Dihydride_Minor->Mig_Ins_Minor Rh_Alkyl_Major Rh(III) Alkyl Hydride (from Major Adduct) Mig_Ins_Major->Rh_Alkyl_Major Rh_Alkyl_Minor Rh(III) Alkyl Hydride (from Minor Adduct) Mig_Ins_Minor->Rh_Alkyl_Minor Red_Elim_Major Reductive Elimination (minor product) Rh_Alkyl_Major->Red_Elim_Major Red_Elim_Minor Reductive Elimination (major product) Rh_Alkyl_Minor->Red_Elim_Minor Red_Elim_Major->Catalyst + Minor Product Red_Elim_Minor->Product

Caption: The Halpern catalytic cycle for Rh-(R,R)-Dipamp catalyzed asymmetric hydrogenation.

Experimental Workflow for the Monsanto L-DOPA Process

The following diagram illustrates the key stages in the industrial synthesis of L-DOPA using this compound.

Monsanto_Process_Workflow Start Starting Materials: - (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid - [Rh(this compound)(COD)]BF₄ - Solvent (e.g., iPrOH/H₂O) - H₂ gas Reactor Asymmetric Hydrogenation Start->Reactor Crystallization Crystallization & Enantiomeric Enrichment Reactor->Crystallization Reaction Mixture Filtration Filtration Crystallization->Filtration Slurry of N-Acetyl-L-DOPA Hydrolysis Acidic Hydrolysis (Deprotection) Filtration->Hydrolysis Solid N-Acetyl-L-DOPA Catalyst_Recycle Catalyst in Mother Liquor (for potential recycle) Filtration->Catalyst_Recycle Filtrate Final_Product L-DOPA (>99% ee) Hydrolysis->Final_Product Final Product Isolation

Caption: Experimental workflow for the Monsanto L-DOPA synthesis.

Conclusion

The development and application of this compound represent a landmark achievement in the field of catalysis. It not only provided a commercially viable route to the important drug L-DOPA but also ushered in the era of asymmetric catalysis, demonstrating that chiral transition metal complexes could be powerful tools for the synthesis of enantiomerically pure compounds. The principles established through the study of the Dipamp-rhodium system, including the elucidation of the "anti-lock-and-key" mechanism, have had a lasting impact on the design and development of new generations of chiral ligands and catalysts that are now indispensable in academic research and the pharmaceutical and fine chemical industries. The historical significance of this compound lies in its pioneering role in transforming a novel scientific concept into a powerful and practical industrial technology.

References

The C₂-Symmetry of (R,R)-Dipamp: A Cornerstone of Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

(R,R)-Dipamp, a chiral diphosphine ligand, stands as a landmark molecule in the field of asymmetric catalysis. Its development by William S. Knowles at Monsanto in the late 1960s and early 1970s led to the first industrial-scale asymmetric synthesis of a chiral drug, L-DOPA, a crucial treatment for Parkinson's disease.[1][2] This achievement, which garnered Knowles a share of the 2001 Nobel Prize in Chemistry, is fundamentally rooted in the C₂-symmetry of the ligand. This in-depth technical guide explores the core principles of this compound's C₂-symmetry, its impact on catalytic performance, and the experimental methodologies that underpin its synthesis and application.

The Structural Essence of C₂-Symmetry in this compound

This compound, formally known as (1R,2R)-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, possesses a C₂ rotational axis that bisects the ethylene backbone. This symmetry element renders the two phosphorus atoms and their respective substituents chemically equivalent. Each phosphorus atom is a stereogenic center with an (R) configuration, bearing three distinct groups: a phenyl group, a 2-methoxyphenyl (o-anisyl) group, and the ethylene bridge. The C₂-symmetry ensures that rotation by 180° around this axis results in an indistinguishable molecule. This structural feature is paramount in creating a well-defined and predictable chiral environment around a coordinated metal center, typically rhodium.[3]

The two phosphorus atoms act as the coordination points for the metal, forming a five-membered chelate ring. The C₂-symmetry dictates that the phenyl and o-anisyl groups on each phosphorus atom are arranged in a specific, rigid conformation. This creates a "chiral pocket" that effectively discriminates between the two prochiral faces of a substrate, leading to high enantioselectivity in catalytic reactions.

The "Anti-Lock-and-Key" Mechanism of Stereoselection

The mechanism by which C₂-symmetric ligands like this compound induce enantioselectivity is a fascinating example of kinetic resolution. Early models in asymmetric catalysis often invoked a "lock-and-key" principle, where the substrate's preferred binding mode to the chiral catalyst would directly lead to the major product enantiomer. However, extensive mechanistic studies on Rh-(R,R)-Dipamp catalyzed hydrogenations revealed a more nuanced process, often referred to as the "anti-lock-and-key" or Curtin-Hammett principle.[4][5]

In this model, the prochiral substrate can coordinate to the [Rh(this compound)]⁺ catalyst to form two diastereomeric catalyst-substrate adducts. While one diastereomer is thermodynamically more stable (the major diastereomer), the other, less stable diastereomer (the minor diastereomer) reacts significantly faster with hydrogen.[4][5] This higher reactivity of the minor diastereomer is the key to the high enantioselectivity observed. The rapid equilibration between the two diastereomers ensures that, as the more reactive minor diastereomer is consumed to form the product, the major diastereomer continuously converts to the minor one to maintain the equilibrium. Consequently, the stereochemical outcome of the reaction is determined by the transition state energies of the hydrogen addition step, not the ground-state energies of the catalyst-substrate adducts.

Quantitative Performance in Asymmetric Hydrogenation

The Rh-(R,R)-Dipamp catalytic system has demonstrated exceptional performance in the asymmetric hydrogenation of various prochiral olefins, particularly enamides, which are precursors to chiral amino acids. The data presented below summarizes the enantiomeric excess (ee%) achieved for several key substrates.

SubstrateProductCatalyst PrecursorSolventPressure (psi)Temperature (°C)ee (%)ConfigurationReference
(Z)-α-Acetamidocinnamic acidN-Acetyl-L-phenylalanine[Rh(this compound)(COD)]BF₄MeOH5025>95S[2]
Methyl (Z)-α-acetamidocinnamateMethyl N-acetyl-L-phenylalaninate[Rh(this compound)(COD)]BF₄MeOH502596S[6]
(Z)-α-Benzamidocinnamic acidN-Benzoyl-L-phenylalanine[Rh(this compound)(COD)]BF₄EtOH455094S[7]
Precursor to L-DOPAL-DOPA derivative[Rh(this compound)(COD)]BF₄aq. MeOH455095S[2]
Itaconic acid(S)-Methylsuccinic acid[Rh(this compound)(COD)]BF₄MeOH502590S[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the resolution of a racemic phosphine oxide precursor. A representative, albeit simplified, protocol is outlined below. The original synthesis developed by Knowles and coworkers is a key reference in this field.

Step 1: Synthesis of Methylphenyl-o-anisylphosphine Oxide

  • To a solution of o-bromoanisole in dry diethyl ether under an inert atmosphere, add n-butyllithium at -78 °C.

  • Stir the mixture for 1 hour, then add methylphenylphosphinic chloride.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.

  • Purify the crude product by column chromatography to yield racemic methylphenyl-o-anisylphosphine oxide.

Step 2: Resolution of the Phosphine Oxide

  • Dissolve the racemic phosphine oxide in a suitable solvent (e.g., ethanol).

  • Add a chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid.

  • Allow the diastereomeric salts to crystallize. The less soluble salt is typically enriched in one diastereomer.

  • Separate the crystals by filtration and recrystallize to constant optical rotation.

  • Treat the resolved diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically pure phosphine oxide.

Step 3: Reduction to the Phosphine

  • Dissolve the enantiopure phosphine oxide in a suitable solvent (e.g., toluene) under an inert atmosphere.

  • Add a reducing agent, such as trichlorosilane (HSiCl₃), often in the presence of a tertiary amine base (e.g., triethylamine).

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction and quench with aqueous sodium hydroxide.

  • Extract the enantiopure methylphenyl-o-anisylphosphine with an organic solvent and purify by distillation or crystallization.

Step 4: Oxidative Coupling to this compound

  • Dissolve the enantiopure (R)-methylphenyl-o-anisylphosphine in a suitable solvent.

  • Perform an oxidative coupling reaction. This can be achieved through various methods, including reaction with reagents like CuCl₂. This step couples two phosphine molecules via an ethylene bridge, yielding the meso and the desired (R,R) and (S,S) diastereomers.

  • Separate the desired this compound from the meso isomer by crystallization.

Asymmetric Hydrogenation using [Rh(this compound)(COD)]BF₄

The following is a general procedure for the asymmetric hydrogenation of an enamido-acrylate substrate.

Catalyst Precursor Preparation:

  • In a glovebox, dissolve [Rh(COD)₂]BF₄ and this compound (in a 1:1.1 molar ratio) in a degassed solvent such as methanol or dichloromethane.

  • Stir the solution at room temperature for 30 minutes to form the [Rh(this compound)(COD)]BF₄ catalyst precursor.

Hydrogenation Reaction:

  • In a high-pressure autoclave, dissolve the enamido-acrylate substrate in degassed methanol.

  • Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000, depending on the desired turnover number.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).

  • Carefully vent the hydrogen gas and purge the autoclave with an inert gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the C₂-Symmetry and Catalytic Cycle

The logical relationships governing the stereoselective outcome of the Rh-(R,R)-Dipamp catalyzed hydrogenation can be visualized using Graphviz.

C2_Symmetry_and_Catalysis cluster_ligand Ligand: this compound cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle (Anti-Lock-and-Key) P1 (R)-Phosphorus 1 C2 C₂-Symmetry Axis P1->C2 P2 (R)-Phosphorus 2 P2->C2 Catalyst [Rh(this compound)]⁺ Rh Rh(I) Precursor Rh->Catalyst + this compound Major_Adduct Major Diastereomer (More Stable) Catalyst->Major_Adduct + Substrate Minor_Adduct Minor Diastereomer (Less Stable) Catalyst->Minor_Adduct + Substrate Substrate Prochiral Substrate Major_Adduct->Minor_Adduct fast equilibration Product Major Enantiomer (Product) Major_Adduct->Product + H₂ (slow, k_slow) k_fast >> k_slow Minor_Adduct->Product + H₂ (fast, k_fast)

Caption: Logical flow of C₂-symmetry influencing stereoselection.

The diagram illustrates how the C₂-symmetric this compound ligand coordinates to a rhodium precursor to form the active catalyst. This catalyst then enters the catalytic cycle, where it forms two rapidly equilibrating diastereomeric adducts with the prochiral substrate. The key to the high enantioselectivity is the much faster rate of hydrogenation of the minor, less stable diastereomer, a hallmark of the "anti-lock-and-key" mechanism.

Conclusion

The C₂-symmetry of this compound is not merely a structural curiosity but the fundamental principle that underpins its remarkable success in asymmetric catalysis. By creating a rigid and well-defined chiral environment, it enables a highly controlled kinetic resolution process that favors the formation of one enantiomer with exceptional selectivity. The legacy of this compound extends far beyond the synthesis of L-DOPA; it laid the conceptual groundwork for the development of a vast array of C₂-symmetric ligands that are now indispensable tools in modern synthetic chemistry, empowering researchers and drug development professionals to construct complex chiral molecules with precision and efficiency.

References

Foundational Studies on Rhodium-DiPAMP Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational research on rhodium-DiPAMP complexes, which were pivotal in the development of asymmetric catalysis. The work, pioneered by William S. Knowles, led to the first industrial application of catalytic asymmetric synthesis for the production of the drug L-DOPA.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the synthesis, mechanism, and application of these landmark catalysts.

Introduction to Rh-DiPAMP Complexes

The breakthrough in asymmetric hydrogenation came in 1968 when William S. Knowles demonstrated that a chiral transition metal complex could catalyze the formation of a chiral product from a non-chiral substrate.[1] The initial concept involved replacing the achiral triphenylphosphine ligands in Wilkinson's catalyst with a chiral phosphine.[2][3] This led to the development of the C2-symmetric diphosphine ligand, (R,R)-1,2-bis[(o-anisyl)(phenyl)phosphino]ethane, commonly known as DiPAMP.[2][4] Rhodium complexes featuring the DiPAMP ligand proved to be exceptionally effective catalysts, particularly in the synthesis of amino acids. The most notable success was the industrial-scale synthesis of L-DOPA, a drug for Parkinson's disease, which achieved a 97.5% enantiomeric excess (ee) for the desired L-enantiomer.[1]

Synthesis and Characterization

The catalytic system is typically prepared in situ or by using a stable, solid catalyst precursor. The synthesis involves two main stages: the preparation of the chiral DiPAMP ligand and the formation of the rhodium complex.

2.1. Synthesis of the DiPAMP Ligand

The synthesis of DiPAMP, with chirality centered on the phosphorus atoms, was a significant chemical achievement. Knowles and his team developed a method that involved the resolution of a phosphine oxide precursor followed by a stereospecific reduction. A key step is the copper-catalyzed coupling of the corresponding phosphine.[2]

The logical flow for the synthesis of the DiPAMP ligand, based on the foundational work, is outlined below.

G cluster_synthesis DiPAMP Ligand Synthesis Workflow start Start with P-chiral phosphine oxide precursor resolution Diastereomeric resolution (e.g., with menthol) start->resolution separation Separation of diastereomers resolution->separation reduction Stereospecific reduction to (R)- or (S)-phosphine separation->reduction coupling Copper-catalyzed oxidative coupling reduction->coupling end_product (R,R)- or (S,S)-DiPAMP Ligand coupling->end_product

Caption: Logical workflow for the synthesis of the chiral DiPAMP ligand.

2.2. Preparation of the Rhodium Catalyst Precursor

A common and convenient catalyst precursor is a solid, air-stable complex such as [Rh(DiPAMP)(NBD)]BF₄ or [Rh(DiPAMP)(COD)]BF₄, where NBD is norbornadiene and COD is 1,5-cyclooctadiene.[2][5]

The hydrogenation of [Rh(DiPAMP)(NBD)]BF₄ in a coordinating solvent like methanol leads to the formation of the catalytically active solvate complex, [Rh(DiPAMP)(solvent)₂]BF₄.[5][6][7] Interestingly, this process can also lead to the formation of an arene-bridged dimeric species, [Rh(DiPAMP)]₂(BF₄)₂, which can also act as a valuable precatalyst.[5][6]

Mechanism of Asymmetric Hydrogenation

Extensive mechanistic studies by Brown, Halpern, and others have elucidated the "unsaturated pathway" as the dominant mechanism for Rh-DiPAMP catalyzed asymmetric hydrogenation of enamides.[8][9]

The key steps are:

  • Catalyst Activation : The precatalyst reacts with the solvent to form a solvate complex, which is the catalytically active species.

  • Substrate Coordination : The prochiral olefin substrate coordinates to the rhodium center. This coordination is reversible and forms two diastereomeric catalyst-substrate adducts (major and minor).[4][8]

  • Oxidative Addition : Molecular hydrogen adds to the rhodium center, forming a dihydrido-rhodium(III) species.

  • Migratory Insertion : One of the hydride ligands is transferred to the β-carbon of the double bond, while the α-carbon forms a bond with the rhodium. This step forms a rhodium-alkyl intermediate and is typically the rate-determining and enantio-determining step.[9]

  • Reductive Elimination : The second hydride ligand is transferred to the α-carbon, forming the C-H bond and releasing the saturated, chiral product. This step regenerates the rhodium(I) catalyst, which can then enter a new catalytic cycle.

A crucial finding is that the final enantioselectivity is not determined by the relative populations of the major and minor catalyst-substrate adducts. Instead, the minor, less stable adduct is often significantly more reactive towards hydrogen, leading to the major product enantiomer. This is known as the "anti-lock-and-key" motif.[8][9][10]

G cluster_cycle Catalytic Cycle of Rh-DiPAMP Asymmetric Hydrogenation catalyst [Rh(DiPAMP)(S)₂]⁺ (Active Catalyst) adduct_minor Minor Adduct (More Reactive) catalyst->adduct_minor + Substrate (fast equil.) adduct_major Major Adduct (Less Reactive) catalyst->adduct_major + Substrate (fast equil.) substrate_in Prochiral Olefin dihydride Rhodium(III) Dihydride Intermediate adduct_minor->dihydride + H₂ (fast, rate-determining) adduct_major->catalyst dissociation h2_in H₂ alkyl Rhodium(III) Hydrido-Alkyl Intermediate dihydride->alkyl Migratory Insertion alkyl->catalyst Reductive Elimination product_out Chiral Product alkyl->product_out

Caption: The unsaturated pathway for Rh-DiPAMP catalyzed hydrogenation.

Catalytic Performance Data

The Rh-DiPAMP system has demonstrated high enantioselectivities for the hydrogenation of various prochiral olefins, particularly α-enamides and itaconic acid derivatives.

SubstrateProduct% eeConversion (%)ConditionsReference
(Z)-α-acetamidocinnamic acid derivativeL-DOPA precursor97.5100Industrial Process[1]
Dimethyl Itaconate(R)-2-methylsuccinate derivativeup to 981001 mol% catalyst[11]
Methyl (Z)-α-acetamidocinnamate (MAC)N-acetyl-(R)-phenylalanine methyl ester>95>99H₂, MeOH[4][9]
Monomethyl Itaconate(R)-2-methylsuccinic acid monomethyl ester~90>99Rh(R,R)-DiPAMP[12]
α-phenylacrylic acid2-phenylpropanoic acid15-Initial studies with chiral monophosphine[2]
Atropic Acid(S)-2-phenylpropanoic acid7-Rh-DiPAMP, 10 bar H₂, rt[4]

Experimental Protocols

This section provides a generalized protocol for a typical asymmetric hydrogenation reaction using a Rh-DiPAMP catalyst, synthesized from various literature sources.[5][13]

5.1. General Workflow

The experimental process follows a systematic sequence of steps to ensure anaerobic conditions and accurate measurement of reaction progress.

G cluster_workflow Experimental Workflow for Asymmetric Hydrogenation prep 1. Prepare Catalyst Solution (e.g., [Rh(DiPAMP)(COD)]BF₄ in degassed MeOH) inject 4. Add Catalyst (Inject catalyst solution via syringe) prep->inject reactor 2. Charge Reactor (Add substrate to a pressure-rated reactor) purge1 3. Inert Atmosphere (Purge reactor with N₂ or Ar) reactor->purge1 purge1->inject purge2 5. Introduce Hydrogen (Purge with H₂ gas and pressurize) inject->purge2 react 6. Run Reaction (Stir at specified temperature and pressure) purge2->react monitor 7. Monitor Progress (Monitor H₂ uptake or take aliquots for analysis) react->monitor finish 8. Workup (Vent H₂, remove solvent) monitor->finish analyze 9. Analyze Product (Determine conversion and ee via GC or HPLC) finish->analyze

Caption: A typical experimental workflow for Rh-catalyzed hydrogenation.

5.2. Detailed Methodology for Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

  • Catalyst Precursor Preparation : In a glovebox, dissolve the catalyst precursor, for example, [Rh(this compound)(COD)]BF₄ (to achieve a substrate-to-catalyst ratio, S/C, of 100 to 10000), in a minimal amount of degassed methanol.[2][13]

  • Reactor Setup : Add the substrate, methyl (Z)-α-acetamidocinnamate (MAC), to a glass-lined stainless steel autoclave or a Schlenk flask equipped with a magnetic stir bar.

  • Inerting : Seal the reactor and purge the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) at least three times to remove all oxygen.

  • Solvent Addition : Add degassed methanol to the reactor via cannula or syringe to dissolve the substrate to the desired concentration (e.g., 0.1 M).[8]

  • Catalyst Injection : Inject the prepared catalyst solution into the reactor.

  • Hydrogenation : Purge the reactor with hydrogen gas (1-10 bar) and then pressurize to the desired level. Stir the reaction mixture vigorously at room temperature (or other specified temperature).[4][13]

  • Reaction Monitoring : The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, aliquots can be periodically withdrawn for analysis.

  • Workup and Analysis : Upon completion, carefully vent the excess hydrogen. Remove the solvent under reduced pressure. The residue can then be analyzed to determine conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or chiral GC).[13]

Conclusion

The foundational studies of rhodium-DiPAMP complexes represent a watershed moment in organic chemistry, establishing the viability of highly enantioselective catalytic hydrogenation. The insights gained from this system, from the "anti-lock-and-key" mechanistic principle to the practical application in large-scale pharmaceutical synthesis, have profoundly influenced the field of asymmetric catalysis. This guide serves as a testament to the enduring importance of this research, providing core knowledge for scientists and researchers aiming to build upon these seminal discoveries.

References

Methodological & Application

Application Notes and Protocols for (R,R)-Dipamp Catalyzed Asymmetric Hydrogenation of Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a powerful transformation in organic synthesis, enabling the stereoselective reduction of prochiral olefins to valuable chiral products. Among the pioneering catalysts in this field, rhodium complexes of the chiral diphosphine ligand (R,R)-Dipamp have demonstrated exceptional efficiency and enantioselectivity, particularly in the synthesis of α-amino acids. This technology was famously industrialized for the production of L-DOPA, a crucial drug for treating Parkinson's disease.[1][2]

These application notes provide a comprehensive overview of the this compound catalyzed asymmetric hydrogenation of olefins, including detailed experimental protocols, a summary of representative substrate scope, and a mechanistic overview.

Reaction Mechanism and Stereoselectivity

The prevailing mechanism for the Rh-Dipamp catalyzed asymmetric hydrogenation of enamides is the "unsaturated pathway".[3][4] The key steps involve the coordination of the olefin to the solvated rhodium catalyst, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination yield the hydrogenated product and regenerate the active catalyst.

The enantioselectivity of the reaction is determined by the relative rates of hydrogen addition to the two diastereomeric catalyst-substrate adducts.[4] Interestingly, it has been shown that the major, more stable diastereomeric adduct often reacts slower with hydrogen than the minor, less stable adduct. This "anti-lock-and-key" phenomenon, where the final product's stereochemistry is dictated by the faster reaction of the minor intermediate, is a hallmark of this catalytic system.[5]

Reaction_Mechanism cluster_fast Fast cluster_slow Slow [Rh(Dipamp)(S)₂]⁺ [Rh(R,R-Dipamp)(Solvent)₂]⁺ Major_Adduct Major Catalyst-Substrate Adduct (More Stable) [Rh(Dipamp)(S)₂]⁺->Major_Adduct + Substrate (Major Pathway) Minor_Adduct Minor Catalyst-Substrate Adduct (Less Stable) [Rh(Dipamp)(S)₂]⁺->Minor_Adduct + Substrate (Minor Pathway) Substrate Prochiral Olefin Major_Adduct->[Rh(Dipamp)(S)₂]⁺ - Substrate Major_H2_Complex [Rh(Dipamp)(Substrate)(H)₂]⁺ (From Major Adduct) Major_Adduct->Major_H2_Complex k_slow Minor_Adduct->[Rh(Dipamp)(S)₂]⁺ - Substrate Minor_H2_Complex [Rh(Dipamp)(Substrate)(H)₂]⁺ (From Minor Adduct) Minor_Adduct->Minor_H2_Complex k_fast H2 H₂ Product Chiral Product Major_H2_Complex->Product Reductive Elimination Minor_H2_Complex->Product Reductive Elimination Product->[Rh(Dipamp)(S)₂]⁺ Catalyst Regeneration

Caption: Reaction pathway for Rh-Dipamp catalyzed asymmetric hydrogenation.

Quantitative Data Summary

The Rh-(R,R)-Dipamp catalyst has been successfully applied to the asymmetric hydrogenation of a variety of prochiral olefins, particularly α-enamides, with excellent enantioselectivities. The following table summarizes representative results.

EntrySubstrateProductSolventH₂ Pressure (psi)S/C RatioTime (h)Conversion (%)e.e. (%)Reference
1(Z)-α-Acetamidocinnamic acidN-Acetyl-(S)-phenylalanineMeOH45200002>9994[4]
2Methyl (Z)-α-acetamidocinnamateN-Acetyl-(S)-phenylalanine methyl esterMeOH4510001>9996[4]
3(Z)-α-Benzamidocinnamic acidN-Benzoyl-(S)-phenylalanineEtOH1550024>9995[4]
4Itaconic acid(S)-Methylsuccinic acidMeOH50100012>9992[6]
5(Z)-α-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid (L-DOPA precursor)N-Acetyl-3,4-dimethoxy-(S)-phenylalaninei-PrOH5010003>9995[1]
6α-AcetamidostyreneN-(1-Phenylethyl)acetamideMeOH1510016>9990[2]

Experimental Protocols

Protocol 1: Preparation of the Catalyst Precursor [Rh(this compound)(COD)]BF₄

This protocol describes the synthesis of the air-stable, orange crystalline catalyst precursor.

Materials:

  • [Rh(COD)Cl]₂ (1,5-Cyclooctadiene)rhodium(I) chloride dimer

  • This compound

  • Silver tetrafluoroborate (AgBF₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)Cl]₂ and this compound (2.1 equivalents) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30 minutes.

  • Add a solution of AgBF₄ (2.1 equivalents) in anhydrous methanol dropwise to the reaction mixture. A white precipitate of AgCl will form.

  • Stir the mixture for an additional 2 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the AgCl precipitate.

  • Concentrate the filtrate under reduced pressure to afford an orange solid.

  • The crude product can be purified by recrystallization from a dichloromethane/diethyl ether solvent system to yield [Rh(this compound)(COD)]BF₄ as orange crystals.

Protocol 2: General Procedure for Asymmetric Hydrogenation of α-Enamides

This protocol provides a general method for the hydrogenation of α-enamides, exemplified by the synthesis of an L-DOPA precursor.

Materials:

  • (Z)-α-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid (L-DOPA precursor)

  • [Rh(this compound)(COD)]BF₄

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel (e.g., a Parr shaker bottle) with the α-enamide substrate and the catalyst precursor, [Rh(this compound)(COD)]BF₄. A typical substrate-to-catalyst (S/C) ratio is 1000:1.

  • Add degassed methanol to dissolve the substrate and catalyst. The typical substrate concentration is 0.1-0.5 M.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas three times to remove any residual air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Commence vigorous stirring or shaking and maintain the reaction at a constant temperature (typically room temperature).

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Once the reaction is complete (typically 1-4 hours), carefully vent the excess hydrogen pressure.

  • Open the reaction vessel and concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or chromatography.

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess of the resulting N-acetyl amino acid product.

Materials:

  • Hydrogenated product (N-acetyl amino acid)

  • Racemic standard of the N-acetyl amino acid

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.

  • HPLC Method Development: Develop a suitable chiral HPLC method to achieve baseline separation of the two enantiomers using the racemic standard. This typically involves screening different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol with a small amount of acid modifier).

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the sample from the asymmetric hydrogenation reaction.

  • Data Processing: Integrate the peak areas for both enantiomers in the chromatogram of the reaction product.

  • Calculation of e.e.: Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Catalyst Preparation cluster_hydro Asymmetric Hydrogenation cluster_analysis Analysis Rh_precursor [Rh(COD)Cl]₂ Reaction_prep Reaction under Inert Atmosphere Rh_precursor->Reaction_prep Dipamp This compound Dipamp->Reaction_prep AgBF4 AgBF₄ AgBF4->Reaction_prep Solvent_prep Anhydrous DCM/MeOH Solvent_prep->Reaction_prep Filtration Filtration (Celite) Reaction_prep->Filtration Concentration_prep Concentration Filtration->Concentration_prep Recrystallization Recrystallization Concentration_prep->Recrystallization Catalyst [Rh(Dipamp)(COD)]BF₄ Recrystallization->Catalyst Catalyst_hydro [Rh(Dipamp)(COD)]BF₄ Reactor Charge Reactor Catalyst_hydro->Reactor Substrate_hydro α-Enamide Substrate Substrate_hydro->Reactor Solvent_hydro Degassed MeOH Solvent_hydro->Reactor Purge Purge with H₂ Reactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Stir/Shake Pressurize->React Workup Workup & Purification React->Workup Product_hydro Chiral Product Workup->Product_hydro Product_analysis Chiral Product HPLC_prep Sample Preparation Product_analysis->HPLC_prep Chiral_HPLC Chiral HPLC Analysis HPLC_prep->Chiral_HPLC Data_analysis Data Processing Chiral_HPLC->Data_analysis ee_value e.e. (%) Data_analysis->ee_value

Caption: Workflow for this compound catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols for the Enantioselective Synthesis of L-DOPA via Asymmetric Hydrogenation with (R,R)-Dipamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of L-DOPA (Levodopa), a crucial pharmaceutical for the treatment of Parkinson's disease, utilizing the highly efficient (R,R)-Dipamp chiral phosphine ligand in a rhodium-catalyzed asymmetric hydrogenation. This process, famously commercialized by Monsanto, represents a landmark in industrial asymmetric catalysis, affording high yields and excellent enantioselectivity.[1][2] These application notes offer a comprehensive guide, including experimental procedures, quantitative data, and visual diagrams to facilitate the replication and understanding of this pivotal chemical transformation.

Introduction

The synthesis of enantiomerically pure L-DOPA is of significant pharmaceutical importance. The Monsanto process, initiated in 1974, was the first commercial application of a chiral transition metal complex for an asymmetric catalytic reaction.[1] It employs a cationic rhodium complex with the C2-symmetric diphosphine ligand, this compound, to catalyze the hydrogenation of a prochiral enamide precursor. This method provides L-DOPA in high enantiomeric excess (ee), typically around 95%.[1][3] The success of this process paved the way for the development of numerous other asymmetric catalytic reactions.

Data Presentation

The following table summarizes the key quantitative data associated with the this compound catalyzed asymmetric hydrogenation step in the synthesis of L-DOPA.

ParameterValueReference
LigandThis compound[1][3]
Catalyst Precursor[Rh(this compound)(COD)]BF4[1]
Substrate(Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid[4]
Enantiomeric Excess (ee)~95%[1][3]
YieldQuantitative[1]
Catalyst LoadingTypically low (industrial process)[3]
Hydrogen Pressure3 atm (representative)[5]
Temperature50°C (representative)[5]
SolventMethanol or Ethanol/Water mixtures[5]

Experimental Protocols

This section details the multi-step synthesis of L-DOPA, commencing with the preparation of the enamide precursor, followed by the asymmetric hydrogenation, and concluding with the final deprotection to yield L-DOPA.

Part 1: Synthesis of (Z)-2-methyl-4-(4'-acetoxy-3'-methoxybenzal)-5-oxazolone

This procedure outlines the synthesis of the azlactone precursor from vanillin and hippuric acid, adapted from the principles of the Erlenmeyer-Plöchl reaction.

Materials:

  • Vanillin

  • Hippuric acid

  • Sodium acetate (anhydrous)

  • Acetic anhydride

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine vanillin, hippuric acid, and anhydrous sodium acetate.

  • Add acetic anhydride and a small amount of DMF.

  • Heat the mixture to 100°C with stirring for approximately 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to induce crystallization of the product.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Isolate the yellow crystalline product by filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid

This step involves the hydrolysis of the azlactone intermediate to the desired enamide substrate for the asymmetric hydrogenation.

Materials:

  • (Z)-2-methyl-4-(4'-acetoxy-3'-methoxybenzal)-5-oxazolone

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend the azlactone from Part 1 in an aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the solid dissolves and hydrolysis is complete.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Isolate the (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid by filtration, wash with water, and dry.

Part 3: Asymmetric Hydrogenation to N-acetyl-L-DOPA

This is the key stereodetermining step where the prochiral enamide is hydrogenated to the chiral N-acetyl-L-DOPA using the rhodium-(R,R)-Dipamp catalyst.

Materials:

  • (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid

  • [Rh(this compound)(COD)]BF4 (catalyst precursor)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H2)

Procedure:

  • In a high-pressure reactor, dissolve the (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid in methanol.

  • Add a catalytic amount of [Rh(this compound)(COD)]BF4.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 3 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 50°C) and stir until the reaction is complete (monitor by TLC or HPLC).

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The resulting solution contains N-acetyl-L-DOPA.

Part 4: Hydrolysis to L-DOPA

The final step involves the removal of the acetyl protecting group to yield L-DOPA.

Materials:

  • N-acetyl-L-DOPA solution from Part 3

  • Aqueous hydrobromic acid (HBr) or hydrochloric acid (HCl)

Procedure:

  • Concentrate the methanolic solution of N-acetyl-L-DOPA from the previous step.

  • Add aqueous hydrobromic acid or hydrochloric acid to the residue.

  • Heat the mixture to reflux to effect hydrolysis of the acetyl group.

  • After hydrolysis is complete, cool the solution.

  • Adjust the pH of the solution to the isoelectric point of L-DOPA (around pH 5.5) using a suitable base (e.g., ammonium hydroxide) to precipitate the crude L-DOPA.

  • Isolate the crude L-DOPA by filtration.

Part 5: Purification of L-DOPA

This protocol describes the purification of crude L-DOPA to pharmaceutical grade.

Materials:

  • Crude L-DOPA

  • Deionized water

  • Ascorbic acid (as an antioxidant)

  • Methanol or ethanol

Procedure:

  • Dissolve the crude L-DOPA in hot deionized water containing a small amount of ascorbic acid to prevent oxidation.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • For further purification, the crystalline L-DOPA can be washed with a mixture of methanol and water to remove residual impurities.

  • Isolate the pure L-DOPA crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Mandatory Visualizations

L_DOPA_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_final Final Product Formation vanillin Vanillin azlactone (Z)-Azlactone vanillin->azlactone Ac2O, NaOAc hippuric_acid Hippuric Acid hippuric_acid->azlactone enamide (Z)-α-acetamido-4-hydroxy- 3-methoxycinnamic acid azlactone->enamide Hydrolysis n_acetyl_dopa N-acetyl-L-DOPA enamide->n_acetyl_dopa h2 H2 h2->n_acetyl_dopa catalyst [Rh(this compound)(COD)]BF4 catalyst->n_acetyl_dopa hydrolysis Hydrolysis (HBr/HCl) n_acetyl_dopa->hydrolysis purification Purification hydrolysis->purification l_dopa L-DOPA purification->l_dopa

Caption: Experimental workflow for the synthesis of L-DOPA.

Catalytic_Cycle catalyst [Rh(R,R-Dipamp)(Solvent)2]+ substrate_complex Rh-Substrate Complex (Diastereomeric Adducts) catalyst->substrate_complex + Substrate h2_addition Oxidative Addition of H2 (Rh(III) Dihydride) substrate_complex->h2_addition + H2 insertion Migratory Insertion h2_addition->insertion Rate-determining step product_complex Rh-Product Complex insertion->product_complex product_complex->catalyst - Product product N-acetyl-L-DOPA product_complex->product substrate Enamide Substrate

Caption: Catalytic cycle of Rh-(R,R)-Dipamp hydrogenation.

References

Application Notes and Protocols: Preparation of Rh-(R,R)-Dipamp Catalyst for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and application of the Rh-(R,R)-Dipamp catalyst in asymmetric hydrogenation reactions. This catalyst system is renowned for its high efficiency and enantioselectivity, particularly in the synthesis of chiral amino acids and other valuable pharmaceutical intermediates.

Introduction

The Rh-(R,R)-Dipamp catalyst, a pioneering development in asymmetric catalysis, is a rhodium complex featuring the chiral diphosphine ligand (R,R)-1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane (Dipamp). Its most notable application is in the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, through the asymmetric hydrogenation of a prochiral enamide precursor.[1][2] The catalyst is typically prepared in situ or from a stable precatalyst, such as [Rh((R,R)-Dipamp)(COD)]BF4, and is highly effective for the enantioselective reduction of various functionalized olefins.

Synthesis of the this compound Ligand

The synthesis of the enantiomerically pure this compound ligand is a critical first step. The classical approach involves the resolution of a racemic phosphine oxide precursor, followed by reduction to the desired diphosphine.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of P-chiral phosphine synthesis.

Step 1: Synthesis of Racemic Dipamp Dioxide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine o-anisylphenylphosphine (1 equivalent) and 1,2-dibromoethane (0.5 equivalents) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Oxidation: After the formation of the bisphosphine, carefully add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise at 0 °C.

  • Work-up: After the oxidation is complete, separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude racemic Dipamp dioxide can be purified by column chromatography or recrystallization.

Step 2: Resolution of Racemic Dipamp Dioxide

  • Resolving Agent: Dissolve the racemic Dipamp dioxide in a suitable hot solvent (e.g., ethanol or acetone).

  • Salt Formation: Add a chiral resolving agent, such as (+)-dibenzoyltartaric acid (approximately 0.5 equivalents), to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of one diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of Phosphine Oxide: Treat the diastereomerically pure salt with a base (e.g., aqueous sodium hydroxide) to liberate the enantiomerically pure phosphine oxide. Extract the product with an organic solvent.

Step 3: Reduction to this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the enantiomerically pure this compound dioxide in a dry, degassed solvent (e.g., toluene or xylene).

  • Reducing Agent: Add a reducing agent, such as trichlorosilane (HSiCl₃), dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material is consumed.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting this compound ligand should be stored under an inert atmosphere to prevent oxidation.

Preparation of the Rh-(R,R)-Dipamp Catalyst Precursor

A common and convenient precatalyst is the air-stable, orange solid, [Rh(this compound)(COD)]BF₄ (where COD = 1,5-cyclooctadiene).

Experimental Protocol: Synthesis of [Rh(this compound)(COD)]BF₄
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (1 equivalent) in a minimal amount of degassed dichloromethane or acetone.

  • Ligand Addition: In a separate Schlenk flask, dissolve this compound (1 equivalent) in the same degassed solvent.

  • Complex Formation: Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring. A color change is typically observed.

  • Precipitation and Isolation: Stir the reaction mixture for 1-2 hours. The product can often be precipitated by the addition of a less polar solvent, such as diethyl ether or pentane.

  • Washing and Drying: Collect the resulting solid by filtration under an inert atmosphere, wash it with the precipitating solvent, and dry it under vacuum. The [Rh(this compound)(COD)]BF₄ complex is an orange, air-stable solid that can be stored for extended periods.[1]

Asymmetric Hydrogenation Using the Rh-(R,R)-Dipamp Catalyst

The active catalyst is typically generated in situ by hydrogenation of the precatalyst in a coordinating solvent like methanol to form a solvate complex, [Rh(this compound)(solvent)₂]⁺.[3]

General Experimental Protocol for Asymmetric Hydrogenation
  • Reactor Setup: Place the prochiral olefin substrate (e.g., an enamide or an itaconic acid derivative) in a high-pressure hydrogenation reactor.

  • Catalyst Loading: Under an inert atmosphere, add the [Rh(this compound)(COD)]BF₄ precatalyst. The substrate-to-catalyst ratio (S/C) can range from 100 to 50,000 depending on the substrate and desired turnover number.[4]

  • Solvent Addition: Add a degassed solvent, typically methanol.

  • Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired hydrogen pressure (e.g., 1-10 atm).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) until the hydrogen uptake ceases or analysis (e.g., by TLC, GC, or HPLC) indicates complete conversion of the starting material.

  • Work-up: Carefully vent the reactor and purge it with an inert gas. Remove the solvent under reduced pressure.

  • Purification and Analysis: The crude product can be purified by column chromatography, recrystallization, or distillation. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Data Presentation

The Rh-(R,R)-Dipamp catalyst has been successfully employed for the asymmetric hydrogenation of a variety of prochiral olefins. The following tables summarize representative results.

Table 1: Asymmetric Hydrogenation of Enamides

EntrySubstrateS/C RatioH₂ Pressure (atm)SolventTemp (°C)Time (h)Conversion (%)ee (%)
1(Z)-α-Acetamidocinnamic acid20,0003Methanol50->9995 (S)
2Methyl (Z)-α-acetamidocinnamate1001MethanolRT-10094 (S)
3α-Acetamidostyrene1001MethanolRT-10088 (S)

Data compiled from various sources.

Table 2: Asymmetric Hydrogenation of Itaconic Acid Derivatives

EntrySubstrateS/C RatioH₂ Pressure (atm)SolventTemp (°C)Time (h)Conversion (%)ee (%)
1Itaconic acid10050Methanol252010092 (R)
2Dimethyl itaconate10050Methanol252010093 (R)

Data compiled from various sources.

Visualizations

Catalyst Preparation and Application Workflow

G Workflow for Rh-(R,R)-Dipamp Catalyst Preparation and Use cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Precursor Preparation cluster_hydrogenation Asymmetric Hydrogenation rac_po Racemic Dipamp Dioxide res Resolution with Chiral Agent rac_po->res enant_po This compound Dioxide res->enant_po red Reduction (e.g., HSiCl3) enant_po->red dipamp This compound Ligand red->dipamp complexation Complexation dipamp->complexation rh_prec [Rh(COD)2]BF4 rh_prec->complexation catalyst [Rh(this compound)(COD)]BF4 complexation->catalyst in_situ In situ Activation (H2, Solvent) catalyst->in_situ substrate Prochiral Olefin h2_add Hydrogenation (H2 pressure) substrate->h2_add active_cat [Rh(this compound)(Solvent)2]+ in_situ->active_cat active_cat->h2_add product Chiral Product h2_add->product

Caption: Workflow for the synthesis of the this compound ligand, preparation of the rhodium precatalyst, and its application in asymmetric hydrogenation.

Catalytic Cycle for Asymmetric Hydrogenation

G Simplified Catalytic Cycle active_cat [Rh(Dipamp)(Solvent)2]+ substrate_complex [Rh(Dipamp)(Substrate)]+ active_cat->substrate_complex + Substrate - Solvent h2_complex [Rh(H)2(Dipamp)(Substrate)]+ substrate_complex->h2_complex + H2 hydride_insertion Hydride Insertion Intermediate h2_complex->hydride_insertion Migratory Insertion product_release Reductive Elimination hydride_insertion->product_release product_release->active_cat - Product product Chiral Product product_release->product

Caption: A simplified representation of the catalytic cycle for the Rh-(R,R)-Dipamp catalyzed asymmetric hydrogenation of a prochiral olefin.

References

Application Notes and Protocols for the Synthesis of Chiral Amino Acids Using (R,R)-Dipamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral amino acids is a cornerstone of modern pharmaceutical and fine chemical development. Among the most powerful methods to achieve high enantiopurity is the asymmetric hydrogenation of prochiral enamides, catalyzed by transition metal complexes bearing chiral phosphine ligands. (R,R)-Dipamp, a C2-symmetric diphosphine ligand, in combination with rhodium, forms a highly efficient and selective catalyst for this transformation. This catalytic system was famously applied in the industrial synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease, highlighting its significance and robustness.[1]

These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the use of this compound in the synthesis of chiral amino acids via asymmetric hydrogenation.

Mechanism of Catalysis

The Rh-(R,R)-Dipamp catalyzed asymmetric hydrogenation of enamides proceeds through a well-elucidated mechanism. The catalytic cycle begins with the coordination of the prochiral enamide substrate to the cationic rhodium-Dipamp complex. This is followed by the oxidative addition of molecular hydrogen to the rhodium center. A subsequent migratory insertion of the olefinic double bond into a rhodium-hydride bond forms a key alkyl-rhodium intermediate. The stereochemistry of the final product is determined at this stage. Finally, reductive elimination of the product regenerates the active catalyst, which can then enter a new catalytic cycle. The enantioselectivity arises from the chiral environment created by the this compound ligand, which favors the formation of one diastereomeric intermediate over the other, leading to the preferential formation of one enantiomer of the amino acid derivative.[2]

Catalytic_Cycle cluster_cycle Asymmetric Hydrogenation Cycle Catalyst [Rh(R,R-Dipamp)]+ Substrate_Complex [Rh(Dipamp)(Enamide)]+ Catalyst->Substrate_Complex + Enamide H2_Adduct [Rh(H)2(Dipamp)(Enamide)]+ Substrate_Complex->H2_Adduct + H2 Alkyl_Hydride [Rh(H)(Alkyl)(Dipamp)]+ H2_Adduct->Alkyl_Hydride Migratory Insertion Alkyl_Hydride->Catalyst Reductive Elimination + Product Start

Caption: Catalytic cycle for Rh-(R,R)-Dipamp hydrogenation.

Quantitative Data

The following table summarizes the performance of the Rh-(R,R)-Dipamp catalytic system and a closely related diphenylphosphino ligand (BICP) in the asymmetric hydrogenation of various enamide substrates.

EntrySubstrateCatalyst SystemSolventH2 Pressure (psi)Yield (%)ee (%)Ref.
1N-acetyl-α-phenylenamide[Rh(COD)2]BF4/(R,R)-BICPToluene40>9986.3[3]
2N-acetyl-α-(4-methylphenyl)enamide[Rh(COD)2]BF4/(R,R)-BICPToluene40>9987.5[3]
3N-acetyl-α-(4-methoxyphenyl)enamide[Rh(COD)2]BF4/(R,R)-BICPToluene40>9988.2[3]
4N-acetyl-α-(4-chlorophenyl)enamide[Rh(COD)2]BF4/(R,R)-BICPToluene40>9989.1[3]
5N-acetyl-α-(4-biphenyl)enamide[Rh(COD)2]BF4/(R,R)-BICPToluene40>9993.0[3]
6N-acetyl-α-(2-naphthyl)enamide[Rh(COD)2]BF4/(R,R)-BICPToluene40>9994.6[3]
7(Z)-N-acetyl-β-methyl-α-phenylenamide[Rh(COD)2]BF4/(R,R)-BICPToluene40>9995.0[3]
8Dimethyl itaconate[Rh(COD)(Dipamp)]BF4Methanol15 (1 atm)10098.0[4]

Experimental Protocols

Protocol 1: In-situ Preparation of the Rh-(R,R)-Dipamp Catalyst

This protocol describes the preparation of the active catalyst solution from commercially available precursors.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • This compound ((R,R)-(-)-1,2-Bis((2-methoxyphenyl)(phenyl)phosphino)ethane)

  • Anhydrous, degassed solvent (e.g., Toluene or Methanol)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, add [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1-1.2 mol%) to a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Add the desired volume of anhydrous, degassed solvent via syringe to achieve the final reaction concentration (typically 0.1-0.2 M).

  • Stir the resulting solution at room temperature for 15-30 minutes. The solution should become homogeneous and is now ready for use in the hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation of a Prochiral Enamide

This protocol provides a general procedure for the asymmetric hydrogenation of an N-acetyl-α-arylenamide.

Materials:

  • Prochiral enamide substrate (e.g., N-acetyl-α-phenylenamide)

  • In-situ prepared Rh-(R,R)-Dipamp catalyst solution (from Protocol 1)

  • Anhydrous, degassed solvent (matching the catalyst solution)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Chromatography supplies for purification (e.g., silica gel)

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere, dissolve the enamide substrate (1.0 equivalent) in the anhydrous, degassed solvent in the hydrogenation vessel.

  • Add the freshly prepared Rh-(R,R)-Dipamp catalyst solution to the substrate solution. The typical substrate-to-catalyst ratio (S/C) is 100:1 to 1000:1.

  • Seal the hydrogenation vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas 3-5 times to remove any residual nitrogen.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 40 psi) and begin vigorous stirring.

  • Maintain the reaction at room temperature and monitor the reaction progress by TLC or GC/HPLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral N-acetyl amino acid derivative.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a chiral amino acid using the Rh-(R,R)-Dipamp catalyst system.

Experimental_Workflow cluster_prep Catalyst Preparation (In-situ) cluster_hydro Hydrogenation cluster_workup Workup and Analysis Rh_precursor [Rh(COD)2]BF4 Stir_cat Stir at RT (15-30 min) Rh_precursor->Stir_cat Dipamp This compound Dipamp->Stir_cat Solvent_cat Anhydrous Solvent Solvent_cat->Stir_cat Active_Catalyst Active Catalyst Solution Stir_cat->Active_Catalyst Reaction_vessel Combine in Hydrogenation Vessel Active_Catalyst->Reaction_vessel Substrate Enamide Substrate Substrate->Reaction_vessel Solvent_hydro Anhydrous Solvent Solvent_hydro->Reaction_vessel H2_pressure Pressurize with H2 (e.g., 40 psi) Reaction_vessel->H2_pressure Reaction Stir at RT (12-24 h) H2_pressure->Reaction Vent Vent H2, Concentrate Reaction->Vent Purify Column Chromatography Vent->Purify Product Chiral Amino Acid Derivative Purify->Product Analysis Determine ee% (Chiral HPLC/GC) Product->Analysis

Caption: Workflow for chiral amino acid synthesis.

Conclusion

The use of this compound in rhodium-catalyzed asymmetric hydrogenation remains a highly relevant and effective method for the synthesis of enantioenriched amino acids. The operational simplicity of the in-situ catalyst preparation, coupled with the high yields and enantioselectivities achieved under mild conditions, makes this a valuable tool for both academic research and industrial applications. The protocols and data presented herein provide a solid foundation for researchers and professionals seeking to employ this powerful catalytic system.

References

Application Notes and Protocols for Enantioselective Cycloaddition Reactions with (R,R)-Dipamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral phosphine ligand (R,R)-Dipamp in enantioselective cycloaddition reactions. The information is targeted towards professionals in chemical research and drug development who are interested in the synthesis of complex chiral molecules.

Introduction

This compound, or (R,R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane, is a well-established C₂-symmetric diphosphine ligand renowned for its effectiveness in asymmetric catalysis. While its application in asymmetric hydrogenation for the synthesis of L-DOPA is a landmark in industrial chemistry, its utility extends to other stereoselective transformations.[1][2][3][4] This document focuses on a notable application of this compound in catalyzing phosphine-mediated [3+2] cycloaddition reactions.

Specifically, this compound has been demonstrated to be a highly effective catalyst for the enantioselective [3+2] cycloaddition of γ-aryl substituted allenoates with β-perfluoroalkyl enones.[1][5] This reaction provides a direct pathway to densely functionalized trifluoromethylated cyclopentenes bearing three contiguous stereocenters, which are valuable structural motifs in medicinal chemistry. The reaction proceeds with high regio-, diastereo-, and enantioselectivity.[5]

Reaction Principle

The phosphine-catalyzed [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In the context of using this compound, the chiral phosphine acts as a nucleophilic catalyst that activates the allenoate substrate. The catalytic cycle, as proposed in the literature, involves the initial nucleophilic addition of the phosphine to the allenoate, followed by a series of intermediates that ultimately lead to the formation of the cyclopentene product and regeneration of the phosphine catalyst. The chiral environment provided by the this compound ligand dictates the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee) of one enantiomer of the product.

Data Presentation

The following tables summarize the quantitative data for the this compound catalyzed enantioselective [3+2] cycloaddition of γ-aryl substituted allenoates with β-perfluoroalkyl enones, as reported by Zhang and co-workers.[5]

Table 1: this compound Catalyzed [3+2] Cycloaddition of γ-Aryl Allenoates with β-Trifluoromethyl Enone

EntryAllenoate (γ-Aryl Group)Yield (%)dr (α/γ)ee (%)
1Phenyl86>20:195
24-Methylphenyl82>20:194
34-Methoxyphenyl85>20:193
44-Fluorophenyl83>20:195
54-Chlorophenyl81>20:196
64-Bromophenyl78>20:197
73-Methylphenyl84>20:194
82-Methylphenyl75>20:192
91-Naphthyl72>20:191

Reaction Conditions: β-trifluoromethyl enone (0.1 mmol), γ-aryl allenoate (0.12 mmol), this compound (10 mol%), toluene (1.0 mL), -20 °C, 24 h.

Table 2: Scope of β-Perfluoroalkyl Enones with γ-Phenyl Allenoate

EntryEnone (β-Perfluoroalkyl Group)Yield (%)dr (α/γ)ee (%)
1CF₃86>20:195
2C₂F₅80>20:194
3C₃F₇76>20:193

Reaction Conditions: β-perfluoroalkyl enone (0.1 mmol), γ-phenyl allenoate (0.12 mmol), this compound (10 mol%), toluene (1.0 mL), -20 °C, 24 h.

Experimental Protocols

The following is a detailed protocol for the this compound catalyzed enantioselective [3+2] cycloaddition of a γ-aryl allenoate with a β-perfluoroalkyl enone.

Materials:

  • This compound (10 mol%)

  • γ-Aryl substituted allenoate (1.2 equivalents)

  • β-Perfluoroalkyl enone (1.0 equivalent)

  • Anhydrous toluene (dried over sodium/benzophenone or purchased as anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., cryocool or ice-salt bath)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.01 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (1.0 mL). Cool the solution to -20 °C using a suitable cooling bath.

  • To the cooled solution, add the β-perfluoroalkyl enone (0.1 mmol, 1.0 equivalent) followed by the γ-aryl substituted allenoate (0.12 mmol, 1.2 equivalents) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired trifluoromethylated cyclopentene.

  • Analysis: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Add this compound to Schlenk tube inert 2. Establish Inert Atmosphere setup->inert add_reagents 3. Add Toluene, Cool to -20°C 4. Add Enone and Allenoate inert->add_reagents stir 5. Stir at -20°C for 24h (Monitor by TLC) add_reagents->stir quench 6. Quench with NaHCO₃ (aq) stir->quench extract 7. Extract with Ethyl Acetate quench->extract purify 10. Purify by Column Chromatography extract->purify analyze 11. Determine ee by Chiral HPLC purify->analyze

Caption: Experimental workflow for the this compound catalyzed [3+2] cycloaddition.

catalytic_cycle cluster_cycle Proposed Catalytic Cycle catalyst This compound intermediate1 Zwitterionic Intermediate A catalyst->intermediate1 + Allenoate allenoate γ-Aryl Allenoate enone β-CF₃ Enone intermediate2 Intermediate B product Cyclopentene Product product->catalyst - Catalyst Regeneration intermediate1->intermediate2 + Enone intermediate3 Intermediate C intermediate2->intermediate3 intermediate3->product

Caption: Proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition.

References

Application Notes and Protocols for (R,R)-Dipamp Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Dipamp, or (R,R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a chiral C₂-symmetric diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. Its application in the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, marked a significant milestone in homogeneous catalysis. This document provides a comprehensive overview of the substrate scope for this compound-rhodium catalyzed asymmetric hydrogenations and detailed protocols for researchers in academia and the pharmaceutical industry. The Rh-(R,R)-Dipamp catalytic system has proven to be highly effective for the enantioselective hydrogenation of various prochiral olefins, delivering products with excellent enantioselectivities.[1][2]

Substrate Scope of this compound-Rhodium Catalyzed Asymmetric Hydrogenation

The rhodium catalyst bearing the this compound ligand exhibits remarkable enantioselectivity for a range of substrates, most notably α-(acylamino)acrylic acids and their derivatives, enamides, and itaconic acid derivatives.

α-(Acylamino)acrylic Acid Derivatives

This class of substrates is among the most successfully hydrogenated using the Rh-(R,R)-Dipamp catalyst, consistently providing α-amino acid derivatives with high enantiomeric excess (ee).

EntrySubstrateProductYield (%)ee (%)Catalyst SystemConditions
1(Z)-α-Acetamidocinnamic acidN-Acetyl-D-phenylalanine>9595 (R)[Rh(this compound)(COD)]BF₄MeOH, RT, 3 atm H₂
2Methyl (Z)-α-acetamidocinnamateMethyl N-acetyl-D-phenylalaninate>9596 (R)[Rh(this compound)(COD)]BF₄MeOH, RT, 3 atm H₂
3(Z)-α-Benzamidocinnamic acidN-Benzoyl-D-phenylalanine>9594 (R)[Rh(this compound)(COD)]BF₄MeOH, 50°C, 3 atm H₂
43,4-Dihydroxy-α-acetamidocinnamic acidN-Acetyl-L-DOPA9896 (S)[Rh(this compound)(COD)]BF₄i-PrOH/MeOH, 50°C, 3 atm H₂
5(Z)-α-Acetamido-3-(2-thienyl)acrylic acidN-Acetyl-D-2-thienylalanine>9597 (R)[Rh(this compound)(COD)]BF₄MeOH, RT, 3 atm H₂
Enamides

The asymmetric hydrogenation of enamides provides a direct route to chiral amines and amides. The Rh-(R,R)-Dipamp system has demonstrated high efficiency for this transformation.

EntrySubstrateProductYield (%)ee (%)Catalyst SystemConditions
11-Phenyl-N-acetyl-ethenamineN-(1-Phenylethyl)acetamideQuant.95 (R)[Rh(this compound)(COD)]BF₄MeOH, RT, 3 atm H₂
21-(4-Chlorophenyl)-N-acetyl-ethenamineN-[1-(4-Chlorophenyl)ethyl]acetamideQuant.96 (R)[Rh(this compound)(COD)]BF₄MeOH, RT, 3 atm H₂
31-(4-Methoxyphenyl)-N-acetyl-ethenamineN-[1-(4-Methoxyphenyl)ethyl]acetamideQuant.94 (R)[Rh(this compound)(COD)]BF₄MeOH, RT, 3 atm H₂
4N-Acetyl-1-tert-butylethenamineN-(1,2,2-Trimethylpropyl)acetamideQuant.99 (S)[Rh((S,S)-Dipamp)(COD)]BF₄MeOH, RT, 3 atm H₂
Itaconic Acid and Derivatives

Itaconic acid and its esters are also excellent substrates for Rh-(R,R)-Dipamp catalyzed asymmetric hydrogenation, yielding chiral succinate derivatives.

EntrySubstrateProductYield (%)ee (%)Catalyst SystemConditions
1Itaconic acid(R)-Methylsuccinic acid>9596 (R)[Rh(this compound)(COD)]BF₄MeOH, 25°C, 1 atm H₂
2Dimethyl itaconateDimethyl (R)-methylsuccinate>9998 (R)[Rh(this compound)(COD)]BF₄MeOH, RT, 1 atm H₂
3Diethyl itaconateDiethyl (R)-methylsuccinate>9997 (R)[Rh(this compound)(COD)]BF₄EtOH, 25°C, 1 atm H₂

Experimental Protocols

Protocol 1: Preparation of the Catalyst Precursor [Rh(this compound)(COD)]BF₄

This protocol describes the in situ generation of the active catalyst from a stable rhodium precursor and the this compound ligand. For optimal results, the pre-formed and isolated complex is recommended.

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • This compound

  • Anhydrous, degassed methanol

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous, degassed methanol.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous, degassed methanol.

  • Slowly add the this compound solution to the rhodium precursor solution with stirring.

  • Stir the resulting orange-red solution at room temperature for 30 minutes to allow for complete ligand exchange.

  • The catalyst solution is now ready for use in the hydrogenation reaction.

Note: For sensitive substrates, it is advisable to use the isolated complex [Rh(this compound)(COD)]BF₄, which can be prepared and purified according to literature procedures.[3]

Protocol 2: General Procedure for Asymmetric Hydrogenation

This protocol provides a general method for the asymmetric hydrogenation of a prochiral olefin.

Materials:

  • Prochiral olefin (e.g., (Z)-α-acetamidocinnamic acid)

  • [Rh(this compound)(COD)]BF₄ catalyst solution (prepared as in Protocol 1 or from isolated complex)

  • Anhydrous, degassed solvent (e.g., methanol)

  • High-pressure hydrogenation vessel (autoclave)

  • Magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under a stream of inert gas, charge the hydrogenation vessel with the prochiral olefin (e.g., 1.0 mmol) and a magnetic stir bar.

  • Add a sufficient amount of anhydrous, degassed solvent (e.g., 10 mL of methanol) to dissolve the substrate.

  • Add the catalyst solution (typically 0.5-1.0 mol%).

  • Seal the vessel and purge with hydrogen gas 3-5 times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography, recrystallization, or other suitable methods.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Mandatory Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Workup and Analysis cat_start [Rh(COD)₂]BF₄ + this compound in Degassed Solvent cat_mix Stir under Inert Atmosphere cat_start->cat_mix cat_ready [Rh(this compound)(COD)]BF₄ Solution cat_mix->cat_ready cat_add Add Catalyst Solution cat_ready->cat_add sub_add Add Substrate to Reactor solv_add Add Degassed Solvent sub_add->solv_add solv_add->cat_add seal_purge Seal and Purge with H₂ cat_add->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir at Desired Temp & Pressure pressurize->react vent Vent H₂ and Purge react->vent concentrate Concentrate in vacuo vent->concentrate purify Purify Product concentrate->purify analyze Determine Yield and ee% purify->analyze

Caption: Experimental workflow for this compound catalyzed asymmetric hydrogenation.

signaling_pathway cluster_catalytic_cycle Catalytic Cycle Rh_cat [Rh(Dipamp)]⁺ Coordination Substrate Coordination Rh_cat->Coordination + Substrate Substrate Prochiral Olefin Substrate->Coordination H2 H₂ Ox_add Oxidative Addition of H₂ H2->Ox_add Coordination->Ox_add + H₂ Insertion Migratory Insertion Ox_add->Insertion Red_elim Reductive Elimination Insertion->Red_elim Red_elim->Rh_cat + Chiral Product

Caption: Simplified catalytic cycle for Rh-Dipamp catalyzed hydrogenation.

References

Application Notes and Protocols for Asymmetric Hydrogenation with (R,R)-Dipamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting asymmetric hydrogenation reactions utilizing the chiral diphosphine ligand, (R,R)-Dipamp. This ligand, in combination with a rhodium precursor, forms a highly efficient and enantioselective catalyst for the reduction of prochiral olefins, particularly in the synthesis of chiral amino acids and other valuable pharmaceutical intermediates. The seminal application of this catalyst system was in the industrial synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease.[1][2][3]

Overview and Key Features

The rhodium complex of this compound, often used as the tetrafluoroborate salt [Rh(this compound)(COD)]BF4, is a cationic catalyst that demonstrates remarkable enantioselectivity in the hydrogenation of α-enamides and dehydroamino acid derivatives.[1][4] Key features of this catalytic system include:

  • High Enantioselectivity: Consistently achieves high enantiomeric excess (ee), often exceeding 95%, for a range of substrates.[1]

  • High Catalytic Activity: The catalyst is highly active, allowing for low catalyst loadings and efficient conversions under mild reaction conditions.

  • Broad Substrate Scope: While particularly effective for α-enamides, the catalyst has been successfully applied to other classes of prochiral olefins.

  • Industrial Relevance: The catalyst's robustness and high performance have been proven on an industrial scale with the Monsanto L-DOPA process.[1][2][3]

Catalyst Preparation

The active catalyst is typically prepared in situ or by synthesizing a stable precatalyst complex. A common and effective precatalyst is [Rh(this compound)(COD)]BF4.

Protocol 2.1: Preparation of [Rh(this compound)(COD)]BF₄ Precatalyst

This protocol is adapted from procedures for the synthesis of analogous rhodium diphosphine complexes.

Materials:

  • This compound

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or prepared in situ from Rh(COD)Cl and AgBF₄

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.05 equivalents) to a Schlenk flask.

  • Add anhydrous dichloromethane to dissolve the ligand.

  • In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the rhodium solution to the ligand solution at room temperature with stirring.

  • Stir the resulting orange-red solution for 1-2 hours at room temperature.

  • Reduce the solvent volume under vacuum.

  • Add anhydrous diethyl ether to precipitate the orange-red solid product.

  • Isolate the solid by filtration under inert atmosphere, wash with diethyl ether, and dry under vacuum.

  • The resulting [Rh(this compound)(COD)]BF₄ is an air-stable solid that can be stored under an inert atmosphere.

Experimental Protocols for Asymmetric Hydrogenation

The following protocols outline the general procedure for the asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate (MAC), a precursor to the amino acid phenylalanine.

Protocol 3.1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • [Rh(this compound)(COD)]BF₄ precatalyst

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Methanol (MeOH), anhydrous and deoxygenated

  • High-pressure hydrogenation reactor (e.g., Parr shaker) or a flask with a balloon of hydrogen

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add the substrate, methyl (Z)-α-acetamidocinnamate, to the hydrogenation reactor.

  • Add the [Rh(this compound)(COD)]BF₄ precatalyst. The substrate-to-catalyst ratio (S/C) can range from 100:1 to 10,000:1 depending on the desired efficiency and substrate reactivity. A typical starting point is 1000:1.

  • Add anhydrous, deoxygenated methanol to dissolve the substrate and catalyst. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen pressure.

  • Remove the solvent under reduced pressure to obtain the crude product, N-acetyl-L-phenylalanine methyl ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Product Analysis

Determining the enantiomeric excess of the product is crucial. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 4.1: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • The hydrogenated product (N-acetyl-L-phenylalanine methyl ester)

  • Racemic standard of the product

Procedure:

  • Method Development: Develop a suitable HPLC method for the separation of the enantiomers of the product. This involves screening different chiral columns and mobile phase compositions. For N-acetyl-phenylalanine derivatives, a mobile phase of hexane and isopropanol is often effective.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase. Prepare a solution of the racemic standard for comparison.

  • Injection and Analysis: Inject the sample and the racemic standard onto the chiral HPLC column.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers from the chromatogram of the racemic standard.

    • Integrate the peak areas of the two enantiomers in the chromatogram of the reaction product.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively.

Data Presentation

The following tables summarize the performance of the Rh-(R,R)-Dipamp catalyst in the asymmetric hydrogenation of various substrates.

Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

SubstrateProductS/C RatioSolventPressure (atm)Time (h)Conversion (%)ee (%)Reference
(Z)-α-Acetamidocinnamic acidN-Acetyl-L-phenylalanine1000:1MeOH32>9995[1]
Methyl (Z)-α-acetamidocinnamateN-Acetyl-L-phenylalanine methyl ester1000:1MeOH32>9996[5]
(Z)-α-Benzamidocinnamic acidN-Benzoyl-L-phenylalanine1000:1EtOH33>9994
Precursor to L-DOPAN-Acetyl-L-DOPA precursor>10,000:1i-PrOH3-Quantitative95[1][2]

Table 2: Asymmetric Hydrogenation of Other Prochiral Olefins

SubstrateProductS/C RatioSolventPressure (atm)Time (h)Conversion (%)ee (%)
Atropic acid(S)-2-Phenylpropanoic acid500:1MeOH5012>9988
Itaconic acid(S)-Methylsuccinic acid1000:1MeOH5012>9992

Visualizations

Signaling Pathway and Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide with a chiral diphosphine ligand like this compound.

Catalytic_Cycle Catalyst [Rh(P-P)(Solvent)₂]⁺ Substrate_Complex_Major [Rh(P-P)(Substrate)]⁺ (Major Diastereomer) Catalyst->Substrate_Complex_Major + Substrate (fast, reversible) Substrate_Complex_Minor [Rh(P-P)(Substrate)]⁺ (Minor Diastereomer) Catalyst->Substrate_Complex_Minor + Substrate (fast, reversible) Substrate_Complex_Major->Catalyst Substrate_Complex_Minor->Catalyst H2_Complex_Minor [Rh(H)₂(P-P)(Substrate)]⁺ (Minor) Substrate_Complex_Minor->H2_Complex_Minor + H₂ (rate-determining) Intermediate Rhodium-Alkyl-Hydride Intermediate H2_Complex_Minor->Intermediate Migratory Insertion Product_Complex [Rh(P-P)(Product)]⁺ Intermediate->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product + Solvent

Caption: Catalytic cycle for Rh-(R,R)-Dipamp hydrogenation.

Experimental Workflow

This diagram outlines the logical flow of an asymmetric hydrogenation experiment from preparation to analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Precursor Preparation/ Procurement Reaction_Setup Reaction Setup (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Substrate_Prep Substrate and Solvent Preparation (Drying/Degassing) Substrate_Prep->Reaction_Setup Hydrogenation Hydrogenation (Pressure, Temp, Stirring) Reaction_Setup->Hydrogenation Workup Reaction Workup and Product Isolation Hydrogenation->Workup Purity_Analysis Purity Analysis (NMR, GC/MS) Workup->Purity_Analysis ee_Analysis Enantiomeric Excess Analysis (Chiral HPLC) Workup->ee_Analysis

Caption: Experimental workflow for asymmetric hydrogenation.

References

Application Notes and Protocols: Solvent Effects in (R,R)-Dipamp Catalyzed Hydrogenations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role solvents play in the enantioselective hydrogenation of prochiral olefins catalyzed by the rhodium complex of (R,R)-1,2-bis[(phenyl-o-anisyl)phosphino]ethane, commonly known as (R,R)-Dipamp. The selection of an appropriate solvent is paramount for achieving high enantioselectivity, optimal reaction rates, and catalyst stability. This document outlines the key solvent effects, presents quantitative data for a model reaction, and provides detailed experimental protocols.

Key Solvent Effects on Catalytic Performance

The solvent in this compound catalyzed hydrogenations is not merely an inert medium but an active participant that can significantly influence the reaction outcome through several mechanisms:

  • Polarity and Coordinating Ability: The polarity and coordinating nature of the solvent can affect the stability of the catalytic intermediates. Weakly coordinating protic solvents, such as methanol and ethanol, have been shown to enhance catalyst activity. It is believed that these solvents can stabilize the active rhodium solvate complex without strongly binding to the metal center, which would otherwise inhibit substrate coordination. In contrast, non-coordinating solvents like dichloromethane and toluene may result in lower activity. Aromatic solvents, in some cases, can even form inhibitory η6-arene complexes with the rhodium center.

  • Enantioselectivity: Solvent polarity has been observed to correlate with enantioselectivity. In some systems, lower polarity solvents have been associated with higher enantiomeric excesses (e.e.). This is attributed to the influence of the solvent on the conformational equilibrium of the catalyst-substrate complex and the transition states leading to the major and minor enantiomers.

  • Hydrogen Solubility and Mass Transfer: The solubility and rate of diffusion of hydrogen in the liquid phase are critical factors, particularly for achieving high enantioselectivity. The viscosity of the solvent directly impacts the mass transfer of hydrogen from the gas to the liquid phase. Insufficient hydrogen concentration at the catalyst's active site can alter the rate-determining step of the catalytic cycle and, consequently, the enantioselectivity.

  • Catalyst Stability: The solvent can also play a role in maintaining the stability and longevity of the catalyst. In some instances, coordinating solvents can prevent catalyst deactivation or aggregation.

Quantitative Data: Hydrogenation of Methyl (Z)-α-acetamidocinnamate

The asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a well-studied benchmark reaction for evaluating the performance of chiral phosphine ligands like this compound. The following table summarizes the performance of the [Rh(this compound)(COD)]BF₄ catalyst in methanol, a commonly employed solvent for this reaction.

SubstrateSolventLigandEnantiomeric Excess (e.e.%)
Methyl (Z)-α-acetamidocinnamateMethanolThis compound95 (S)
(Z)-α-acetamidocinnamic acidMethanolThis compound94 (S)

Table 1: Enantioselectivity in the this compound catalyzed hydrogenation of methyl (Z)-α-acetamidocinnamate and its corresponding acid in methanol.

Experimental Protocols

This section provides a detailed experimental protocol for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using the [Rh(this compound)(COD)]BF₄ catalyst in methanol.

Materials:

  • [Rh(this compound)(COD)]BF₄ catalyst

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

Procedure:

  • Catalyst Preparation:

    • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), place the desired amount of the [Rh(this compound)(COD)]BF₄ catalyst. A typical substrate-to-catalyst ratio (S/C) is in the range of 100:1 to 1000:1.

  • Reaction Setup:

    • Add the substrate, methyl (Z)-α-acetamidocinnamate, to the Schlenk flask containing the catalyst.

    • Evacuate the flask and backfill with the inert atmosphere three times to ensure the removal of oxygen.

    • Add anhydrous, degassed methanol via a syringe to dissolve the catalyst and substrate. The concentration of the substrate is typically in the range of 0.05 M to 0.2 M.

  • Hydrogenation:

    • Purge the reaction flask with hydrogen gas by evacuating and backfilling with hydrogen three times.

    • Pressurize the flask with hydrogen to the desired pressure (e.g., 1-4 atm). For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient.

    • Commence vigorous stirring to ensure efficient mixing and mass transfer of hydrogen into the solution.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up and Analysis:

    • Once the reaction is complete (as indicated by the consumption of the starting material), carefully vent the excess hydrogen.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

    • Determine the conversion and enantiomeric excess of the product (N-acetyl-phenylalanine methyl ester) by chiral GC or HPLC analysis.

Visualizations

Logical Relationship of Solvent Effects

SolventEffects cluster_properties Key Properties cluster_outcomes Catalytic Outcomes Solvent Solvent Properties Polarity Polarity / Coordinating Ability Solvent->Polarity Viscosity Viscosity Solvent->Viscosity H2_Solubility H₂ Solubility Solvent->H2_Solubility Enantioselectivity Enantioselectivity (e.e.%) Polarity->Enantioselectivity Influences transition state energies Rate Reaction Rate Polarity->Rate Stabilizes intermediates Stability Catalyst Stability Polarity->Stability Prevents deactivation Viscosity->Enantioselectivity Impacts H₂ concentration Viscosity->Rate Affects H₂ mass transfer H2_Solubility->Enantioselectivity Influences kinetics H2_Solubility->Rate Affects reactant concentration

Caption: Interplay of solvent properties and catalytic outcomes.

Experimental Workflow for this compound Catalyzed Hydrogenation

HydrogenationWorkflow start Start prep 1. Catalyst & Substrate Preparation (Inert Atmosphere) start->prep solvent 2. Add Degassed Solvent (e.g., Methanol) prep->solvent purge_H2 3. Purge with H₂ solvent->purge_H2 hydrogenation 4. Hydrogenate (Stirring, Controlled Pressure) purge_H2->hydrogenation monitor 5. Monitor Reaction Progress (TLC, GC, HPLC) hydrogenation->monitor workup 6. Work-up (Solvent Removal) monitor->workup analysis 7. Analysis (Conversion, e.e.%) workup->analysis end End analysis->end

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (R,R)-Dipamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Dipamp, a chiral diphosphine ligand, has played a pivotal role in the advancement of asymmetric catalysis, particularly in the synthesis of enantiomerically pure pharmaceutical intermediates. Its application in the Monsanto synthesis of L-DOPA marked the first industrial use of a chiral transition metal complex for asymmetric hydrogenation, a landmark achievement that garnered a Nobel Prize. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical building blocks.

Key Applications and Performance Data

This compound is primarily utilized as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions. It has proven to be highly effective for the enantioselective reduction of various prochiral olefins, including dehydroamino acids, enamides, and itaconic acid derivatives. The resulting chiral products are valuable intermediates in the synthesis of a wide range of pharmaceuticals.

Substrate ClassExample SubstrateProductCatalyst SystemSolventPressure (H₂)Yield (%)Enantiomeric Excess (ee%)Reference
Dehydroamino Acids(Z)-α-Acetamidocinnamic acid derivative (L-DOPA precursor)N-Acetyl-L-DOPA[Rh(this compound)(COD)]BF₄Methanol/Isopropanol3 atmQuantitative95%[1]
Itaconic Acid DerivativesMonomethyl itaconate(R)-2-Methylsuccinic acid monomethyl esterRh/(R,R)-DipampMethanolNot specifiedExcellent~90%[2]
EnamidesGeneric α-substituted enamidesChiral amines[Rh(this compound)(COD)]BF₄Various40 psiHighUp to 95%[3]

Experimental Protocols

In-situ Preparation of the [Rh(this compound)(COD)]BF₄ Catalyst

This protocol describes the in-situ preparation of the active catalyst, a common practice that avoids the isolation of the air-sensitive complex.

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • This compound

  • Anhydrous, degassed solvent (e.g., Methanol, Toluene)

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)₂]BF₄ (1.0 mol%).

  • Add this compound (1.1 - 1.2 mol%).

  • Add the desired amount of anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is typically indicated by a color change.

  • The resulting catalyst solution is ready for the addition of the substrate.

General Protocol for Asymmetric Hydrogenation of a Dehydroamino Acid Derivative (L-DOPA Precursor)

This protocol is a representative example based on the Monsanto L-DOPA process.[1][4]

Materials:

  • (Z)-α-Acetamidocinnamic acid derivative (L-DOPA precursor) (1.0 equiv)

  • In-situ prepared [Rh(this compound)(COD)]BF₄ catalyst solution (0.05 - 1.0 mol%)

  • Anhydrous, degassed methanol or a mixture of methanol and isopropanol

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Charge the high-pressure reactor with a solution of the (Z)-α-acetamidocinnamic acid derivative in the chosen solvent.

  • Under an inert atmosphere, transfer the freshly prepared catalyst solution to the reactor.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC, GC, or HPLC).

  • Carefully vent the reactor and purge with an inert gas.

  • The reaction mixture can then be processed to isolate the product. This typically involves solvent removal and purification by crystallization or chromatography.

  • The resulting N-acetyl-L-DOPA can be hydrolyzed using aqueous acid (e.g., HBr) to yield L-DOPA.[1]

General Protocol for Asymmetric Hydrogenation of an Itaconic Acid Derivative

Materials:

  • Itaconic acid derivative (e.g., monomethyl itaconate) (1.0 equiv)

  • In-situ prepared [Rh(this compound)(COD)]BF₄ catalyst solution (0.1 - 1.0 mol%)

  • Anhydrous, degassed methanol

  • Hydrogenation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve the itaconic acid derivative in anhydrous, degassed methanol.

  • Add the in-situ prepared catalyst solution under an inert atmosphere.

  • Subject the mixture to hydrogen gas (e.g., balloon pressure or in a pressure vessel).

  • Stir the reaction at room temperature until complete conversion.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography or crystallization to yield the chiral succinic acid derivative.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation (In-situ) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification cat_prep [Rh(COD)₂]BF₄ + this compound in Solvent active_cat Active [Rh(this compound)]⁺ Catalyst cat_prep->active_cat Stir at RT reactor Hydrogenation Reactor active_cat->reactor substrate Prochiral Substrate (e.g., Dehydroamino Acid) substrate->reactor product Chiral Product reactor->product H₂, Pressure, Temp workup Solvent Removal product->workup purification Crystallization / Chromatography workup->purification final_product Enantiomerically Pure Intermediate purification->final_product

Caption: General experimental workflow for this compound catalyzed asymmetric hydrogenation.

Simplified Catalytic Cycle for Rh-(R,R)-Dipamp Catalyzed Hydrogenation of an Enamide

G catalyst [Rh(Dipamp)(S)₂]⁺ (S = solvent) substrate_complex [Rh(Dipamp)(Enamide)]⁺ catalyst->substrate_complex + Enamide - 2S h2_adduct [Rh(H)₂(Dipamp)(Enamide)]⁺ substrate_complex->h2_adduct + H₂ (Oxidative Addition) hydrido_alkyl [Rh(H)(Alkyl)(Dipamp)]⁺ h2_adduct->hydrido_alkyl Migratory Insertion product_complex [Rh(Dipamp)(Product)]⁺ hydrido_alkyl->product_complex Reductive Elimination product_complex->catalyst - Product + 2S

Caption: Simplified mechanism of Rh-(R,R)-Dipamp catalyzed asymmetric hydrogenation.

References

Application of (R,R)-Dipamp in Fine Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Dipamp, formally known as (R,R)-1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. Its application was pivotal in the industrial synthesis of the anti-Parkinson's drug, L-DOPA, a landmark achievement in enantioselective catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fine chemicals, with a focus on amino acid precursors and other prochiral olefins.

Core Applications: Asymmetric Hydrogenation

This compound is primarily employed as a chiral ligand in combination with rhodium complexes to catalyze the asymmetric hydrogenation of prochiral enamides, itaconic acid derivatives, and other functionalized olefins. The resulting products are obtained with high enantiomeric excess (ee), making this methodology highly valuable in the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules.

Key Features:
  • High Enantioselectivity: Consistently delivers high ee values for a range of substrates.

  • Industrial Relevance: Proven robustness in large-scale industrial processes, most notably the Monsanto L-DOPA process.[1]

  • Versatility: Effective for the synthesis of various chiral compounds beyond amino acids.

Quantitative Data Summary

The following tables summarize the performance of the Rh-(R,R)-Dipamp catalytic system in the asymmetric hydrogenation of various substrates.

Table 1: Asymmetric Hydrogenation of Enamide Precursors to Amino Acids

SubstrateProductCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)Reference
(Z)-α-Acetamidocinnamic acidN-Acetyl-L-phenylalanine[Rh(COD)this compound)]BF₄9001RTMeOH>9595[2]
Methyl (Z)-α-acetamidocinnamateMethyl N-acetyl-L-phenylalaninate[Rh(COD)this compound)]BF₄1000125MeOH>9996[3]
α-Acetamido-4-hydroxy-3-methoxy-cinnamic acid acetateN-Acetyl-3-(4-hydroxy-3-methoxyphenyl)-L-alanine acetate[Rh(COD)this compound)]BF₄>10000350MeOH9896

Table 2: Asymmetric Hydrogenation of Itaconic Acid and its Derivatives

SubstrateProductCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)Reference
Itaconic acid(S)-Methylsuccinic acid[Rhthis compound)]⁺----high~90[1]
Monomethyl itaconate(R)-2-Methylsuccinic acid monomethyl esterRhodium this compound----excellent~90[1]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of the Catalyst Precursor [Rh(COD)this compound)]BF₄

This protocol describes the in situ generation of the active catalyst precursor.

Materials:

  • [Rh(COD)Cl]₂ (Rhodium(I) 1,5-cyclooctadiene chloride dimer)

  • This compound

  • Silver tetrafluoroborate (AgBF₄)

  • Degassed solvent (e.g., Methanol, THF, or CH₂Cl₂)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)Cl]₂ (1 equivalent) and this compound (2.2 equivalents) in a minimal amount of degassed solvent.

  • Stir the solution at room temperature for 30 minutes.

  • Add a solution of AgBF₄ (2 equivalents) in the same degassed solvent to the rhodium-phosphine solution.

  • A precipitate of AgCl will form immediately. Stir the mixture for an additional 1 hour at room temperature.

  • Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgCl precipitate.

  • The resulting orange to red-orange solution contains the active catalyst precursor, [Rh(COD)this compound)]BF₄, and can be used directly for the hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid to N-Acetyl-L-phenylalanine

This protocol provides a detailed procedure for a benchmark reaction using the this compound ligand.

Materials:

  • (Z)-α-Acetamidocinnamic acid

  • [Rh(COD)this compound)]BF₄ solution (prepared as in Protocol 1)

  • Degassed Methanol

  • Hydrogen gas (high purity)

  • Hydrogenation reactor (e.g., Parr shaker or autoclave)

Procedure:

  • In a glovebox, charge a pressure-resistant reaction vessel with (Z)-α-acetamidocinnamic acid.

  • Add the freshly prepared solution of the rhodium catalyst precursor in degassed methanol. The substrate-to-catalyst (S/C) ratio should be in the range of 500:1 to 1000:1.

  • Seal the reaction vessel and remove it from the glovebox.

  • Connect the vessel to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atm).

  • Commence stirring and maintain the reaction at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or HPLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Open the reaction vessel and concentrate the reaction mixture under reduced pressure.

  • The crude N-acetyl-L-phenylalanine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Overview and Visualization

The asymmetric hydrogenation catalyzed by Rh-(R,R)-Dipamp is believed to proceed through an "unsaturated" pathway. The key steps involve the coordination of the prochiral olefin to the solvated rhodium catalyst, followed by the oxidative addition of dihydrogen. Subsequent migratory insertion and reductive elimination steps yield the chiral product and regenerate the active catalyst.

Asymmetric_Hydrogenation_Cycle Catalyst [Rh(R,R-Dipamp)(Solvent)₂]⁺ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate - 2 Solvent Catalyst_Substrate [Rh(R,R-Dipamp)(Substrate)]⁺ Substrate_Coordination->Catalyst_Substrate H2_Addition H₂ Oxidative Addition Catalyst_Substrate->H2_Addition + H₂ Dihydride_Complex [Rh(H)₂(R,R-Dipamp)(Substrate)]⁺ H2_Addition->Dihydride_Complex Migratory_Insertion Migratory Insertion Dihydride_Complex->Migratory_Insertion Hydrido_Alkyl [Rh(H)(Alkyl)(R,R-Dipamp)]⁺ Migratory_Insertion->Hydrido_Alkyl Reductive_Elimination Reductive Elimination Hydrido_Alkyl->Reductive_Elimination Product_Release Product Release & Catalyst Regeneration Reductive_Elimination->Product_Release Product Product_Release->Catalyst

Caption: Catalytic cycle for Rh-(R,R)-Dipamp asymmetric hydrogenation.

The following diagram illustrates a general experimental workflow for the synthesis of a chiral amino acid precursor using this compound.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Precursor Preparation ([Rh(COD)this compound)]BF₄) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrate + Catalyst in Solvent) Catalyst_Prep->Reaction_Setup Hydrogenation Asymmetric Hydrogenation (H₂ pressure, Temp, Time) Reaction_Setup->Hydrogenation Workup Reaction Work-up (Solvent Removal) Hydrogenation->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric hydrogenation.

References

Troubleshooting & Optimization

(R,R)-Dipamp catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (R,R)-Dipamp catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to catalyst deactivation and regeneration in asymmetric hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation reaction with this compound is showing low or no conversion. What are the likely causes?

A1: Low or no conversion is a common issue that can often be attributed to catalyst deactivation or inhibition. The primary factors to investigate are the purity of your substrate, solvent, and hydrogen gas, as well as the integrity of the catalyst itself. Impurities such as halides (chloride, bromide), carbon monoxide, or other coordinating species can poison the rhodium center.[1] Additionally, improper handling and storage of the catalyst can lead to its degradation.

Q2: The enantioselectivity (ee%) of my reaction has decreased significantly. What could be the reason?

A2: A drop in enantioselectivity can be linked to changes in the active catalytic species. This could be due to the formation of different rhodium complexes in solution, potentially caused by impurities or a reaction with the substrate or solvent. For instance, the presence of halide impurities can lead to the formation of less selective or inactive multinuclear rhodium complexes.[1] It is also crucial to ensure the chiral integrity of the Dipamp ligand has not been compromised during storage or handling.

Q3: Are there any visual indicators that my this compound catalyst has deactivated?

A3: Yes, a change in the color of the reaction mixture can indicate a change in the rhodium complex's oxidation state or coordination environment, which is often associated with deactivation. Active Rh(I) catalyst solutions are typically orange or reddish-brown. The formation of a precipitate or a color change to a lighter yellow or even colorless solution may suggest the formation of inactive species or catalyst decomposition.

Q4: What specific impurities are known to be detrimental to this compound catalyst performance?

A4: Several classes of impurities are known to be potent inhibitors or poisons for rhodium diphosphine catalysts like this compound:

  • Halides: Chloride and bromide ions are particularly detrimental as they can form stable, inactive bridged rhodium dimers and trimers.[1]

  • Carbon Monoxide (CO): CO can strongly coordinate to the rhodium center, forming catalytically inactive carbonyl complexes.[1]

  • Strongly Coordinating Solvents: Aromatic solvents can sometimes act as inhibitors by forming stable arene-rhodium complexes.[1]

  • Oxidizing agents: Oxygen can lead to the oxidation of the Rh(I) center to inactive Rh(III) species or degradation of the phosphine ligand.

Q5: Can the this compound catalyst be deactivated by the substrate itself?

A5: Yes, in some cases, the substrate can lead to catalyst deactivation. For example, with substrates like itaconic acid, the catalyst can react irreversibly to form a stable Rh(III) alkyl complex, which is inactive in the catalytic cycle.[1] This represents a dead-end for the catalyst.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during asymmetric hydrogenation using the this compound catalyst.

Problem Potential Cause Recommended Action
Low or No Conversion Catalyst Poisoning - Ensure all reagents and solvents are of high purity and free from halide impurities. - Use high-purity hydrogen gas (>99.99%). - Purify the substrate to remove any potential inhibitors.
Improper Catalyst Activation - If using a precatalyst, ensure complete activation to the active species. Monitor the activation process by techniques like NMR if possible.
Catalyst Degradation - Handle and store the this compound catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.
Decreased Enantioselectivity (ee%) Formation of Inactive/Less Selective Species - Scrutinize all reaction components for impurities, especially halides.[1] - Consider changing the solvent to one with lower coordinating ability.
Incorrect Ligand-to-Metal Ratio - Ensure the correct stoichiometry when preparing the catalyst in situ. An excess of the ligand is sometimes beneficial.
Reaction Stalls Before Completion Substrate-Induced Deactivation - Investigate the possibility of an irreversible reaction between the catalyst and the substrate, especially with highly functionalized substrates.[1] - Consider lowering the reaction temperature to disfavor the deactivation pathway.
Product Inhibition - In some cases, the product may coordinate to the catalyst and inhibit its activity. Analyze the reaction kinetics to identify potential product inhibition.
Inconsistent Results Between Batches Variability in Reagent Purity - Source high-purity, consistent batches of substrates, solvents, and other reagents. - Perform a small-scale test reaction with each new batch of reagents to verify catalyst performance.

Catalyst Regeneration

Hypothetical Regeneration Protocol for this compound Catalyst

Objective: To remove halide poisons and recover the active Rh(I) catalyst from a deactivated reaction mixture.

Principle: This procedure involves precipitating the rhodium complex, washing away impurities, and then re-solubilizing the active catalyst.

Experimental Protocol:

  • Precipitation of the Rhodium Complex:

    • Once the reaction is deemed complete or has stalled, cool the reaction mixture to room temperature under an inert atmosphere.

    • Slowly add a non-polar solvent in which the rhodium complex is insoluble, such as hexane or pentane, until a precipitate is formed. The active catalyst, along with deactivated species, should precipitate.

  • Isolation and Washing:

    • Carefully decant the supernatant liquid which contains the product and soluble impurities.

    • Wash the solid precipitate multiple times with the non-polar solvent to remove any residual soluble impurities.

    • Follow with a wash using a deoxygenated, polar solvent in which halide salts are soluble but the desired rhodium complex has limited solubility (e.g., cold, deoxygenated methanol). This step aims to remove halide poisons.

  • Drying and Re-dissolution:

    • Dry the washed solid under a high vacuum to remove all traces of solvent.

    • Re-dissolve the solid in a minimal amount of a suitable, deoxygenated solvent for the next reaction (e.g., methanol, THF).

  • Activity Check:

    • It is highly recommended to test the activity and enantioselectivity of the regenerated catalyst on a small-scale reaction with a reliable substrate before proceeding with a large-scale reaction.

Note: If deactivation is due to the formation of a stable Rh(III) species, this simple washing protocol may not be effective. Chemical reduction might be necessary, but this is a more complex procedure that risks decomposing the chiral ligand.

Visualizations

.dot

DeactivationPathways Figure 1: Potential Deactivation Pathways of this compound Catalyst Active_Catalyst Active [Rh(I)(Dipamp)(Solvent)₂]⁺ Product Product Active_Catalyst->Product Inactive_RhIII Inactive Rh(III) Species Active_Catalyst->Inactive_RhIII Irreversible reaction with certain substrates Inactive_Multinuclear Inactive Multinuclear Complex (e.g., [Rh₃(Dipamp)₃Cl₂]⁺) Active_Catalyst->Inactive_Multinuclear Reaction with halide impurities Inhibited_Catalyst Inhibited Catalyst (e.g., CO adduct) Active_Catalyst->Inhibited_Catalyst Coordination of poisons (e.g., CO) Substrate Substrate/Reagents Substrate->Active_Catalyst Impurities Impurities (e.g., Halides, CO) Impurities->Active_Catalyst

Caption: Figure 1: Potential Deactivation Pathways of this compound Catalyst.

.dot

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow for this compound Catalyzed Reactions Start Low Conversion or Enantioselectivity Check_Purity Check Purity of: - Substrate - Solvent - Hydrogen Gas Start->Check_Purity Check_Catalyst Check Catalyst Integrity: - Proper Storage? - Correct Preparation? Check_Purity->Check_Catalyst Purity OK Further_Analysis Further Analysis: - NMR of reaction mixture - Identify potential poisons Check_Purity->Further_Analysis Impurity Suspected Optimize_Conditions Optimize Reaction Conditions: - Temperature - Pressure - Concentration Check_Catalyst->Optimize_Conditions Integrity OK Check_Catalyst->Further_Analysis Degradation Suspected Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved Optimization Successful Optimize_Conditions->Further_Analysis Optimization Fails Consider_Regeneration Consider Catalyst Regeneration Protocol Further_Analysis->Consider_Regeneration RegenerationProtocol Figure 3: Hypothetical Catalyst Regeneration Workflow Start Deactivated Reaction Mixture Precipitate 1. Precipitate Rh Complex (add non-polar solvent) Start->Precipitate Isolate 2. Isolate Precipitate (decant supernatant) Precipitate->Isolate Wash_NonPolar 3. Wash with Non-Polar Solvent (remove organic impurities) Isolate->Wash_NonPolar Wash_Polar 4. Wash with Cold, Deoxygenated Polar Solvent (e.g., MeOH) (remove halide salts) Wash_NonPolar->Wash_Polar Dry 5. Dry under Vacuum Wash_Polar->Dry Redissolve 6. Re-dissolve in Reaction Solvent Dry->Redissolve End Regenerated Catalyst Solution Redissolve->End

References

effect of temperature and pressure on (R,R)-Dipamp catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R,R)-Dipamp in asymmetric hydrogenation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential solutions in a question-and-answer format.

Question 1: Why is the enantioselectivity (% ee) of my hydrogenation reaction lower than expected?

Answer: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Purity and Integrity: Ensure the this compound ligand and the rhodium precursor are of high chemical and enantiomeric purity. Impurities can lead to the formation of non-selective catalytic species.

  • Catalyst Preparation: The in situ preparation or the synthesis of the precatalyst, such as [Rh(this compound)(COD)]BF₄, should be performed under strictly anaerobic and anhydrous conditions to prevent oxidation of the phosphine ligand.

  • Reaction Conditions:

    • Temperature: Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Consider reducing the reaction temperature incrementally (e.g., from room temperature to 0 °C or lower).

    • Hydrogen Pressure: For many substrates, including the classic methyl-(Z)-α-acetamidocinnamate (MAC), an inverse relationship between hydrogen pressure and enantioselectivity is observed.[1][2] Higher H₂ pressure can trap the catalyst-substrate adducts, inhibiting their interconversion and leading to a decrease in the observed enantiomeric excess.[1] Try reducing the hydrogen pressure to the lowest level that still provides a reasonable reaction rate.

    • Solvent: The choice of solvent can significantly impact enantioselectivity.[3][4][5] Protic solvents like methanol are commonly used and often provide good results. However, screening other solvents, including less polar, aprotic options like dichloromethane or ethyl acetate, may be beneficial for certain substrates.[4]

  • Substrate Purity: Impurities in the substrate can act as catalyst poisons. Ensure the substrate is purified before use.

Question 2: The reaction rate is very slow or has stalled completely. What are the potential causes?

Answer: A slow or stalled reaction is often due to catalyst deactivation or suboptimal conditions.

  • Catalyst Poisons: The catalyst is highly sensitive to poisons. Common poisons include:

    • Oxygen: Rigorous exclusion of air is critical.

    • Water: Use anhydrous solvents and reagents.

    • Sulfur, halides, and carbon monoxide: These can be present as impurities in the substrate, solvent, or hydrogen gas.[6][7][8]

    • Amine products: In some cases, the amine product of the reaction can coordinate to the rhodium center and inhibit the catalyst.[9]

  • Insufficient Catalyst Loading: If the catalyst loading is too low, the reaction rate will be slow. A typical substrate-to-catalyst ratio (S/C) is in the range of 1000:1 to 20,000:1.[10] If the reaction is slow, consider a lower S/C ratio (i.e., more catalyst).

  • Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. An optimal temperature must be found that balances both rate and selectivity. If the rate is too slow at a low temperature, a modest increase may be necessary.

  • Hydrogen Mass Transfer: Inadequate stirring or a low hydrogen concentration in the liquid phase can limit the reaction rate. Ensure vigorous stirring to maximize gas-liquid mass transfer.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on this compound catalyzed hydrogenations?

A1: Temperature has a dual effect. Increasing the temperature generally increases the reaction rate. However, it can have a negative impact on enantioselectivity.[1] For many systems, an inverse relationship is observed, where higher temperatures lead to lower enantiomeric excess. This is because at higher temperatures, the energy difference between the diastereomeric transition states that lead to the different product enantiomers is diminished.

Q2: How does hydrogen pressure influence the outcome of the reaction?

A2: The effect of hydrogen pressure is substrate-dependent, but for many standard substrates used with Rh-Dipamp, such as enamides, an inverse dependence of optical yield on H₂ pressure is observed.[2][11] The prevailing mechanistic model suggests that the major product enantiomer arises from the hydrogenation of a minor, but more reactive, catalyst-substrate diastereomer. Higher hydrogen pressure can accelerate the hydrogenation of the major, less reactive diastereomer before it can equilibrate to the more reactive minor one, thus lowering the overall enantioselectivity.[1]

Q3: What is a suitable solvent for reactions using this compound?

A3: Methanol is a commonly used and often effective solvent for Rh-Dipamp catalyzed hydrogenations.[12] However, the optimal solvent can be substrate-dependent. Other protic alcohols or aprotic solvents like dichloromethane and ethyl acetate have also been used successfully.[4] The solvent can influence both the solubility of the catalyst and substrate, as well as the energetics of the catalytic cycle.[3][5]

Q4: How should the [Rh(this compound)(COD)]BF₄ precatalyst be handled and stored?

A4: The solid precatalyst is relatively air-stable and can be handled in air for brief periods, making it convenient for large-scale applications.[10] However, for long-term storage, it should be kept under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prevent gradual decomposition. Solutions of the catalyst are generally air-sensitive and should always be handled using standard Schlenk or glovebox techniques.

Data Presentation

The following table summarizes the general effects of temperature and pressure on the asymmetric hydrogenation of a model substrate, methyl-(Z)-α-acetamidocinnamate (MAC), catalyzed by Rh-(R,R)-Dipamp. The values are illustrative and based on trends described in the literature.[1]

ParameterConditionEffect on Enantioselectivity (% ee)Effect on Reaction Rate
Temperature Low (e.g., 0-25 °C)Generally HigherSlower
High (e.g., 50-100 °C)Generally LowerFaster
**Pressure (H₂) **Low (e.g., 1-5 atm)Generally HigherSlower
High (e.g., >10 atm)Generally LowerFaster

Experimental Protocols

Preparation of the [Rh(this compound)(COD)]BF₄ Precatalyst

This protocol is based on procedures described for similar rhodium-diphosphine complexes.[10]

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.05 equivalents) in anhydrous, degassed methanol.

  • In a separate flask, dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in anhydrous, degassed methanol.

  • Slowly add the rhodium solution to the ligand solution with stirring.

  • Stir the resulting orange solution at room temperature for 1 hour.

  • Reduce the solvent volume under vacuum until precipitation begins.

  • Add anhydrous, degassed diethyl ether to complete the precipitation of the orange solid.

  • Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Store the resulting air-stable orange solid under an inert atmosphere.

General Protocol for Asymmetric Hydrogenation of Methyl-(Z)-α-acetamidocinnamate (MAC)

  • Reactor Setup: A stainless-steel autoclave or a thick-walled glass pressure vessel equipped with a magnetic stir bar is rendered inert by purging with argon or nitrogen.

  • Catalyst and Substrate Addition: To the reactor, add the substrate, methyl-(Z)-α-acetamidocinnamate (MAC). Then, add the [Rh(this compound)(COD)]BF₄ precatalyst. A typical substrate-to-catalyst ratio (S/C) is 2000:1.

  • Solvent Addition: Add anhydrous, degassed methanol via cannula under a positive pressure of inert gas.

  • Hydrogenation: Seal the reactor. Purge the system by pressurizing with hydrogen (e.g., to 3 atm) and then venting (repeat 3-5 times).

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 3 atm).

  • Commence vigorous stirring and maintain the desired reaction temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots (after carefully venting and re-purging the reactor) for analysis by techniques such as TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Remove the solvent under reduced pressure. The residue can then be purified by standard methods (e.g., chromatography or crystallization) to isolate the product.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC analysis.

Visualizations

Troubleshooting_Workflow start Start: Low Enantioselectivity check_purity Check Purity of Catalyst, Substrate, and Solvent start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) conditions_ok Conditions Correct? check_conditions->conditions_ok purity_ok->check_conditions Yes purify Action: Purify/Replace Reagents purity_ok->purify No adjust_conditions Action: Correct Conditions conditions_ok->adjust_conditions No optimize_temp Optimize Temperature (Lower for higher ee) conditions_ok->optimize_temp Yes purify->check_purity adjust_conditions->check_conditions optimize_pressure Optimize H2 Pressure (Lower for higher ee) optimize_temp->optimize_pressure optimize_solvent Screen Solvents optimize_pressure->optimize_solvent end End: Improved Enantioselectivity optimize_solvent->end

Caption: Troubleshooting workflow for low enantioselectivity.

Reaction_Pathway cluster_catalyst Catalytic Cycle [Rh(Dipamp)]+ [Rh(Dipamp)]+ Major Adduct Major Adduct [Rh(Dipamp)]+->Major Adduct + Substrate (fast equil.) Minor Adduct Minor Adduct [Rh(Dipamp)]+->Minor Adduct + Substrate (fast equil.) Major Adduct->Minor Adduct Interconversion Product_Minor Minor Product Enantiomer Major Adduct->Product_Minor + H2 (slow) Product_Major Major Product Enantiomer Minor Adduct->Product_Major + H2 (fast) Substrate Substrate Substrate->[Rh(Dipamp)]+ + Catalyst

Caption: Simplified mechanism of enantioselection.

References

Technical Support Center: (R,R)-Dipamp in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming substrate limitations with the chiral phosphine ligand (R,R)-Dipamp in asymmetric hydrogenation reactions.

Troubleshooting Guide: Overcoming Common Issues

This guide addresses specific challenges researchers may encounter during experiments using this compound, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee%) 1. Substrate Impurities: Protic impurities (e.g., water, alcohols) or coordinating functional groups (e.g., amines, thiols) can disrupt the chiral environment of the catalyst.[1]- Purify the Substrate: Employ methods such as recrystallization, distillation, or column chromatography to remove impurities. Ensure the substrate is thoroughly dried before use.[1] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent contamination from atmospheric moisture.[1]
2. Inappropriate Reaction Conditions: Temperature, hydrogen pressure, and solvent polarity can significantly impact the enantioselectivity of the reaction.- Optimize Reaction Parameters: Systematically screen different temperatures, hydrogen pressures, and solvents. Lowering the reaction temperature often enhances enantioselectivity.[1]
3. Challenging Substrate Structure: Sterically hindered substrates, such as tetrasubstituted olefins, can present a significant challenge for achieving high enantioselectivity.- Ligand Modification: While beyond the scope of a simple troubleshooting step, for particularly challenging substrates, exploring derivatives of Dipamp or other classes of chiral ligands may be necessary. - Additive Screening: Investigate the use of additives that can influence the catalytic cycle (see FAQ section for more details).
Low or No Conversion 1. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst. Common poisons include sulfur compounds, carbon monoxide, and halides.- High-Purity Reagents: Use high-purity, degassed solvents and high-purity hydrogen gas. - Substrate Purification: As mentioned above, rigorous purification of the substrate is crucial.
2. Improper Catalyst Handling or Activation: Exposure of the Rh-(R,R)-Dipamp complex to air or moisture can lead to deactivation. Incomplete activation of a precatalyst can also result in low activity.- Glovebox Technique: Handle the catalyst and prepare the reaction mixture in an inert atmosphere glovebox.[1] - Use Anhydrous Solvents: Ensure all solvents are rigorously dried and deoxygenated.[1]
3. Insufficient Hydrogen Pressure or Agitation: Poor mass transfer of hydrogen to the catalytic sites can limit the reaction rate.- Increase Hydrogen Pressure: Within the safe limits of the experimental setup, increasing the hydrogen pressure can improve the reaction rate.[1] - Ensure Vigorous Stirring: Proper agitation is essential for efficient mixing of the gas and liquid phases.[1]
Inconsistent Results 1. Batch-to-Batch Substrate Variation: Inconsistent purity of the substrate between different batches can lead to variable enantioselectivity and conversion rates.- Standardize Purification: Implement a consistent and thorough purification protocol for each batch of substrate.[1]
2. Catalyst Degradation: The catalyst may degrade over time, especially if not stored under proper inert conditions.- Proper Catalyst Storage: Store the this compound ligand and its metal complexes in a cool, dark, and inert environment.

Frequently Asked Questions (FAQs)

Q1: What are the typical substrates for which this compound provides high enantioselectivity?

A1: this compound is particularly effective for the asymmetric hydrogenation of α-enamides, and it was famously used in the industrial synthesis of L-DOPA from an enamide precursor. It generally performs well with substrates that have a coordinating group near the double bond.

Q2: I am working with a tetrasubstituted olefin and observing low ee%. Is this a known limitation of this compound?

A2: Yes, tetrasubstituted olefins are a known challenging substrate class for asymmetric hydrogenation in general, not just for this compound. The increased steric hindrance around the double bond makes it difficult for the chiral catalyst to effectively differentiate between the two faces of the olefin. While there is extensive research on developing new catalysts for this substrate class, overcoming this limitation with this compound itself can be difficult and may require significant optimization of reaction conditions or the use of additives.

Q3: What is the role of additives in improving the performance of this compound catalyzed hydrogenations?

A3: Additives can play several roles in asymmetric hydrogenation. For instance, non-coordinating bases can be used to neutralize any acidic impurities that might poison the catalyst. In some cases, halide additives have been shown to influence the electronic properties of the metal center, which can impact both activity and enantioselectivity. However, the effect of a specific additive is often substrate-dependent, and a screening of different additives may be necessary to find optimal conditions.

Q4: Can the choice of solvent significantly affect the outcome of a reaction with this compound?

A4: Absolutely. The solvent can influence the solubility of the catalyst and substrate, the stability of catalytic intermediates, and the overall rate and enantioselectivity of the reaction. For Rh-Dipamp catalyzed hydrogenations, polar, protic solvents like methanol or ethanol are commonly used. However, screening a range of solvents with varying polarities and coordinating abilities is a standard practice in optimizing a new asymmetric hydrogenation reaction.

Quantitative Data Summary

The following table summarizes the performance of this compound in the asymmetric hydrogenation of a standard substrate, providing a benchmark for catalyst performance.

SubstrateCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)
Methyl (Z)-α-acetamidocinnamate[Rh(this compound)(COD)]BF₄Methanol3>9595 (S)

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol describes a general procedure for the asymmetric hydrogenation of a standard substrate using a Rh-(R,R)-Dipamp catalyst.

Materials:

  • [Rh(this compound)(COD)]BF₄ (catalyst precursor)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Anhydrous, degassed methanol (solvent)

  • High-purity hydrogen gas

  • Schlenk flask or high-pressure autoclave

  • Standard inert atmosphere techniques (glovebox or Schlenk line)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask or an autoclave insert with the [Rh(this compound)(COD)]BF₄ catalyst precursor.

  • Substrate Addition: Add the methyl (Z)-α-acetamidocinnamate substrate to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed methanol to the reaction vessel.

  • Reaction Setup: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen line.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: The Monsanto L-DOPA Synthesis (Key Hydrogenation Step)

This protocol outlines the key asymmetric hydrogenation step in the industrial synthesis of L-DOPA.

Materials:

  • (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid (L-DOPA precursor)

  • [Rh(this compound)(COD)]BF₄ (catalyst precursor)

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • High-pressure reactor

Procedure:

  • Reactor Charging: In an inert atmosphere, charge a high-pressure reactor with the L-DOPA precursor and the [Rh(this compound)(COD)]BF₄ catalyst.

  • Solvent Addition: Add anhydrous, degassed methanol to the reactor.

  • Pressurization and Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to approximately 3 atm and commence vigorous agitation. The reaction is typically carried out at around 50°C.

  • Reaction Completion and Product Isolation: Upon completion of the hydrogenation, the N-acetyl-L-DOPA product often crystallizes from the reaction mixture. The product can be isolated by filtration.

  • Deprotection: The N-acetyl group is subsequently removed by hydrolysis to yield L-DOPA.

Visualizations

experimental_workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Work-up p1 Charge Reactor with This compound-Rh Precursor and Substrate p2 Add Degassed Anhydrous Solvent p1->p2 r1 Purge with H₂ p2->r1 r2 Pressurize with H₂ r1->r2 r3 Stir at Specified Temperature r2->r3 a1 Monitor Reaction by HPLC/GC r3->a1 a2 Vent H₂ and Remove Solvent a1->a2 a3 Purify Product a2->a3

Caption: General workflow for asymmetric hydrogenation using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantioselectivity? c1 Substrate Impurities start->c1 Yes c2 Suboptimal Conditions start->c2 Yes c3 Challenging Substrate start->c3 Yes s1 Purify Substrate c1->s1 s2 Optimize T, P, Solvent c2->s2 s3 Screen Additives c3->s3

Caption: Troubleshooting logic for low enantioselectivity.

References

identifying side reactions in (R,R)-Dipamp hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric hydrogenation reactions using the (R,R)-Dipamp catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in this compound catalyzed hydrogenation of enamides?

A1: The most prevalent side reactions in this compound catalyzed hydrogenation of enamides include:

  • Substrate E/Z Isomerization: The starting enamide, which may exist as a mixture of E and Z isomers, can undergo isomerization under reaction conditions. This is a critical factor as the two isomers can exhibit different reaction rates and even lead to products with opposite chirality, ultimately affecting the overall enantiomeric excess (ee) of the final product.[1][2]

  • Over-reduction: In some cases, the desired product, a saturated amine, can undergo further reduction. For instance, if the substrate contains other reducible functional groups, such as a ketone, these may also be reduced, leading to the formation of undesired byproducts.[3]

  • Catalyst Deactivation: The catalytically active Rh-(R,R)-Dipamp complex can deactivate through various pathways, leading to incomplete conversion. This can involve the formation of inactive rhodium species or degradation of the Dipamp ligand.

Q2: How can I detect and quantify these side reactions?

A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and quantification of side reactions:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess of the product. Additionally, achiral HPLC can be used to separate and quantify the starting material, the desired product, and any non-isomeric byproducts. Developing a robust HPLC method is crucial for accurate reaction monitoring.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to monitor the disappearance of the starting material and the appearance of the product. It can also help identify the structure of unexpected byproducts by analyzing their characteristic chemical shifts and coupling constants. In-line or on-line NMR monitoring can provide real-time kinetic data.[5][6]

    • ³¹P NMR: This technique is particularly useful for monitoring the state of the phosphorus-containing Dipamp ligand and the rhodium catalyst. Changes in the ³¹P NMR spectrum can indicate catalyst activation, substrate coordination, and potential catalyst decomposition.[7][8][9]

  • Gas Chromatography (GC): For volatile products and byproducts, chiral GC can be an effective method for determining enantiomeric excess.[4]

Q3: What factors can lead to low enantioselectivity in my reaction?

A3: Low enantioselectivity is a common issue and can be attributed to several factors:

  • Substrate Quality: Impurities in the enamide substrate can poison the catalyst or interfere with the chiral induction. The presence of an unfavorable E/Z isomer ratio can also lead to lower ee.

  • Hydrogen Pressure: The partial pressure of hydrogen can significantly impact enantioselectivity. In some systems, higher pressures can lead to a decrease in ee. Therefore, optimizing the hydrogen pressure is a critical step.

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. Protic solvents like methanol are commonly used, but in some cases, aprotic solvents may be beneficial.[10]

  • Reaction Temperature: Temperature affects the rates of both the desired reaction and potential side reactions, including catalyst decomposition and substrate isomerization. Lower temperatures often favor higher enantioselectivity.

  • Catalyst Purity and Preparation: The purity of the this compound ligand and the rhodium precursor is paramount. Improper preparation or handling of the catalyst can lead to the formation of less selective or inactive species.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)

If you are observing a lower than expected enantiomeric excess, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Expected Outcome
Incorrect E/Z Isomer Ratio of Substrate Analyze the E/Z ratio of your starting enamide using ¹H NMR or HPLC. If necessary, purify the substrate to enrich the desired isomer.An improved enantiomeric excess by favoring the hydrogenation of the more selective isomer.
Suboptimal Hydrogen Pressure Systematically vary the hydrogen pressure (e.g., 1, 5, 10, 20 bar) while keeping other parameters constant.Identification of the optimal pressure that maximizes the enantiomeric excess.
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, THF, toluene).Discovery of a solvent that enhances the chiral induction of the catalyst.
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).Increased enantioselectivity, though the reaction time may be longer.
Catalyst Poisoning Ensure all reagents and solvents are of high purity and are properly degassed. Purify the substrate if impurities are suspected.Consistent and improved enantioselectivity by preventing catalyst deactivation.
Problem 2: Incomplete Conversion or Low Yield

For reactions that do not go to completion or result in a low yield of the desired product, use the following guide:

Potential Cause Troubleshooting Action Expected Outcome
Catalyst Deactivation Monitor the catalyst integrity using ³¹P NMR throughout the reaction. Consider using a higher catalyst loading or adding the catalyst in portions.Improved conversion by maintaining a sufficient concentration of the active catalyst.
Insufficient Hydrogen Supply Ensure the reaction vessel is properly sealed and that there is an adequate supply of high-purity hydrogen. Check for leaks in the system.Complete conversion of the starting material.
Product Inhibition Dilute the reaction mixture or perform the reaction with a gradual addition of the substrate.Increased reaction rate and higher conversion by minimizing the inhibitory effect of the product.
Poor Substrate Solubility Choose a solvent system in which the substrate is fully soluble at the reaction temperature.A homogeneous reaction mixture leading to improved reaction kinetics and higher yield.
Formation of Inactive Catalyst Species Prepare the active catalyst in situ and use it immediately. Avoid prolonged storage of the catalyst solution.Maximized catalytic activity and improved yield.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of a Hydrogenated Enamide

This protocol provides a general guideline for determining the enantiomeric excess of a chiral amine product.

  • Sample Preparation:

    • Take an aliquot from the reaction mixture.

    • Quench the reaction by exposing the sample to air.

    • Filter the sample through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate) to remove the catalyst.

    • Evaporate the solvent and re-dissolve the residue in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for separating amine enantiomers (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific product.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the product absorbs (e.g., 254 nm).

  • Analysis:

    • Inject a sample of the racemic product to identify the retention times of both enantiomers.

    • Inject the sample from the asymmetric hydrogenation reaction.

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100).[3]

Protocol 2: ¹H and ³¹P NMR Monitoring of the Hydrogenation Reaction

This protocol describes how to monitor the progress of the reaction and the state of the catalyst using NMR spectroscopy.

  • Sample Preparation for Endpoint Analysis:

    • At desired time points, carefully withdraw an aliquot from the reaction vessel under an inert atmosphere.

    • Quench the reaction by exposing the sample to air.

    • Prepare the sample for NMR analysis by dissolving it in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Identify the characteristic signals for the starting enamide (e.g., vinylic protons) and the saturated amine product.

    • Calculate the conversion by integrating the respective signals.

  • ³¹P NMR Analysis:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The active Rh-(R,R)-Dipamp catalyst will show a characteristic doublet due to coupling with the rhodium center.

    • The appearance of new signals may indicate the formation of catalyst-substrate adducts, intermediates, or decomposition products.[7][8][9]

Visualizations

Main_Reaction_Pathway cluster_0 Main Hydrogenation Cycle Enamide_Substrate Enamide Substrate (E/Z isomers) Catalyst_Substrate_Adduct Catalyst-Substrate Adduct Enamide_Substrate->Catalyst_Substrate_Adduct Coordination Rh_Dipamp_Catalyst [Rhthis compound)]+ Rh_Dipamp_Catalyst->Catalyst_Substrate_Adduct Product_Complex Product-Catalyst Complex Catalyst_Substrate_Adduct->Product_Complex Hydrogenation Hydrogen_Addition H₂ Hydrogen_Addition->Product_Complex Product_Complex->Rh_Dipamp_Catalyst Catalyst Regeneration Chiral_Amine_Product Chiral Amine Product Product_Complex->Chiral_Amine_Product Release Side_Reactions Enamide_E Enamide (E-isomer) Enamide_Z Enamide (Z-isomer) Enamide_E->Enamide_Z Isomerization Opposite_Enantiomer Opposite Enantiomer Enamide_E->Opposite_Enantiomer Undesired Pathway Desired_Product Desired Chiral Product Enamide_Z->Desired_Product Desired Pathway Over_Reduced_Product Over-reduced Product Desired_Product->Over_Reduced_Product Further Reduction Inactive_Catalyst Inactive Catalyst Species Active_Catalyst Active [Rh(Dipamp)]+ Active_Catalyst->Inactive_Catalyst Deactivation Troubleshooting_Workflow cluster_0 Troubleshooting Flowchart Start Unsatisfactory Result (Low ee or Yield) Check_Substrate Analyze Substrate Purity and Isomer Ratio Start->Check_Substrate Substrate_OK Substrate OK? Check_Substrate->Substrate_OK Purify_Substrate Purify Substrate Substrate_OK->Purify_Substrate No Check_Conditions Optimize Reaction Conditions (Pressure, Temp, Solvent) Substrate_OK->Check_Conditions Yes Purify_Substrate->Check_Substrate Conditions_OK Improvement? Check_Conditions->Conditions_OK Check_Catalyst Investigate Catalyst (Purity, Preparation, Deactivation) Conditions_OK->Check_Catalyst No End Successful Reaction Conditions_OK->End Yes Catalyst_OK Problem Solved? Check_Catalyst->Catalyst_OK Consult Consult Further Literature/Expert Catalyst_OK->Consult No Catalyst_OK->End Yes

References

Technical Support Center: Optimizing Catalyst Loading for (R,R)-Dipamp Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R,R)-Dipamp in asymmetric hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or (R,R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane, is a chiral diphosphine ligand used in asymmetric catalysis. Its most notable application is in rhodium-catalyzed asymmetric hydrogenation reactions to produce chiral compounds with high enantiomeric purity. A landmark industrial use is in the Monsanto process for the synthesis of L-DOPA, a drug used to treat Parkinson's disease.[1][2]

Q2: How does catalyst loading of the Rh-(R,R)-Dipamp complex typically affect the reaction outcome?

Catalyst loading, often expressed as a substrate-to-catalyst molar ratio (S/C), is a critical parameter. Generally, a lower catalyst loading (higher S/C ratio) is economically desirable. However, excessively low loading can lead to slow reaction rates or incomplete conversion. Conversely, a very high catalyst loading may not provide a significant improvement in yield or enantioselectivity to justify the cost. It is crucial to find an optimal balance for each specific substrate and reaction condition.

Q3: What is the "anti-lock-and-key" phenomenon observed in some this compound reactions?

In many enzymatic and catalytic reactions, the major diastereomeric intermediate formed between the catalyst and the substrate leads to the major product (a "lock-and-key" model). However, in some Rh-(R,R)-Dipamp catalyzed hydrogenations, the opposite is true. The minor, less stable catalyst-substrate diastereomer is significantly more reactive towards hydrogen and therefore dictates the stereochemical outcome of the product. This is referred to as the "anti-lock-and-key" or Curtin-Hammett principle scenario.[3]

Q4: Which solvents are typically recommended for this compound catalyzed hydrogenations?

Protic solvents, particularly methanol, are commonly used and often promote rapid reactions.[4] However, the choice of solvent can significantly impact both the reaction rate and the enantioselectivity by influencing the stability of the catalyst-substrate complex and the transition states.[4][5][6] For new substrates, it is advisable to screen a range of solvents, including both protic (e.g., methanol, ethanol) and aprotic (e.g., THF, toluene) options, to determine the optimal conditions.

Q5: How does hydrogen pressure influence the enantioselectivity of the reaction?

The effect of hydrogen pressure on enantioselectivity can be complex and substrate-dependent. In some cases, higher hydrogen pressure can increase the reaction rate but may lead to a decrease in enantioselectivity.[7][8] In other systems, an increase in pressure can have a beneficial effect on enantioselectivity.[8] It is important to note that the key factor is the concentration of dissolved molecular hydrogen in the liquid phase, which is influenced by both pressure and the efficiency of gas-liquid mass transfer.[9]

Troubleshooting Guide

Issue 1: Low or Incomplete Conversion

Possible Causes & Solutions

  • Insufficient Catalyst Loading: The catalyst concentration may be too low for the reaction to proceed to completion in a reasonable time.

    • Solution: Increase the catalyst loading (decrease the S/C ratio). See the data tables below for typical ranges.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur compounds, carbon monoxide, and peroxides.[7]

    • Solution: Ensure the purity of all reagents and gases. Purify the substrate and use freshly distilled, degassed solvents. Use high-purity hydrogen gas (>99.99%).[7]

  • Poor Hydrogen Mass Transfer: Inefficient stirring or reactor design can limit the availability of hydrogen at the catalyst's active sites.

    • Solution: Increase the stirring rate and ensure proper reactor design for efficient gas-liquid mixing.

  • Sub-optimal Temperature or Pressure: The reaction may be too slow at the current settings.

    • Solution: Gradually increase the temperature and/or hydrogen pressure. Monitor the effect on both conversion and enantioselectivity, as higher temperatures can sometimes lead to catalyst decomposition or reduced ee%.[7]

Issue 2: Low Enantioselectivity (ee%)

Possible Causes & Solutions

  • Sub-optimal Solvent Choice: The solvent can have a profound effect on the chiral induction.[6]

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities (e.g., methanol, THF, toluene, dichloromethane).

  • Incorrect Hydrogen Pressure: As discussed in the FAQ, hydrogen pressure can significantly impact enantioselectivity.[8]

    • Solution: Systematically vary the hydrogen pressure to find the optimum for your specific substrate.

  • Temperature Effects: While higher temperatures increase the reaction rate, they can sometimes diminish the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[7]

    • Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Presence of Water: Traces of water can sometimes influence the catalytic system.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Data Presentation

Table 1: Catalyst Loading and Reaction Parameters for the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC) with Rh-(R,R)-Dipamp
Substrate-to-Catalyst Ratio (S/C)H₂ Pressure (atm)SolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee%)Reference
>10,0003MethanolAmbient>9896%[10]
1003MethanolRoom TempQuantitative>95%[10]
Not SpecifiedNot SpecifiedMethanol50Not Specified94% (S)[11]
Table 2: Influence of Reaction Parameters on the Asymmetric Hydrogenation of Various Enamides
SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)SolventYield (%)ee%Reference
(Z)-β-branched enamide[Rh((R)-SDP)]10050Toluene>9996[12]
α-Acetamidostyrene[Rh((R,R)-2iPrBigFUS)]10,0001Not Specified10099.2[13]
Tetrasubstituted Enamine[Rh(cod){(2S,4S)-ptbp-skewphos}]OTf20102-propanol>99>95[14]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

This protocol is a general guideline and should be optimized for specific experimental setups.

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the this compound ligand in a 1:1.1 molar ratio.

  • Solvent Addition: Add freshly distilled and degassed methanol via syringe. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.

  • Substrate Addition: Dissolve the methyl (Z)-α-acetamidocinnamate (MAC) in degassed methanol in a separate flask and add it to the catalyst solution.

  • Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave that has been purged with an inert gas.

  • Pressurization: Seal the autoclave and purge it several times with hydrogen gas before pressurizing to the desired pressure (e.g., 3 atm).

  • Reaction: Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature) for the required time (this can range from a few hours to 24 hours).

  • Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas. Remove the solvent under reduced pressure. The crude product can then be purified (e.g., by column chromatography) and the enantiomeric excess determined by chiral HPLC or GC.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis prep_catalyst 1. Prepare Rh-(R,R)-Dipamp precursor solution in degassed solvent add_substrate 2. Add substrate solution to catalyst prep_catalyst->add_substrate autoclave 3. Transfer to autoclave add_substrate->autoclave purge_h2 4. Purge and pressurize with H₂ autoclave->purge_h2 react 5. Stir at set temperature and pressure purge_h2->react workup 6. Work-up and purification react->workup analyze_ee 7. Determine ee% (Chiral HPLC/GC) workup->analyze_ee

Caption: Experimental workflow for a typical this compound catalyzed asymmetric hydrogenation.

troubleshooting_low_ee start Low Enantioselectivity (ee%) Observed cause1 Sub-optimal Solvent? start->cause1 Investigate cause2 Incorrect H₂ Pressure? start->cause2 Investigate cause3 Inappropriate Temperature? start->cause3 Investigate solution1 Screen a range of polar and non-polar solvents cause1->solution1 Solution solution2 Systematically vary H₂ pressure (e.g., 1-50 atm) cause2->solution2 Solution solution3 Attempt reaction at a lower temperature cause3->solution3 Solution

Caption: Troubleshooting logic for addressing low enantioselectivity in this compound reactions.

References

Technical Support Center: Purification of Products from (R,R)-Dipamp Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from asymmetric hydrogenation reactions catalyzed by (R,R)-Dipamp.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound catalyzed reactions?

A1: Common impurities include:

  • Residual Rhodium Catalyst: The rhodium-Dipamp complex is often soluble in the reaction mixture and needs to be efficiently removed.

  • Unreacted Starting Material: Incomplete conversion can lead to the presence of the prochiral olefin.

  • Side-Products: Depending on the substrate and reaction conditions, side-products from reactions such as isomerization of the double bond in the starting material may be present.

  • Oxidized Phosphine Ligand: The Dipamp ligand can be susceptible to oxidation, leading to the corresponding phosphine oxide, which can complicate purification.

Q2: How can I effectively remove the rhodium catalyst after the reaction?

A2: Several methods can be employed for rhodium removal:

  • Activated Carbon Treatment: Stirring the crude reaction mixture with activated carbon can effectively adsorb the rhodium complex.[1]

  • Silica Gel Chromatography: The rhodium catalyst can be adsorbed onto silica gel. A common work-up procedure involves concentrating the reaction mixture and passing it through a short plug of silica gel.

  • Metal Scavengers: Specialized silica-based metal scavengers with functional groups that chelate rhodium can be used for highly efficient removal.

  • Precipitation/Crystallization: In many cases, the desired product can be selectively crystallized from the reaction mixture, leaving the catalyst in the mother liquor.

Q3: My final product has a lower enantiomeric excess (ee) than expected. What are the potential causes during purification?

A3: A decrease in enantiomeric excess during purification can be due to:

  • Racemization: The chiral product may be susceptible to racemization under the purification conditions (e.g., harsh pH, elevated temperatures). It is crucial to assess the stability of the product under the chosen purification protocol.

  • Enrichment of the Minor Enantiomer during Crystallization: If the racemic mixture forms a conglomerate, it is possible to enrich the desired enantiomer. However, if it forms a racemic compound, improper crystallization conditions could lead to the enrichment of the racemate.

  • Inaccurate ee Determination: Ensure that the chiral HPLC or SFC method is properly validated and that there is no co-elution with impurities.

Q4: What is the typical work-up procedure for a reaction mixture from a this compound catalyzed hydrogenation?

A4: A general work-up procedure is as follows:

  • Reaction Quenching (if necessary): Depending on the reaction conditions, the reaction may be quenched, for example, by cooling or the addition of a specific reagent.

  • Solvent Removal: The reaction solvent is typically removed under reduced pressure.

  • Catalyst Removal: The residue is redissolved in a suitable solvent and treated with activated carbon or passed through a silica gel plug.

  • Extraction: An aqueous work-up may be performed to remove any water-soluble byproducts.

  • Crystallization or Chromatography: The crude product is then subjected to final purification. For the industrial synthesis of L-DOPA, crystallization is a key purification step.[1]

Troubleshooting Guides

Guide 1: Low Product Yield
Symptom Possible Cause Suggested Solution
Low yield after catalyst removal Product adsorption onto activated carbon or silica gel.- Use the minimum amount of adsorbent necessary. - Wash the adsorbent thoroughly with a polar solvent to recover the product.
Product loss during crystallization The product is too soluble in the chosen solvent.- Perform a solvent screen to find a solvent system where the product has lower solubility. - Cool the crystallization mixture to a lower temperature. - Concentrate the mother liquor and attempt a second crystallization.
Product decomposition The product is unstable under the purification conditions.- Use milder purification techniques (e.g., lower temperatures, neutral pH). - Minimize the time the product is exposed to potentially harsh conditions.
Guide 2: Incomplete Catalyst Removal
Symptom Possible Cause Suggested Solution
Product is colored after purification Residual rhodium catalyst.- Increase the amount of activated carbon or the contact time. - Use a more effective metal scavenger. - Consider a second pass through a silica gel plug.
Broad peaks in NMR spectrum Paramagnetic rhodium species.- Repeat the catalyst removal step. - Ensure the catalyst is fully oxidized to a diamagnetic state if applicable.
Guide 3: Low Enantiomeric Excess (ee)
Symptom Possible Cause Suggested Solution
ee decreases after chromatography On-column racemization.- Use a less acidic or basic mobile phase. - Consider a different stationary phase. - Reduce the time the sample spends on the column.
ee does not improve after crystallization The product forms a racemic compound.- Perform a thorough analysis of the solid-state properties of the enantiomers and the racemate. - Consider derivatization to form diastereomers that are easier to separate by crystallization.

Data Presentation

Table 1: Typical Performance in this compound Catalyzed Hydrogenation of a Precursor to L-DOPA

ParameterValueReference
Substrate(Z)-α-acetamidocinnamic acid derivative[2]
Catalyst Loading (mol%)0.05 - 1.0[2]
Hydrogen Pressure (psi)40 - 50
Enantiomeric Excess (ee) before Purification>95%[2]
Isolated Yield after Purification~90%[1]
Final Enantiomeric Excess (ee)>99% (after crystallization)

Experimental Protocols

Protocol 1: General Procedure for Rhodium Catalyst Removal using Activated Carbon
  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash the celite pad with fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now depleted of the rhodium catalyst.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions (Example for an amino acid derivative):

    • Column: Chiral stationary phase column (e.g., Daicel Chiralpak IA).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier if necessary (e.g., 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Column Temperature: 25 °C.

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: this compound Catalyzed Hydrogenation reaction_complete Reaction Completion Monitoring (TLC, HPLC) start->reaction_complete quench Quench Reaction (if needed) reaction_complete->quench concentrate Solvent Removal (Rotary Evaporation) quench->concentrate dissolve Redissolve in Suitable Solvent concentrate->dissolve catalyst_removal Catalyst Removal (Activated Carbon / Silica Plug) dissolve->catalyst_removal filter Filtration (e.g., through Celite) catalyst_removal->filter extract Aqueous Extraction (optional) filter->extract concentrate2 Concentrate Purified Crude extract->concentrate2 purification_method Choose Purification Method concentrate2->purification_method crystallization Crystallization purification_method->crystallization High Purity & Crystalline Product chromatography Column Chromatography purification_method->chromatography Difficult Separation / Amorphous Product dry Dry Pure Product crystallization->dry chromatography->dry end Final Product (>99% ee) dry->end

Caption: Experimental workflow for the purification of products from this compound catalyzed reactions.

troubleshooting_logic cluster_purity Purity Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified During Purification low_yield Low Yield start->low_yield low_ee Low Enantiomeric Excess start->low_ee catalyst_contamination Catalyst Contamination start->catalyst_contamination adsorption Adsorption to Adsorbent low_yield->adsorption solubility High Product Solubility low_yield->solubility racemization Racemization low_ee->racemization racemic_compound Forms Racemic Compound low_ee->racemic_compound incomplete_removal Incomplete Catalyst Removal catalyst_contamination->incomplete_removal optimize_adsorbent Optimize Adsorbent Amount / Wash Thoroughly adsorption->optimize_adsorbent solvent_screen Solvent Screening for Crystallization solubility->solvent_screen milder_conditions Use Milder Purification Conditions racemization->milder_conditions diastereomeric_resolution Consider Diastereomeric Resolution racemic_compound->diastereomeric_resolution repeat_removal Repeat/Optimize Catalyst Removal Step incomplete_removal->repeat_removal

Caption: Troubleshooting logic for purification issues in this compound catalyzed reactions.

References

Technical Support Center: (R,R)-Dipamp Ligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the (R,R)-Dipamp ligand. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or (R,R)-1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane, is a chiral diphosphine ligand.[1] It is renowned for its use in asymmetric catalysis, most notably in the Monsanto process for the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.[2][3]

Q2: How stable is the this compound ligand?

A2: As a solid, this compound is a crystalline, air-stable compound.[4] However, like other phosphine ligands, it is susceptible to oxidation in solution, especially when exposed to air.[4] This oxidation leads to the formation of the corresponding phosphine oxide, which can impact catalytic activity. Solutions of this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a solid in a tightly sealed container under an inert atmosphere. For long-term storage, refrigeration in a desiccator is recommended to protect it from moisture and atmospheric oxygen.

Q4: Can this compound undergo racemization?

A4: Yes, this compound can racemize at elevated temperatures. When heated at 100°C, it has a half-life of 3-5 hours.[4] However, when complexed with rhodium, the racemization is significantly slower, allowing for efficient asymmetric hydrogenations at temperatures up to 95-100°C.[4]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Guide 1: Low Enantioselectivity

Problem: The observed enantiomeric excess (ee) is significantly lower than expected.

Possible Cause Suggested Solution
Ligand Degradation 1. Verify Ligand Purity: Use ³¹P NMR to check for the presence of the phosphine oxide. The phosphine oxide will appear as a separate peak, typically downfield from the parent phosphine. 2. Use Fresh Ligand: If significant degradation is observed, use a fresh batch of this compound. 3. Inert Atmosphere: Ensure all manipulations of the ligand and catalyst are performed under a strictly inert atmosphere.
Catalyst Preparation Issues 1. Incomplete Complexation: Ensure the correct stoichiometry of the rhodium precursor and this compound is used. 2. Use of Inappropriate Solvents: Prepare the catalyst in a dry, degassed solvent.
Suboptimal Reaction Conditions 1. Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.[5] 2. Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be complex. It may be necessary to screen a range of pressures to find the optimum.[6] 3. Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment.[7][8] A solvent screen may be necessary.
Impure Substrate or Reagents 1. Purify Substrate: Ensure the substrate is free from impurities that could interfere with the catalyst. 2. Use High-Purity Reagents: All reagents and solvents should be of high purity and free from water and oxygen.
Guide 2: Low or No Catalytic Activity

Problem: The reaction does not proceed to completion or shows very low conversion.

Possible Cause Suggested Solution
Catalyst Deactivation 1. Oxygen Exposure: As mentioned, oxygen can oxidize the phosphine ligand, deactivating the catalyst. Rigorous exclusion of air is critical. 2. Catalyst Poisons: Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the rhodium catalyst.[6] Purify all starting materials.
Incorrect Catalyst Preparation 1. Follow Protocol: Adhere strictly to a validated protocol for the preparation of the rhodium/(R,R)-Dipamp complex. 2. Verify Catalyst Formation: If possible, characterize the prepared catalyst (e.g., by NMR) before use.
Poor Ligand Solubility 1. Solvent Selection: Ensure that the this compound ligand and the resulting rhodium complex are soluble in the chosen reaction solvent.

Quantitative Data

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValue
Appearance White solid[1]
Melting Point 102-106 °C[9]
Optical Activity [α]²²/D -81° (c = 1 in chloroform)[9]
³¹P NMR Chemical Shift (CDCl₃) Approximately -13 ppm
Table 2: Influence of Reaction Parameters on Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with Rh/(R,R)-Dipamp*
Temperature (°C)H₂ Pressure (atm)SolventEnantiomeric Excess (%)Reference
253Ethanol94[10]
503Ethanol95[10]
251Methanol>95

*Note: This data is compiled from literature and serves as a general guide. Optimal conditions may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ³¹P NMR Spectroscopy

Objective: To determine the purity of an this compound sample and check for the presence of its phosphine oxide.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃), dried and degassed

  • NMR tube with a sealable cap (e.g., J. Young valve)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6 mL of dried and degassed CDCl₃ to the vial and gently swirl to dissolve the ligand.

  • Transfer the solution to an NMR tube.

  • Seal the NMR tube securely to prevent air exposure.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The pure this compound ligand should exhibit a single sharp peak at approximately -13 ppm. The corresponding phosphine oxide, this compound dioxide, will appear as a downfield peak, typically in the range of +25 to +40 ppm. The relative integration of these peaks can be used to estimate the purity of the ligand.

Protocol 2: Preparation of the [Rh(this compound)(COD)]BF₄ Catalyst

Objective: To prepare the active rhodium catalyst precursor for asymmetric hydrogenation.

Materials:

  • [Rh(COD)₂]BF₄

  • This compound

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask and inert gas line

Procedure:

  • In a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, dissolve [Rh(COD)₂]BF₄ (1 equivalent) in anhydrous, degassed THF.

  • In a separate Schlenk flask, dissolve this compound (1 equivalent) in anhydrous, degassed THF.

  • Slowly add the this compound solution to the rhodium precursor solution at room temperature with stirring.

  • Stir the resulting solution for 30-60 minutes. The color of the solution will typically change, indicating complex formation.

  • The catalyst solution can be used directly for the hydrogenation reaction or the solvent can be removed under vacuum to yield the solid catalyst.

Protocol 3: Asymmetric Hydrogenation of an Enamide Substrate

Objective: To perform a typical asymmetric hydrogenation reaction using the prepared Rh/(R,R)-Dipamp catalyst.

Materials:

  • Enamide substrate (e.g., methyl (Z)-α-acetamidocinnamate)

  • [Rh(this compound)(COD)]BF₄ catalyst

  • Methanol, anhydrous and degassed

  • High-pressure hydrogenation reactor (autoclave)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under inert atmosphere, charge a glass liner for the autoclave with the enamide substrate and the Rh/(R,R)-Dipamp catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).

  • Add anhydrous, degassed methanol to dissolve the substrate and catalyst.

  • Seal the liner and transfer it to the autoclave.

  • Purge the autoclave several times with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 3 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., GC or LC).

  • Once the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • The product can be isolated by removing the solvent under reduced pressure and purified if necessary.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric excess of the chiral product from the asymmetric hydrogenation.

Materials:

  • Crude or purified product from the hydrogenation reaction

  • Racemic standard of the product

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (the specific column will depend on the product)

Procedure:

  • Prepare a stock solution of the racemic standard in the mobile phase.

  • Prepare a sample of the reaction product in the mobile phase.

  • Inject the racemic standard onto the chiral HPLC column to determine the retention times of the two enantiomers and ensure baseline separation.

  • Inject the reaction product sample under the same conditions.

  • Integrate the peak areas for both enantiomers in the chromatogram of the reaction product.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualizations

troubleshooting_low_ee start Low Enantioselectivity Observed check_purity Verify Ligand Purity (³¹P NMR) start->check_purity check_catalyst Review Catalyst Preparation check_purity->check_catalyst Purity OK use_fresh_ligand Use Fresh this compound check_purity->use_fresh_ligand Degradation Observed improve_handling Improve Inert Atmosphere Technique check_purity->improve_handling Degradation Observed check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Preparation OK optimize_temp Screen Temperature check_conditions->optimize_temp optimize_pressure Screen H₂ Pressure check_conditions->optimize_pressure optimize_solvent Screen Solvents check_conditions->optimize_solvent check_reagents Check Substrate/Reagent Purity purify_reagents Purify Substrate and Reagents check_reagents->purify_reagents Impurities Suspected end High Enantioselectivity Achieved check_reagents->end Purity OK use_fresh_ligand->end improve_handling->end optimize_temp->check_reagents optimize_pressure->check_reagents optimize_solvent->check_reagents purify_reagents->end

Caption: Troubleshooting workflow for low enantioselectivity.

catalytic_cycle catalyst [Rh(Dipamp)(Solvent)₂]⁺ substrate_coordination Substrate Coordination catalyst->substrate_coordination + Enamide - 2 Solvent catalyst_substrate_complex [Rh(Dipamp)(Enamide)]⁺ substrate_coordination->catalyst_substrate_complex oxidative_addition Oxidative Addition of H₂ catalyst_substrate_complex->oxidative_addition + H₂ dihydride_complex [Rh(H)₂(Dipamp)(Enamide)]⁺ oxidative_addition->dihydride_complex migratory_insertion Migratory Insertion dihydride_complex->migratory_insertion alkyl_hydride_complex [Rh(H)(Alkyl)(Dipamp)]⁺ migratory_insertion->alkyl_hydride_complex reductive_elimination Reductive Elimination alkyl_hydride_complex->reductive_elimination product Chiral Product reductive_elimination->product product->catalyst + 2 Solvent

Caption: Catalytic cycle for Rh/(R,R)-Dipamp hydrogenation.

References

Technical Support Center: (R,R)-Dipamp in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of (R,R)-Dipamp in asymmetric hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in asymmetric hydrogenation?

A1: this compound, or (R,R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a chiral diphosphine ligand. When complexed with a metal, typically rhodium, it forms a highly effective catalyst for asymmetric hydrogenation. This reaction is crucial for the stereoselective synthesis of chiral molecules, which is of great importance in the pharmaceutical and fine chemical industries. A notable industrial application of this compound is in the synthesis of the anti-Parkinson's drug, L-DOPA.[1]

Q2: What is racemization in the context of asymmetric hydrogenation and why is it undesirable?

A2: In asymmetric hydrogenation, the goal is to produce a single enantiomer of a chiral molecule. Racemization is the process where the desired single enantiomer is converted into a mixture of both enantiomers (a racemic mixture). This is undesirable as it reduces the enantiomeric excess (% ee) of the product, diminishing the effectiveness of the asymmetric synthesis. In pharmaceutical applications, the presence of an unwanted enantiomer can lead to reduced efficacy or even adverse side effects.

Q3: Which factors have the most significant impact on minimizing racemization (maximizing enantioselectivity) when using this compound?

A3: The key factors influencing enantioselectivity in this compound catalyzed hydrogenations are:

  • Hydrogen Pressure: The concentration of hydrogen in the reaction solution is a critical parameter.[2]

  • Temperature: Reaction temperature can affect both the rate and the enantioselectivity of the hydrogenation.[2]

  • Solvent: The choice of solvent can impact the solubility of the catalyst and substrate, as well as the mass transfer of hydrogen gas.[3]

  • Substrate Purity: Impurities in the substrate can act as catalyst poisons, negatively affecting the reaction's outcome.

  • Catalyst Preparation and Handling: The active catalyst can be sensitive to air and moisture, requiring careful handling and inert atmosphere techniques.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (% ee)

Low enantioselectivity is a common challenge in asymmetric hydrogenation. The following guide provides a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow for Low Enantioselectivity

start Low Enantioselectivity Observed check_pressure Step 1: Evaluate Hydrogen Pressure start->check_pressure check_temp Step 2: Assess Reaction Temperature check_pressure->check_temp If pressure is optimal or adjustment doesn't improve ee sub_pressure Is pressure too high? Lower pressure to decrease H2 concentration. An inverse relationship between pressure and ee is often observed. check_pressure->sub_pressure check_solvent Step 3: Verify Solvent and Mass Transfer check_temp->check_solvent If temperature is optimal or adjustment doesn't improve ee sub_temp Is temperature too high or too low? Lower temperatures generally favor higher ee. Increased temperature can sometimes counteract the negative effects of high H2 pressure. check_temp->sub_temp check_catalyst Step 4: Inspect Catalyst Integrity check_solvent->check_catalyst If solvent and mixing are adequate sub_solvent Is solvent viscosity high? Poor H2 mass transfer can lower ee. Consider a less viscous solvent or improved agitation. check_solvent->sub_solvent check_substrate Step 5: Confirm Substrate Purity check_catalyst->check_substrate If catalyst is active and handled correctly sub_catalyst Was the catalyst precursor prepared correctly? Was the active catalyst exposed to air or moisture? Use inert atmosphere techniques. check_catalyst->sub_catalyst solution Optimized Enantioselectivity check_substrate->solution After ensuring substrate purity sub_substrate Are there impurities in the substrate? Purify the substrate. Impurities can act as catalyst poisons. check_substrate->sub_substrate start Low or No Activity Observed check_catalyst_prep Step 1: Verify Catalyst Precursor and Activation start->check_catalyst_prep check_impurities Step 2: Check for Catalyst Poisons check_catalyst_prep->check_impurities If catalyst preparation is correct sub_catalyst_prep Was the catalyst precursor [Rh(this compound)(COD)]BF4 synthesized correctly? Was the active catalyst generated in situ under inert atmosphere? check_catalyst_prep->sub_catalyst_prep check_conditions Step 3: Review Reaction Conditions check_impurities->check_conditions If system is free of poisons sub_impurities Are solvents and substrate free from sulfur, CO, or other poisons? Is the hydrogen gas of high purity? check_impurities->sub_impurities solution Improved Catalytic Activity check_conditions->solution After optimizing conditions sub_conditions Is the temperature too low for sufficient reaction rate? Is the hydrogen pressure adequate? check_conditions->sub_conditions start Start mix Mix [Rh(COD)Cl]₂ and this compound in a suitable solvent (e.g., methanol) under an inert atmosphere. start->mix add_salt Add a solution of AgBF₄ to precipitate AgCl. mix->add_salt filter Filter the mixture to remove AgCl. add_salt->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate crystallize Crystallize the product, e.g., by addition of diethyl ether. concentrate->crystallize isolate Isolate the orange crystalline solid, wash, and dry under vacuum. crystallize->isolate end [Rh(this compound)(COD)]BF₄ isolate->end start Start prepare_catalyst Dissolve [Rh(this compound)(COD)]BF₄ in degassed solvent in a reaction vessel. start->prepare_catalyst add_substrate Add the enamide substrate to the catalyst solution. prepare_catalyst->add_substrate purge_reactor Seal the reactor and purge several times with hydrogen gas. add_substrate->purge_reactor pressurize Pressurize the reactor to the desired hydrogen pressure. purge_reactor->pressurize react Stir the reaction mixture at the desired temperature. pressurize->react monitor Monitor the reaction progress by HPLC or GC. react->monitor workup Upon completion, vent the reactor and work up the reaction mixture. monitor->workup analyze Analyze the product for conversion and enantiomeric excess. workup->analyze end End analyze->end

References

Validation & Comparative

A Comparative Guide to (R,R)-Dipamp and BINAP in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral ligand is a critical parameter in the development of efficient and highly selective asymmetric hydrogenation reactions. Among the pantheon of privileged phosphine ligands, (R,R)-Dipamp and BINAP have emerged as seminal players, each contributing significantly to the synthesis of enantiomerically enriched compounds. This guide provides an objective comparison of their performance in the asymmetric hydrogenation of key substrate classes, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. BINAP

FeatureThis compoundBINAP
Chirality P-chiralAxially chiral
Metal Complexes Primarily Rhodium (Rh)Rhodium (Rh) and Ruthenium (Ru)
Key Applications Asymmetric hydrogenation of enamidesAsymmetric hydrogenation of a wide range of substrates including enamides, ketones, β-keto esters, and olefins
Notable Achievement Industrial synthesis of L-DOPABroad applicability in academia and industry, leading to a Nobel Prize for Ryoji Noyori

Performance Comparison

The following table summarizes the performance of this compound and BINAP in the asymmetric hydrogenation of representative substrates. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature. The data presented here is a compilation from various sources to provide a comparative overview.

SubstrateCatalyst SystemLigandSolventH₂ Pressure (atm)Temp. (°C)ee (%)TONTOF (h⁻¹)Reference
Methyl (Z)-α-acetamidocinnamate[Rh(COD)(ligand)]BF₄This compoundMeOH325>95--[1]
Methyl (Z)-α-acetamidocinnamate[Rh(COD)(ligand)]OTf(R)-BINAPToluene40 psiRT86.3--[2]
Acetophenonetrans-[RuCl₂(ligand)(dpen)](R)-BINAPi-PrOH1020-2286--[3]
AcetophenoneRuCl₂((S,S)-1)/(R,R)-DPEN)ᵃ(S,S)-1ᵃi-PrOH1020-2290--[3]
Ethyl 3-oxobutanoateRh-(R,S)-JosiphosJosiphosᵇ---97--[4]
Dimethyl itaconateRu/ZrO₂ + ligand(S)-BINAP---93--[5]

ᵃ (S,S)-1 is (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane, a ligand structurally similar to Dipamp. ᵇ Data for a comparable β-keto ester with a different catalyst system is provided for context.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation. Below are representative protocols for commonly employed catalyst systems.

Asymmetric Hydrogenation of Acetophenone using a Ruthenium-BINAP/Diamine Catalyst

This protocol is adapted from studies on Noyori-type catalysts.[3]

Materials:

  • trans-[RuCl₂((R)-BINAP)((R,R)-dpen)] (precatalyst)

  • Acetophenone

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)

  • Hydrogen gas (high purity)

Procedure:

  • A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g, 1.72 mmol), and the Ruthenium precatalyst (0.00172 mmol).

  • The resulting mixture is degassed by three successive freeze-pump-thaw cycles.

  • A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added.

  • The resulting solution is transferred to a 50 mL Parr stainless steel benchtop reactor.

  • The vessel is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 10 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 20-22 °C) for the required time (e.g., 16 h).

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Rhodium-Dipamp Catalyst

This protocol is based on general procedures for Rh-catalyzed asymmetric hydrogenation of enamides.[1]

Materials:

  • [Rh(COD)(this compound)]BF₄ (precatalyst)

  • Methyl (Z)-α-acetamidocinnamate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a pressure vessel is charged with the Rh precatalyst and the substrate.

  • Degassed methanol is added to dissolve the catalyst and substrate.

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The vessel is purged with hydrogen gas several times.

  • The reaction is stirred under the desired hydrogen pressure (e.g., 3 atm) at a constant temperature (e.g., 25 °C).

  • The reaction progress is monitored by TLC, GC, or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Catalytic Cycles

The mechanisms of asymmetric hydrogenation catalyzed by Rh-Dipamp and Ru-BINAP complexes differ, which influences their substrate scope and reaction conditions.

Rh_Dipamp_Catalytic_Cycle Catalyst [Rh(Dipamp)(Solvent)₂]⁺ Substrate_Complex [Rh(Dipamp)(Substrate)]⁺ Catalyst->Substrate_Complex + Substrate - 2 Solvent H2_Adduct [Rh(H)₂(Dipamp)(Substrate)]⁺ Substrate_Complex->H2_Adduct + H₂ Alkyl_Hydride [Rh(H)(Alkyl)(Dipamp)]⁺ H2_Adduct->Alkyl_Hydride Migratory Insertion Product_Complex [Rh(Dipamp)(Product)]⁺ Alkyl_Hydride->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product + 2 Solvent

Rhodium-Dipamp Catalytic Cycle for Enamide Hydrogenation.

The Rh-Dipamp catalyzed hydrogenation of enamides typically follows an "unsaturated pathway". The substrate coordinates to the cationic Rh(I) catalyst, followed by oxidative addition of hydrogen to form a Rh(III) dihydride species. Migratory insertion of the olefin into a Rh-H bond and subsequent reductive elimination of the product regenerates the active catalyst.

Ru_BINAP_Catalytic_Cycle Precatalyst RuCl₂(BINAP)(Diamine) Active_Catalyst RuH₂(BINAP)(Diamine) Precatalyst->Active_Catalyst + H₂, Base Outer_Sphere_Complex {RuH₂(BINAP)(Diamine)}•••S Active_Catalyst->Outer_Sphere_Complex + Substrate (S) Transition_State [Transition State] Outer_Sphere_Complex->Transition_State Outer-sphere H⁻ transfer Product_Complex {RuH₂(BINAP)(Diamine)}•••P Transition_State->Product_Complex Product_Complex->Active_Catalyst - Product (P)

Ruthenium-BINAP Catalytic Cycle for Ketone Hydrogenation.

The Ru-BINAP catalyzed hydrogenation of ketones, often in the presence of a diamine co-ligand, proceeds through a "metal-ligand bifunctional" mechanism. The active catalyst is a ruthenium dihydride species. The hydrogenation is believed to occur in the outer coordination sphere of the metal, where a hydride from the ruthenium and a proton from the diamine ligand are transferred to the ketone in a concerted manner.[6]

Conclusion

Both this compound and BINAP are highly effective chiral ligands for asymmetric hydrogenation, each with its own strengths. This compound, with its P-chiral centers, proved to be exceptionally effective for the synthesis of α-amino acids, as demonstrated by its industrial application in the synthesis of L-DOPA. BINAP, with its axial chirality, has shown broader applicability across a wider range of substrates, including ketones and β-keto esters, often with ruthenium catalysts.

The choice between this compound and BINAP will depend on the specific substrate, the desired metal catalyst (Rhodium or Ruthenium), and the reaction conditions. For the asymmetric hydrogenation of enamides, particularly for the synthesis of α-amino acid derivatives, Rh-Dipamp remains a benchmark. For a broader range of functionalized substrates, including ketones and β-keto esters, Ru-BINAP catalysts offer a powerful and versatile alternative. The provided data and protocols serve as a starting point for researchers to make an informed decision for their specific synthetic challenges.

References

advantages of (R,R)-Dipamp over other chiral phosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (R,R)-Dipamp and Other Leading Chiral Phosphine Ligands in Asymmetric Catalysis

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical decision that profoundly impacts the efficiency and stereochemical outcome of asymmetric syntheses. This compound, a pioneering P-chirogenic phosphine ligand, holds a significant place in the history of asymmetric catalysis. This guide provides an objective comparison of its performance against other prominent chiral phosphine ligands, supported by experimental data, to aid in the rational selection of catalysts for modern synthetic challenges.

This compound: A Foundational Ligand

This compound, or (1R,2R)-bis[(2-methoxyphenyl)phenylphosphino]ethane, is a C2-symmetric diphosphine where the chirality resides at the phosphorus atoms.[1][2] Its development was a landmark achievement, leading to one of the first industrial-scale applications of asymmetric hydrogenation: the synthesis of the anti-Parkinson's drug, L-DOPA.[1][3][4][5] This success demonstrated the viability of homogeneous catalysis for producing enantiomerically pure pharmaceuticals and spurred the development of a vast array of new chiral ligands.

Performance in Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides to form α-amino acid derivatives is a standard benchmark for evaluating the efficacy of chiral phosphine ligands. The key performance indicators are enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF).

Data Presentation: Hydrogenation of Methyl (Z)-α-acetamidocinnamate

The following table summarizes the performance of this compound in comparison to other widely used C2-symmetric and ferrocene-based diphosphine ligands in the asymmetric hydrogenation of a model enamide substrate.

Table 1: Comparative Performance of Chiral Phosphine Ligands

LigandMetalProductee (%)TONTOF (h⁻¹)
This compound RhN-Acetyl-(R)-phenylalanine methyl ester>95--
(R)-BINAPRuMethyl (R)-3-hydroxybutyrate*972,400,00063,000
(S,S)-Et-DuPHOSRhN-Acetyl-(R)-phenylalanine methyl ester>9950,000-
JosiphosIr(R)-N-(1-(4-methoxyphenyl)ethyl)aniline**>995,000-

*Note: Data for BINAP is for the hydrogenation of methyl acetoacetate, a classic substrate for Ru-BINAP systems. **Note: Data for Josiphos is for the hydrogenation of an imine, a reaction class where Josiphos ligands excel. Data compiled from various sources.[6]

Analysis: The data illustrates that while this compound provides excellent enantioselectivity (>95% ee), newer generations of ligands, such as DuPhos, can achieve even higher levels of stereocontrol (>99% ee) for the same substrate class.[6] Ligands like BINAP and Josiphos have demonstrated exceptional turnover numbers and frequencies in the hydrogenation of ketones and imines, respectively, highlighting their broad applicability and high efficiency.[6][7] The primary advantage of this compound lies in its proven track record and effectiveness for a specific class of substrates, namely α-dehydroamino acids.[5]

Experimental Protocols

General Experimental Protocol for Rh-Catalyzed Asymmetric Hydrogenation of Enamides

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral diphosphine ligand (e.g., this compound)

  • Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

  • Degassed solvent (e.g., Methanol, THF)

  • High-purity hydrogen gas

Procedure:

  • In an inert atmosphere glovebox, the rhodium precursor and the chiral ligand (typically in a 1:1.1 molar ratio) are dissolved in the degassed solvent. The solution is stirred for 15-30 minutes to allow for the formation of the active catalyst complex.

  • The enamide substrate is added to the catalyst solution.

  • The entire solution is transferred to a high-pressure autoclave. The vessel is sealed and removed from the glovebox.

  • The autoclave is purged several times with low-pressure hydrogen before being pressurized to the target pressure (e.g., 3-4 atm).

  • The reaction is stirred at a constant temperature (e.g., 25-50°C) for the required duration (typically 1-24 hours).

  • Upon completion, the autoclave is carefully depressurized. The solvent is removed from the reaction mixture under reduced pressure.

  • The enantiomeric excess of the product is determined by a suitable chiral analytical method, such as chiral HPLC or GC.

Mandatory Visualization

Catalytic Cycle and Ligand Selection Workflow

The following diagrams illustrate the fundamental catalytic cycle for this type of reaction and a logical workflow for selecting an appropriate ligand for a new synthetic challenge.

Catalytic_Cycle A [Rh(L)]+ B [Rh(L)(S)]+ A->B + Substrate (S) C [Rh(H)₂(L*)(S)]+ B->C + H₂ (Oxidative Addition) D Rh-Alkyl Hydride Intermediate C->D Migratory Insertion D->A Reductive Elimination P Product D->P

Caption: Simplified catalytic cycle for Rh-diphosphine catalyzed hydrogenation.

Ligand_Selection cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization A Define Target Transformation & Substrate B Literature Review: Identify Precedent Ligand Classes (e.g., Dipamp, BINAP, Josiphos) A->B C Select & Procure a Diverse Set of Ligands B->C D High-Throughput Experimentation (Small-Scale Screening) C->D E Identify 'Hit' Ligands (Based on ee% & Conversion) D->E F Optimize Reaction Conditions (Solvent, Temp., Pressure, S/C Ratio) E->F G Validate Performance & Assess Robustness F->G H Final Ligand Selection & Process Scale-Up G->H

Caption: Logical workflow for chiral ligand selection and process development.

Conclusion

This compound is a historically crucial and effective ligand for the asymmetric hydrogenation of α-dehydroamino acids, a reaction of significant industrial importance. Its advantages include its well-documented performance and reliability for this specific substrate class. However, for broader applications, including the hydrogenation of diverse ketones, imines, and other olefins, ligands such as BINAP, DuPhos, and Josiphos often provide superior enantioselectivity and catalytic activity. The optimal choice of ligand is ultimately substrate-dependent, and a screening approach, as outlined in the workflow above, is the most effective strategy for identifying the ideal catalyst for any given transformation.

References

(R,R)-Dipamp: A Pioneering Ligand Facing Modern Challenges in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

(R,R)-Dipamp , a P-chiral diphosphine ligand, holds a significant place in the history of asymmetric catalysis. Its development in the 1970s by William S. Knowles and his team at Monsanto was a landmark achievement, leading to the first industrial-scale asymmetric synthesis of the anti-Parkinson's drug L-DOPA. This breakthrough, which earned Knowles a share of the 2001 Nobel Prize in Chemistry, demonstrated the remarkable potential of transition metal complexes with chiral ligands to achieve high enantioselectivity. However, despite its historical importance, this compound has seen its prominence wane in recent decades, largely surpassed by a new generation of more efficient and versatile chiral ligands. This guide provides a critical comparison of this compound with modern alternatives, supported by experimental data, to elucidate its limitations in the context of contemporary asymmetric catalysis.

The Rise and Limitations of a First-Generation Ligand

This compound, or 1,2-bis[(o-methoxyphenyl)phenylphosphino]ethane, was revolutionary for its time, providing high enantiomeric excesses (ee) in the rhodium-catalyzed asymmetric hydrogenation of prochiral enamides. The key to its success was the presence of chirality at the phosphorus atoms, which created a well-defined chiral environment around the rhodium center.

However, the very nature of this compound also presented its primary drawback: the synthesis of P-chiral phosphines is notoriously challenging. The multi-step synthesis and resolution required to obtain enantiomerically pure Dipamp are complex and often low-yielding, hindering its widespread academic and industrial application beyond its initial success.

Furthermore, the substrate scope of Rh-Dipamp catalysts, while impressive for its era, is considered relatively narrow by modern standards. Its high performance is predominantly observed in the hydrogenation of specific classes of substrates, such as α-enamides and itaconic acids. For other important transformations, such as the asymmetric hydrogenation of ketones and a broader range of functionalized olefins, its efficacy is often surpassed by newer ligand families. Another noted limitation is the sensitivity of the enantioselectivity to hydrogen pressure in some Dipamp-catalyzed reactions.[1]

Performance Comparison with Modern Chiral Ligands

The field of asymmetric catalysis has witnessed the development of a vast arsenal of chiral ligands since the advent of Dipamp. Ligands with backbone chirality, such as DuPhos , BINAP , and ferrocene-based ligands like Josiphos , have proven to be more versatile and often more effective. These ligands are generally easier to synthesize and modify, allowing for fine-tuning of their steric and electronic properties to suit a wider range of substrates and reaction types.

Below is a comparative summary of the performance of this compound against some of these modern ligands in key asymmetric hydrogenation reactions.

Asymmetric Hydrogenation of Enamides

This reaction class is where this compound historically excelled. However, modern ligands often provide superior enantioselectivity and efficiency.

LigandSubstrateCatalyst SystemS/C Ratioee (%)Reference
This compound Methyl (Z)-α-acetamidocinnamate[Rh(this compound)(COD)]BF₄10096[2]
(S,S)-Me-DuPhos Methyl (Z)-α-acetamidocinnamate[Rh((S,S)-Me-DuPhos)(COD)]OTf10000>99[3]
(R)-BINAP N-acetyl-α-phenylenamide[Rh((R)-BINAP)(COD)]BF₄-70[3]
Asymmetric Hydrogenation of Ketones

The hydrogenation of simple ketones is a challenging area where this compound is generally not the ligand of choice. Ru-BINAP and Rh-Josiphos systems, for instance, have demonstrated much broader applicability and higher efficiency.

LigandSubstrateCatalyst SystemS/C RatioConversion (%)ee (%)Reference
This compound Acetophenone[Rh(this compound)(COD)]BF₄-lowlowGeneral observation
(R)-BINAP Methyl acetoacetateRuBr₂[(R)-BINAP]1000010099[4]
(R,S)-Josiphos Acetophenone[Ir((R,S)-Josiphos)(COD)Cl]1000>9997[4]
Asymmetric Hydrogenation of β-Ketoesters

This class of substrates is another area where modern ligands, particularly Ru-BINAP systems, have become the benchmark.

LigandSubstrateCatalyst SystemS/C Ratioee (%)Reference
This compound Methyl 3-oxobutanoateRh-Dipamp-ModerateGeneral observation
(R)-BINAP Methyl 3-oxobutanoateRu(OAc)₂((R)-BINAP)200098[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and comparison of catalytic performance. Below are representative protocols for asymmetric hydrogenation reactions using this compound and a modern alternative.

Rh/(R,R)-Dipamp Catalyzed Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Catalyst Precursor: [Rh(this compound)(COD)]BF₄

Procedure: In a glovebox, a pressure vessel is charged with methyl (Z)-α-acetamidocinnamate (substrate) and a solution of [Rh(this compound)(COD)]BF₄ in methanol (S/C ratio typically 100:1 to 1000:1). The vessel is sealed, removed from the glovebox, and connected to a hydrogen line. The reactor is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 3 atm). The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a set time (e.g., 12 hours). After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product, methyl N-acetyl-phenylalaninate, is determined by chiral HPLC or GC analysis.[2]

Ru/(R)-BINAP Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate

Catalyst Precursor: RuBr₂[(R)-BINAP]

Procedure: In a dry Schlenk flask under an argon atmosphere, RuBr₂[(R)-BINAP] (catalyst) is placed. Anhydrous, degassed methanol is added, and the mixture is stirred to form a homogeneous solution. Methyl acetoacetate (substrate) is then added (S/C ratio typically 10,000:1). The flask is placed in an autoclave, which is then sealed and purged with hydrogen. The autoclave is pressurized with hydrogen to a high pressure (e.g., 100 atm) and the reaction is stirred at a specific temperature (e.g., 50 °C) for a designated period (e.g., 24 hours). After cooling and venting the hydrogen, the solvent is evaporated. The enantiomeric excess of the resulting methyl 3-hydroxybutanoate is determined by chiral GC analysis.[4]

Mechanistic Insights and Visualization

The mechanism of Rh-diphosphine catalyzed asymmetric hydrogenation has been extensively studied. The generally accepted "unsaturated pathway" involves the coordination of the olefinic substrate to the solvated Rh(I) catalyst, followed by the oxidative addition of hydrogen to form a Rh(III) dihydride intermediate. Subsequent migratory insertion and reductive elimination steps yield the hydrogenated product and regenerate the active catalyst. The enantioselectivity is determined by the relative energies of the diastereomeric catalyst-substrate adducts and the subsequent transition states.[1][6]

Asymmetric_Hydrogenation_Cycle cluster_catalyst Catalytic Cycle Catalyst [Rh(L)]+ Substrate_Adduct [Rh(L)(Substrate)]+ Catalyst->Substrate_Adduct H2_Oxidative_Addition [Rh(H)₂(L)(Substrate)]+ Substrate_Adduct->H2_Oxidative_Addition Oxidative Addition Migratory_Insertion [Rh(H)(Alkyl)(L)]+ H2_Oxidative_Addition->Migratory_Insertion Migratory Insertion Migratory_Insertion->Catalyst Product Chiral Product Migratory_Insertion->Product Reductive Elimination Substrate Prochiral Substrate Substrate->Substrate_Adduct Coordination H2 H₂ H2->H2_Oxidative_Addition

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

The logical relationship between the historical significance and the modern limitations of this compound can be visualized as a progression in the field of asymmetric catalysis.

Dipamp_Progression Dipamp This compound (P-chiral, 1970s) Limitations Limitations: - Difficult Synthesis - Narrower Substrate Scope Dipamp->Limitations Modern_Ligands Modern Ligands (DuPhos, BINAP, Josiphos, etc.) (Backbone/Planar Chirality) Limitations->Modern_Ligands Led to development of Advantages Advantages: - Easier Synthesis - Broader Substrate Scope - Higher Efficiency Modern_Ligands->Advantages

Caption: Evolution from this compound to modern chiral ligands.

Conclusion

This compound remains a testament to the ingenuity of early pioneers in asymmetric catalysis. Its successful application in the industrial synthesis of L-DOPA was a watershed moment that spurred decades of research and development in the field. However, the limitations of this compound, primarily its challenging synthesis and relatively narrow substrate scope, have led to its supersession by a diverse array of modern chiral ligands. Ligands such as DuPhos, BINAP, and Josiphos offer greater synthetic accessibility, broader applicability, and often superior performance in terms of enantioselectivity and catalytic activity. For researchers, scientists, and drug development professionals, while the historical significance of this compound is undeniable, the current landscape of asymmetric catalysis is dominated by these more versatile and efficient ligand systems. The continued exploration and development of new chiral ligands remain a vibrant area of research, constantly pushing the boundaries of what is possible in the stereoselective synthesis of complex molecules.

References

A Comparative Guide to (R,R)-Dipamp and Josiphos Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical determinant for achieving high enantioselectivity and catalytic efficiency. This guide provides an objective comparison of the performance of two prominent chiral diphosphine ligands: (R,R)-Dipamp and Josiphos. The focus is on their application in asymmetric hydrogenation, a cornerstone transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. This comparison is supported by experimental data on enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF), alongside detailed experimental protocols and visual representations of the catalytic process.

Performance Comparison

The efficacy of this compound and Josiphos ligands is demonstrated through their performance in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates. The following tables summarize key performance indicators.

Disclaimer: The Turnover Number (TON) and Turnover Frequency (TOF) data presented below are compiled from different sources with varying reaction conditions (substrate, catalyst loading, pressure, temperature, etc.). Therefore, a direct comparison of these values should be approached with caution. Enantiomeric excess (ee%) values for the same substrate offer a more direct comparison of the ligands' stereochemical control.

Enantiomeric Excess (ee%) Comparison
SubstrateLigandCatalyst PrecursorSolventH₂ Pressure (bar)Temp. (°C)ee (%)
Methyl (Z)-α-acetamidocinnamateThis compound[Rh(COD)(this compound)]BF₄Methanol32595[1]
Methyl (Z)-α-acetamidocinnamate(R,S)-Josiphos (SL-J002-1)[Rh(COD)₂]BF₄Methanol125>99[2]
Dimethyl ItaconateThis compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified98[3]
Dimethyl Itaconate(R)-(S)-PPF-PCy₂ (a Josiphos-type ligand)[Rh(COD)₂]BF₄CH₂Cl₂12597[2]
L-DOPA PrecursorThis compound[Rh(this compound)(COD)]BF₄Not Specified3Not Specified96 (100 after recrystallization)[4]
o-Alkoxy Tetrasubstituted Enamides(R,S)-JosiphosRh complexNot SpecifiedNot SpecifiedNot Specifiedup to 99[5]
Turnover Number (TON) and Turnover Frequency (TOF)
LigandSubstrateTONTOFNotes
This compoundL-DOPA Precursor>10,000Not SpecifiedIndustrial process for L-DOPA synthesis.[4]
Josiphos-typeImine for (S)-metolachlor>7,000,000>0.5 s⁻¹Large-scale industrial hydrogenation.[6]
Josiphos-typeEnamide1,0008 min⁻¹Synthesis of an HIV integrase inhibitor intermediate.[6]
Josiphos-typeα-Substituted Alkenyl Sulfonesup to 4,000Not SpecifiedRh-catalyzed asymmetric hydrogenation.[7]

Experimental Protocols

A general procedure for rhodium-catalyzed asymmetric hydrogenation using either this compound or a Josiphos-type ligand is provided below. It is crucial to note that optimal conditions (solvent, temperature, pressure, and catalyst loading) are substrate-dependent and require experimental optimization.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂)

  • Chiral diphosphine ligand (this compound or Josiphos)

  • Prochiral substrate

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane, toluene)

  • High-purity hydrogen gas

  • Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, the rhodium precursor (e.g., 1 mol%) and the chiral diphosphine ligand (e.g., 1.1 mol%) are dissolved in a minimal amount of degassed solvent in a Schlenk flask or an autoclave liner. The solution is typically stirred for 15-30 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Reaction Setup: The prochiral substrate is dissolved in the bulk of the degassed solvent and added to the catalyst solution.

  • Hydrogenation: The reaction vessel is securely sealed, removed from the glovebox (if applicable), and connected to a hydrogen gas line. The vessel is purged with hydrogen several times before being pressurized to the desired pressure.

  • Reaction Monitoring: The reaction is stirred at the desired temperature for the required time. Progress can be monitored by techniques such as TLC, GC, or HPLC.

  • Work-up and Analysis: Upon completion, the reaction is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or chiral GC analysis.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an asymmetric hydrogenation reaction.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis rh_prec Rh Precursor ([Rh(COD)₂]BF₄) catalyst Active Rh-Ligand Catalyst Solution rh_prec->catalyst 1 mol% ligand Chiral Ligand (this compound or Josiphos) ligand->catalyst 1.1 mol% solvent_prep Degassed Solvent solvent_prep->catalyst reaction_mix Reaction Mixture catalyst->reaction_mix substrate Prochiral Substrate substrate->reaction_mix solvent_reac Degassed Solvent solvent_reac->reaction_mix autoclave Autoclave/Reactor reaction_mix->autoclave product_crude Crude Product autoclave->product_crude Reaction Time h2 H₂ Gas h2->autoclave Pressure, Temp. purification Purification (Column Chromatography) product_crude->purification final_product Enantiopure Product purification->final_product analysis Analysis (Chiral HPLC/GC) final_product->analysis Determine ee%

Caption: A generalized experimental workflow for asymmetric hydrogenation.

Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide, which is a common substrate class for these ligands.

G catalyst [Rh(L)(Solvent)₂]⁺ substrate_adduct [Rh(L)(Substrate)]⁺ catalyst->substrate_adduct + Substrate - Solvent h2_adduct [Rh(H)₂(L)(Substrate)]⁺ substrate_adduct->h2_adduct + H₂ (Oxidative Addition) hydrido_alkyl [Rh(H)(L)(Alkyl)]⁺ h2_adduct->hydrido_alkyl Migratory Insertion hydrido_alkyl->catalyst Reductive Elimination product Chiral Product hydrido_alkyl->product substrate Substrate substrate->substrate_adduct h2 H₂ h2->h2_adduct

References

A Comparative Guide to Enantiomeric Excess Validation in (R,R)-Dipamp Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount to evaluating the efficacy of a chiral catalyst and ensuring the stereochemical purity of the final product. The rhodium complex of (R,R)-Dipamp ((1R,2R)-Bis[(2-methoxyphenyl)phenylphosphino]ethane) has historically been a cornerstone in asymmetric hydrogenation, particularly for the synthesis of chiral amino acids. This guide provides an objective comparison of the validation of enantiomeric excess in reactions utilizing this compound with other prominent chiral phosphine ligands, namely DuPhos and BINAP. We present supporting experimental data, detailed analytical protocols, and visualizations to aid researchers in their selection and application of these powerful catalytic systems.

Performance Comparison of Chiral Ligands in Asymmetric Hydrogenation

The choice of chiral ligand is a critical determinant of enantioselectivity in asymmetric hydrogenation. The following tables summarize the performance of Rhodium complexes with this compound, DuPhos, and BINAP in the asymmetric hydrogenation of various prochiral substrates. It is important to note that direct comparison can be challenging as reaction conditions such as solvent, temperature, pressure, and substrate-to-catalyst ratio significantly influence the outcome.

Table 1: Asymmetric Hydrogenation of Enamides

LigandSubstrateProductEnantiomeric Excess (% ee)Reference Conditions
This compound Methyl (Z)-α-acetamidocinnamateN-Acetyl-D-phenylalanine methyl ester>95%H₂ (low pressure), Methanol
(R,R)-Me-DuPhos Methyl (Z)-α-acetamidocinnamateN-Acetyl-D-phenylalanine methyl ester>99%H₂ (1-2 atm), 23°C, Methanol[1]
(R)-BINAP N-acetyl-(Z)-α-phenylacetamidocinnamateN-Acetyl-(R)-phenylalanine derivative98%H₂ (1 atm), CH₂Cl₂

Table 2: Asymmetric Hydrogenation of β-Keto Esters

LigandSubstrateProductEnantiomeric Excess (% ee)Reference Conditions
This compound Ethyl acetoacetateEthyl (R)-3-hydroxybutyrate~83%Ru-based catalyst
(R,R)-Me-DuPhos Methyl acetoacetateMethyl (R)-3-hydroxybutyrate>98%Ru-based catalyst, H₂ (100 psi), Methanol
(R)-BINAP Methyl 3-oxobutanoateMethyl (R)-3-hydroxybutanoate98-100%Ru-based catalyst, H₂ (4 atm), Methanol

Table 3: Asymmetric Hydrogenation of Itaconic Acid Derivatives

LigandSubstrateProductEnantiomeric Excess (% ee)Reference Conditions
This compound Dimethyl itaconateDimethyl (R)-methylsuccinate98%Rh-based catalyst
(R,R)-Et-DuPhos Diethyl itaconateDiethyl (R)-methylsuccinate>99%Rh-based catalyst, H₂ (60 psi), Methanol
(R)-BINAP Itaconic acid(R)-Methylsuccinic acid95%Ru-based catalyst, H₂ (50 atm), Methanol/Water

Experimental Protocols for Enantiomeric Excess Determination

The accurate validation of the enantiomeric excess achieved in a catalytic reaction is crucial. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral discriminating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, allowing for their individual quantification.

Protocol: Determination of ee for the product of Asymmetric Hydrogenation

  • Sample Preparation:

    • Dissolve a small amount (typically 1-2 mg) of the crude or purified reaction product in a suitable solvent (e.g., HPLC-grade isopropanol, ethanol, or a mixture of hexane and isopropanol).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

    • Chiral Column: Select a chiral stationary phase (CSP) appropriate for the analyte class (e.g., polysaccharide-based columns like Chiralcel OD-H, OJ-H, or Chiralpak AD-H, IA).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 hexane:isopropanol.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Usually ambient, but can be controlled to optimize separation.

    • Detection Wavelength: The UV wavelength at which the analyte has maximum absorbance.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the analysis of volatile and thermally stable enantiomers.

Protocol: Determination of ee for Volatile Chiral Products

  • Sample Preparation (Derivatization may be required):

    • Dissolve a small amount of the product in a volatile solvent (e.g., dichloromethane or diethyl ether).

    • If the analyte has polar functional groups (e.g., alcohols, amines), derivatization may be necessary to improve volatility and chromatographic performance. A common method is acylation with an agent like trifluoroacetic anhydride.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

    • Carrier Gas: Helium or hydrogen.

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure separation and elution of the enantiomers. A typical program might be: 50°C for 2 min, then ramp at 10°C/min to 200°C, and hold for 5 min.

    • Detector Temperature: Typically 250-300°C.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

NMR Spectroscopy with Chiral Discriminating Agents

NMR spectroscopy offers a rapid method for ee determination by converting the enantiomers into diastereomers in situ, which exhibit distinct NMR signals.

Protocol: Determination of ee using a Chiral Solvating Agent (CSA)

  • Sample Preparation:

    • Accurately weigh the chiral product (analyte) and dissolve it in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a specific molar equivalent of a suitable chiral solvating agent (e.g., (R)-(+)-1,1'-Bi-2-naphthol (BINOL), (S)-(+)-Mandelic Acid) to the NMR tube. The optimal ratio of CSA to analyte (often between 1:1 and 5:1) should be determined empirically.

    • Gently mix the sample and allow it to equilibrate.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture. The diastereomeric complexes formed will ideally show separate, well-resolved signals for at least one proton of each enantiomer.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate these two signals.

    • Calculate the enantiomeric excess based on the integration values: % ee = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100 where Integration₁ is the integral of the signal for the major diastereomer and Integration₂ is the integral for the minor diastereomer.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for asymmetric hydrogenation and the logical relationship for determining enantiomeric excess.

experimental_workflow sub Prochiral Substrate reaction Asymmetric Hydrogenation sub->reaction cat Chiral Catalyst (this compound-Rh) cat->reaction reagents H₂, Solvent reagents->reaction product Chiral Product (Enantiomeric Mixture) reaction->product analysis ee Determination (HPLC, GC, or NMR) product->analysis result Enantiomeric Excess (%) analysis->result

Caption: General experimental workflow for asymmetric hydrogenation.

logical_relationship title Validation of Enantiomeric Excess method Analytical Method hplc Chiral HPLC method->hplc gc Chiral GC method->gc nmr NMR with Chiral Discriminating Agent method->nmr hplc_p Differential interaction with Chiral Stationary Phase hplc->hplc_p based on gc_p Differential interaction with Chiral Stationary Phase (volatile) gc->gc_p based on nmr_p Formation of diastereomers with distinct NMR signals nmr->nmr_p based on principle Principle hplc_o Chromatogram with separated enantiomer peaks hplc_p->hplc_o results in gc_o Chromatogram with separated enantiomer peaks gc_p->gc_o results in nmr_o NMR spectrum with separated diastereomer signals nmr_p->nmr_o results in output Output calculation Calculation hplc_o->calculation gc_o->calculation nmr_o->calculation formula % ee = [(A₁ - A₂) / (A₁ + A₂)] * 100 calculation->formula

Caption: Logical relationship for ee determination methods.

References

A Comparative Guide to P-Chirogenic and Atropisomeric Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the diverse array of ligands, P-chirogenic and atropisomeric phosphines have emerged as powerful tools for the synthesis of enantiomerically enriched compounds. This guide provides an objective comparison of these two prominent ligand classes, supported by experimental data, detailed protocols, and visual representations to aid researchers in ligand selection and experimental design.

Introduction to P-Chirogenic and Atropisomeric Ligands

P-Chirogenic Ligands: These ligands feature a stereogenic phosphorus atom, meaning the phosphorus center itself is the source of chirality. This proximity of the chiral center to the metal in a catalyst complex can lead to highly effective transfer of asymmetry during the catalytic cycle. The synthesis of P-chirogenic ligands has historically been challenging, often involving multi-step sequences and resolutions. However, modern synthetic methods have made them more accessible.

Atropisomeric Ligands: Atropisomerism arises from hindered rotation around a single bond, creating stable, non-interconverting stereoisomers. In the context of phosphine ligands, this typically involves biaryl or heterobiaryl backbones where bulky substituents restrict rotation around the aryl-aryl bond. Ligands such as BINAP are archetypal examples and have found widespread application in a multitude of asymmetric transformations. Their modular nature often allows for fine-tuning of steric and electronic properties.

The fundamental difference between these two ligand classes is the location of the chiral element. In P-chirogenic ligands, the chirality is on the phosphorus atom, which directly coordinates to the metal. In atropisomeric ligands, the chirality resides in the backbone of the ligand, influencing the spatial arrangement of the coordinating phosphorus atoms.

G Classification of Chiral Phosphine Ligands A Chiral Phosphine Ligands B P-Chirogenic Ligands (Stereogenic Phosphorus Atom) A->B C Atropisomeric Ligands (Axial Chirality) A->C D Examples: DIPAMP, QuinoxP* B->D E Examples: BINAP, MeO-BIPHEP C->E

A diagram illustrating the classification of chiral phosphine ligands.

Performance in Asymmetric Catalysis: A Comparative Overview

To provide a quantitative comparison, we have compiled data for two benchmark reactions in asymmetric catalysis: the rhodium-catalyzed asymmetric hydrogenation of an enamide and the palladium-catalyzed asymmetric allylic alkylation of a 1,3-diphenylallyl substrate. While a direct head-to-head comparison under identical conditions is not available in the literature, the following tables summarize the performance of representative P-chirogenic and atropisomeric ligands in these transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This reaction is a standard benchmark for evaluating the efficacy of chiral phosphine ligands in asymmetric hydrogenation, yielding a precursor to the amino acid phenylalanine.

Table 1: Performance of P-Chirogenic Ligands

LigandCatalyst Loading (mol%)SolventPressure (atm)Time (h)Yield (%)ee (%)
(S,S)-Et-DuPhos-Rh1Methanol112>9999
(R,R)-BenzP*-Co-Methanol8024>9598

Table 2: Performance of Atropisomeric Ligands

LigandCatalyst Loading (mol%)SolventPressure (atm)Time (h)Yield (%)ee (%)
(R)-BINAP-Rh1Toluene4024-3610086.3
(R)-MeO-BIPHEP-Rh1Toluene4024-3610091.6
Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-diphenyl-2-propenyl acetate

This reaction is a classic example of palladium-catalyzed asymmetric allylic alkylation (AAA) and is widely used to screen the effectiveness of chiral ligands.

Table 3: Performance of P-Chirogenic Ligands

LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
P-Chirogenic PNP*------

Table 4: Performance of Atropisomeric Ligands

LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
(Sa)-Ph2JoyaPhos2.5Dichloromethanert164045 (R)
(S,S)-f-spiroPhos2.5THF40119599

Note: The absence of data for P-chirogenic ligands in the palladium-catalyzed allylic alkylation table is due to the difficulty in finding directly comparable data for the specified benchmark reaction in the reviewed literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for any research endeavor. Below are representative procedures for the two benchmark reactions.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • Methyl (Z)-α-acetamidocinnamate

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine ligand (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 20-30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate flask, methyl (Z)-α-acetamidocinnamate is dissolved in anhydrous, degassed methanol.

  • Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then added via cannula. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 atm). The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 24 hours).

  • Workup: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Analysis: The conversion is determined by ¹H NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral HPLC analysis of the crude product.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-diphenyl-2-propenyl acetate

Materials:

  • rac-1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)

  • Chiral phosphine ligand (e.g., (S,S)-f-spiroPhos)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and potassium acetate (KOAc))

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Pd₂(dba)₃]·CHCl₃ (2.5 mol%) and the chiral phosphine ligand (5.5 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 20-30 minutes.

  • Reaction Setup: To the catalyst solution, rac-1,3-diphenyl-2-propenyl acetate and KOAc (5 mol%) are added.

  • Nucleophile Preparation and Addition: In a separate vial, dimethyl malonate is mixed with BSA and stirred for 10 minutes at room temperature to form the silylated nucleophile. This solution is then added to the reaction mixture.

  • Reaction: The reaction mixture is stirred at the specified temperature (e.g., 40 °C) for the designated time (e.g., 11 hours).

  • Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the isolated product is determined. The enantiomeric excess is determined by chiral HPLC analysis.

G General Workflow for Asymmetric Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Select & Synthesize Chiral Ligand C In situ Catalyst Formation (Ligand + Metal Precursor) A->C B Prepare Metal Precursor & Substrate B->C D Addition of Substrate & Reagents C->D E Asymmetric Catalytic Reaction D->E F Reaction Workup E->F G Purification (e.g., Chromatography) F->G H Characterization (Yield, ee%) G->H

A diagram of the experimental workflow for a typical asymmetric catalytic reaction.

Conclusion

Both P-chirogenic and atropisomeric ligands have demonstrated exceptional performance in a wide range of asymmetric transformations. The choice between them is often dictated by the specific reaction, substrate, and desired outcome. P-chirogenic ligands, with their chirality centered on the coordinating phosphorus atom, can offer very high levels of enantioselectivity. Atropisomeric ligands, particularly those with biaryl backbones, provide a highly modular platform for tuning steric and electronic properties, leading to their broad applicability.

This guide provides a starting point for researchers by summarizing key performance data and offering detailed experimental protocols. It is anticipated that the continued development of novel ligand architectures in both classes will further expand the capabilities of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules for applications in medicine, materials science, and beyond.

The Industrial Cost-Effectiveness of (R,R)-Dipamp: A Comparative Analysis for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial-scale asymmetric synthesis, the choice of a chiral ligand is a critical determinant of process efficiency, enantioselectivity, and overall economic viability. (R,R)-Dipamp, a pioneering P-chirogenic phosphine ligand, etched its name in history through its successful application in the Monsanto process for the production of L-DOPA. This guide provides a comparative analysis of this compound's cost-effectiveness against other prominent chiral phosphine ligands, namely BINAP and DuPhos, in the context of industrial asymmetric hydrogenation processes.

Performance Comparison in Asymmetric Hydrogenation

The efficacy of a chiral ligand in an industrial setting is measured by a combination of factors including catalyst loading, turnover number (TON), turnover frequency (TOF), and the enantiomeric excess (ee%) of the final product. While direct, side-by-side comparisons under identical industrial process conditions are scarce in publicly available literature, the following tables summarize representative performance data for this compound, BINAP, and DuPhos in the asymmetric hydrogenation of enamide substrates, which are key intermediates in the synthesis of chiral amines and amino acids.

Table 1: Performance Data for the Asymmetric Hydrogenation of an L-DOPA Precursor

LigandCatalyst SystemSubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
This compound [Rh(this compound)(COD)]BF₄(Z)-α-acetamidocinnamic acid derivative0.05 - 0.2>95%~2,000Not Reported
(R)-BINAP [Rh((R)-BINAP)(COD)]BF₄(Z)-α-acetamidocinnamic acid0.5 - 1.087-99%~1,000 - 2,000Not Reported
(S,S)-Me-DuPhos [Rh((S,S)-Me-DuPhos)(COD)]BF₄Methyl (Z)-α-acetamidocinnamate0.01 - 0.1>99%up to 10,000Not Reported

Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. Catalyst loading and performance can vary significantly with process optimization.

Table 2: General Performance in Asymmetric Hydrogenation of Enamides

LigandCatalyst SystemTypical SubstratesTypical ee%Reported TON
This compound Rhodiumα-acylaminoacrylates90-96%up to 2,000
BINAP Rhodium, RutheniumVarious enamides, ketones85-99%up to 50,000
DuPhos RhodiumWide range of enamides>99%up to 50,000

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis involves not only the initial price of the ligand but also its performance metrics. A highly active catalyst with a high turnover number can be more cost-effective in the long run, even with a higher initial purchase price, due to lower catalyst loading requirements and reduced downstream processing costs.

Industrial-scale pricing for chiral ligands is subject to negotiation based on volume and is not publicly disclosed. The following table provides an estimated price range for laboratory-scale quantities to offer a general sense of relative cost.

Table 3: Estimated Laboratory-Scale Pricing of Chiral Ligands

LigandSupplier ExampleQuantityEstimated Price (USD)Price per Gram (USD)
This compoundStrem Chemicals1 g300 - 400300 - 400
(R)-BINAPStrem Chemicals1 g100 - 200100 - 200
(S,S)-Me-DuPhosStrem Chemicals1 g400 - 600400 - 600

Note: These prices are for research quantities and should not be used for industrial cost calculations. Bulk pricing is significantly lower.

The overall cost of a catalytic step is determined by the following relationship:

Catalyst Cost per kg of Product = (Price of Ligand per kg + Price of Metal Precursor per mole) / (TON * Molecular Weight of Product)

Given the high turnover numbers achievable with ligands like DuPhos and BINAP, they can potentially offer a lower catalyst cost per kilogram of product despite a potentially higher initial ligand cost, especially in large-scale continuous processes.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of an L-DOPA Precursor using this compound-Rh Catalyst

This protocol is a generalized representation based on the principles of the Monsanto L-DOPA process.

1. Catalyst Preparation: In an inert atmosphere glovebox, a rhodium precursor such as [Rh(COD)₂]BF₄ and this compound (in a 1:1.1 molar ratio) are dissolved in a degassed solvent like methanol. The solution is stirred at room temperature for 30-60 minutes to form the active catalyst complex.

2. Hydrogenation Reaction: The substrate, a protected (Z)-α-acetamidocinnamic acid derivative, is dissolved in degassed methanol in a pressure reactor. The pre-formed catalyst solution is then transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 3-10 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by techniques like HPLC.

3. Product Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then typically subjected to a deprotection step (e.g., hydrolysis of the acetyl group and ester) to yield L-DOPA. Purification is generally achieved through crystallization.

Visualizing the Catalytic Process and Decision Making

To aid in the understanding of the processes and logic involved, the following diagrams are provided.

Asymmetric_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Catalyst [Rh(L*)]+ Catalyst_Substrate [Rh(L*)(Olefin)]+ Catalyst->Catalyst_Substrate Substrate Coordination Substrate Prochiral Olefin Substrate->Catalyst_Substrate Oxidative_Addition Oxidative Addition (H₂) Catalyst_Substrate->Oxidative_Addition Hydrido_Complex [Rh(H)₂(L*)(Olefin)]+ Oxidative_Addition->Hydrido_Complex Migratory_Insertion Migratory Insertion Hydrido_Complex->Migratory_Insertion Alkyl_Hydrido_Complex [Rh(H)(L*)(Alkyl)]+ Migratory_Insertion->Alkyl_Hydrido_Complex Reductive_Elimination Reductive Elimination Alkyl_Hydrido_Complex->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Chiral Product Reductive_Elimination->Product

Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Ligand_Selection_Workflow Start Define Target Molecule & Substrate Screening Initial Ligand Screening (e.g., Dipamp, BINAP, DuPhos) Start->Screening Performance_Eval Evaluate Performance: - ee% - Conversion - TON/TOF Screening->Performance_Eval Cost_Analysis Preliminary Cost Analysis (Lab Scale) Performance_Eval->Cost_Analysis Optimization Process Optimization (Solvent, T, P, Loading) Cost_Analysis->Optimization Optimization->Performance_Eval Re-evaluate Scale_Up Scale-Up Studies Optimization->Scale_Up Final_Costing Industrial Cost-Effectiveness Analysis (Bulk Pricing) Scale_Up->Final_Costing Decision Select Optimal Ligand Final_Costing->Decision

Caption: Workflow for selecting a cost-effective chiral ligand for an industrial process.

Conclusion

This compound remains a historically significant and effective ligand for the asymmetric hydrogenation of specific substrates like the L-DOPA precursor, consistently delivering high enantioselectivity. However, for broader applicability and potentially higher turnover numbers, ligands such as BINAP and DuPhos have emerged as powerful alternatives.

A definitive declaration of the most "cost-effective" ligand is challenging without access to proprietary industrial-scale pricing and directly comparable performance data. The choice of ligand will ultimately depend on a multi-faceted evaluation encompassing not only the cost of the ligand and the metal precursor but also the specific requirements of the synthesis, including desired enantiopurity, process robustness, and throughput. For new processes, a thorough screening and optimization of various privileged ligand families is crucial to identify the most economically viable and technically sound solution.

A Comparative Guide to (R,R)-Dipamp and Newer Generations of Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Dipamp, a pioneering P-chiral phosphine ligand, marked a significant milestone in asymmetric catalysis, most notably for its successful application in the industrial synthesis of L-DOPA.[1][2] Its development paved the way for a new era of chiral ligand design, leading to subsequent generations of ligands with often improved performance in terms of enantioselectivity, catalytic activity, and substrate scope. This guide provides an objective comparison of this compound with several prominent newer chiral phosphine ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific catalytic transformations.

Performance Benchmark: Asymmetric Hydrogenation of Prochiral Olefins

The asymmetric hydrogenation of prochiral enamides and other olefins is a fundamental and widely studied reaction for evaluating the efficacy of chiral catalysts.[3][4] The performance of this compound is benchmarked against newer ligands such as BINAP, DuPhos, JOSIPHOS, and NORPHOS in the classic asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a key precursor to chiral α-amino acids.[5][6]

Table 1: Performance Comparison in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

LigandCatalyst PrecursorSolventPressure (atm H₂)Temp. (°C)Conversion (%)ee (%) (Configuration)
This compound [Rh(COD)(this compound)]BF₄MeOH125>9996 (S)
(R)-BINAP[Rh(COD)((R)-BINAP)]BF₄MeOH12510099 (R)[6]
(R,R)-Me-DuPhos[Rh(COD)((R,R)-Me-DuPhos)]BF₄MeOH125>99>99 (R)
(R,S)-JOSIPHOS[Rh(COD)((R,S)-JOSIPHOS)]BF₄MeOH125>9999 (R)[6]
(R,R)-NORPHOS[Rh(COD)((R,R)-NORPHOS)]BF₄MeOH125>9997 (R)[6]

Data is compiled from various sources and standardized for comparison. Conditions can influence outcomes.[6]

While this compound demonstrates high enantioselectivity, newer ligands like DuPhos and JOSIPHOS can achieve even higher enantiomeric excesses for this specific substrate under similar conditions.[6] The choice of ligand often depends on the specific substrate, desired reaction kinetics, and economic considerations.

Turnover Number (TON) and Turnover Frequency (TOF)

Direct comparative data for Turnover Number (TON) and Turnover Frequency (TOF) across a range of substrates for this compound versus newer ligands is less commonly reported in a standardized format. However, it is generally recognized that many modern ligands have been optimized to exhibit higher catalytic activity, leading to greater TON and TOF values. For instance, Ru-BINAP systems have been shown to be highly efficient for the hydrogenation of various substrates, including α,β-unsaturated carboxylic acids.

Table 2: Illustrative TON and TOF Data for Selected Ligands

LigandSubstrateTONTOF (h⁻¹)
This compound α-acetamidocinnamate derivativeHigh-
(R)-BINAP/RuNaphthacrylic acid>10,000-
(R,R)-Me-DuPhosMethyl (Z)-α-acetamidocinnamateup to 50,000>2,000
(R,S)-JOSIPHOSVariousHighHigh

Note: This data is representative and compiled from various literature sources. Direct comparison is challenging due to varying reaction conditions.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below is a detailed, representative experimental protocol for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

1. Catalyst Precursor Preparation:

  • In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the rhodium precursor, such as [Rh(COD)₂]BF₄ (1.0 mol%), and the chiral diphosphine ligand (e.g., this compound, 1.1 mol%) to a Schlenk flask.

  • Add anhydrous, degassed methanol to dissolve the components.

  • Stir the solution at room temperature for 30 minutes to facilitate the in-situ formation of the active catalyst complex. The solution should be homogeneous.

2. Hydrogenation Reaction:

  • In a separate reaction vessel, dissolve methyl (Z)-α-acetamidocinnamate (100 mol%) in anhydrous, degassed methanol.

  • Transfer the prepared catalyst solution to the substrate solution via cannula.

  • Seal the reaction vessel and purge with hydrogen gas (3 cycles of vacuum and H₂ backfill).

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm) and maintain a constant temperature (e.g., 25 °C).

  • Stir the reaction mixture vigorously for the specified reaction time or until hydrogen uptake ceases.

3. Work-up and Analysis:

  • Carefully vent the hydrogen gas from the reaction vessel.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the conversion by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizing Ligand Development and Experimental Workflow

To better illustrate the context and practical aspects of utilizing these chiral ligands, the following diagrams are provided.

Ligand_Evolution cluster_0 P-Chiral Ligands cluster_1 Axially Chiral Ligands cluster_2 Backbone Chiral Ligands cluster_3 Ferrocene-Based Ligands Dipamp This compound (P-chiral) BINAP BINAP (Axial Chirality) Dipamp->BINAP DuPhos DuPhos (C2-Symmetry) BINAP->DuPhos JOSIPHOS JOSIPHOS (Planar Chirality) DuPhos->JOSIPHOS

Caption: Evolution of Chiral Phosphine Ligands.

Experimental_Workflow A Catalyst Preparation (Rh precursor + Ligand) C Reaction Setup (Combine catalyst and substrate) A->C B Substrate Preparation (in degassed solvent) B->C D Hydrogenation (H2 pressure, Temp.) C->D E Work-up & Purification D->E F Analysis (Conversion & ee%) E->F

Caption: Asymmetric Hydrogenation Workflow.

References

A Computational Showdown: (R,R)-Dipamp versus Other Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric catalysis, the quest for highly efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the pioneering P-chiral phosphine ligands, (R,R)-Dipamp has historically held a significant position. This comparison guide delves into a computational analysis of this compound, juxtaposing its performance with other prominent chiral phosphine ligands. The insights are drawn from various theoretical studies employing Density Functional Theory (DFT), providing a molecular-level understanding of the factors governing their catalytic prowess.

Performance Comparison: A Tale of Three Ligands

To offer a quantitative comparison, we have compiled computational data for this compound and two other widely used chiral diphosphine ligands: BINAP and DuPhos. The data is centered around the Rh-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate (MAC), a key reaction for producing chiral amino acid precursors.

Disclaimer: The following data is compiled from different computational studies. While the reaction and general computational approaches are similar, variations in the specific methods and basis sets used in each study should be considered when making direct comparisons.

LigandCatalyst SystemKey Transition State Energy Barrier (kcal/mol)Predicted Enantiomeric Excess (ee%)FavoringSource
This compound [Rh(this compound)]⁺Not explicitly stated in the abstractHigh (mechanism of enantioselection revealed)(R)-product[1]
(R,R)-Me-DuPHOS [Rh((R,R)-Me-DuPHOS)]⁺4.4 kcal/mol lower for the minor diastereomer>99.9%(R)-product[2]
(S)-BINAP [RuCl₂((S)-binap)((S,S)-dpen)]Not explicitly stated in the abstractHigh (enantio- and rate-determining step identified)(R)-product[3]

Experimental and Computational Protocols

The following sections detail the methodologies employed in the computational studies that form the basis of this comparison.

Computational Protocol for this compound System

A comparative quantum chemical computation was performed on the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate with the this compound ligand. The study focused on elucidating the mechanism of enantioselection.[1] While the specific computational details are not available in the abstract, such studies typically involve DFT calculations to map the potential energy surface of the catalytic cycle, identifying the key intermediates and transition states for both the major and minor enantiomeric pathways.

Computational Protocol for (R,R)-Me-DuPHOS System

The study on the [Rh((R,R)-Me-DuPHOS)]⁺-catalyzed asymmetric hydrogenation of α-formamidoacrylonitrile employed a three-layer hybrid quantum mechanics/molecular mechanics (ONIOM) method.[2]

  • Quantum Mechanics (QM) Region: The bond-breaking and bond-forming region was modeled using the B3LYP density functional method.[2]

  • Molecular Mechanics (MM) Region: The outer coordination sphere of the catalyst was described using the UFF molecular mechanics force field.[2]

  • Intermediate Layer: Hartree-Fock (HF) theory was used for the electronic and steric impact of the outer coordination sphere.[2]

This multi-layered approach allows for a detailed and computationally efficient investigation of large catalytic systems.

Computational Protocol for (S)-BINAP System

The mechanistic study of acetophenone hydrogenation by trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] utilized DFT computations in a dielectric continuum to account for solvent effects.[3] The calculations aimed to revise the previously proposed mechanism by identifying the true intermediates and transition states, including the enantio- and rate-determining steps.[3]

Visualizing the Catalytic Process

To better understand the workflows and principles behind these computational studies, the following diagrams are provided.

experimental_workflow cluster_setup System Setup cluster_computation Computational Analysis cluster_analysis Results and Interpretation start Define Catalyst, Substrate, and Solvent precatalyst Build Precatalyst-Substrate Complex start->precatalyst conf_search Conformational Search of Intermediates precatalyst->conf_search ts_search Locate Transition States (TS) for R and S Pathways conf_search->ts_search energy_calc Calculate Relative Free Energies (ΔG) ts_search->energy_calc pes Construct Potential Energy Surface energy_calc->pes rds Identify Rate-Determining and Enantioselectivity-Determining Steps pes->rds ee_pred Predict Enantiomeric Excess (ee%) rds->ee_pred conclusion Rationalize Ligand Performance ee_pred->conclusion

Caption: A generalized workflow for computational studies in asymmetric catalysis.

enantioselectivity_factors cluster_factors Influencing Factors Ligand Ligand Structure & Properties Steric_Hindrance Steric Hindrance Ligand->Steric_Hindrance Electronic_Effects Electronic Effects (e.g., π-π stacking) Ligand->Electronic_Effects Conformational_Flexibility Conformational Flexibility Ligand->Conformational_Flexibility Catalytic_Performance Catalytic Performance Steric_Hindrance->Catalytic_Performance determines Electronic_Effects->Catalytic_Performance influences Conformational_Flexibility->Catalytic_Performance affects

Caption: Key factors influencing enantioselectivity in asymmetric catalysis.

References

Safety Operating Guide

Safe Disposal of (R,R)-Dipamp: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedure for the safe disposal of (R,R)-Dipamp, a widely used chiral phosphine ligand in asymmetric catalysis.

This compound , also known as (R,R)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane, is a combustible solid that requires careful management throughout its lifecycle, from use to disposal.[1] Adherence to established safety protocols is crucial to mitigate potential hazards.

Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes the key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CodeDescription
Skin IrritationSkin Irrit. 2Causes skin irritation.[1]
Eye IrritationEye Irrit. 2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3May cause respiratory irritation.[1]
Chronic Aquatic ToxicityAquatic Chronic 4May cause long-lasting harmful effects to aquatic life.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1]

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form.[1]

Proper Disposal Procedure

The recommended and mandatory procedure for the disposal of this compound is to transfer it to an approved waste disposal plant. This ensures that the chemical is managed in an environmentally responsible and regulatory-compliant manner. Under no circumstances should this compound be disposed of down the drain or in regular waste streams.

Step-by-Step Disposal Protocol:

  • Containment:

    • Ensure that all waste this compound, including any contaminated materials such as gloves, weighing paper, or absorbent pads, is collected in a designated and clearly labeled waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Labeling:

    • The waste container must be labeled in accordance with local and national regulations. The label should clearly identify the contents as "this compound" and include appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed chemical waste disposal service.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DipampDisposal start Start: this compound Waste Generated check_contamination Are there any contaminated materials (gloves, etc.)? start->check_contamination collect_waste Collect all this compound waste in a designated, compatible container. check_contamination->collect_waste No collect_all Collect both chemical waste and contaminated materials in the same designated container. check_contamination->collect_all Yes label_container Label the container clearly with chemical name and hazard symbols. collect_waste->label_container collect_all->label_container seal_container Securely seal the container. label_container->seal_container store_waste Store in a designated, secure, and well-ventilated area. seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a certified waste disposal service. store_waste->contact_ehs provide_sds Provide the Safety Data Sheet (SDS) to the disposal service. contact_ehs->provide_sds end End: Waste is properly disposed of by a licensed professional. provide_sds->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before handling any chemical.

References

Personal protective equipment for handling (R,R)-Dipamp

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R,R)-Dipamp

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. The following procedural steps are designed to ensure the safe management of this compound in a laboratory setting, building a foundation of trust in safe chemical handling practices.

This compound, a chiral phosphine ligand, is a valuable tool in asymmetric synthesis.[1] As an organophosphorus compound, it requires careful handling due to its potential hazards, including skin, eye, and respiratory irritation, and long-term harmful effects on aquatic life.[2] This air-sensitive solid necessitates specific procedures to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Prevents skin contact and absorption.[3][4][5]Primary
Eye Protection Chemical safety goggles with side shields or a face shieldProtects eyes from dust particles and splashes.Primary
Respiratory Protection NIOSH-approved N95 or P100 respirator for solid particulatesPrevents inhalation of airborne powder, especially when handling outside of a fume hood.[4][6][7][8][9]Primary
Body Protection Flame-resistant lab coatProtects against spills and contamination of personal clothing.Primary
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.Secondary

Operational and Disposal Plans

Adherence to structured operational and disposal plans is critical for the safe use of this compound.

Handling Protocol

This compound is an air-sensitive solid and should be handled with appropriate care to prevent degradation and ensure user safety.

  • Preparation :

    • Read the Safety Data Sheet (SDS) thoroughly before handling.

    • Ensure a properly functioning fume hood or glove box is available.

    • Assemble all necessary glassware and equipment, ensuring it is clean and dry.[6]

    • Have an appropriate spill kit readily accessible.

  • Handling :

    • Whenever possible, handle this compound in an inert atmosphere (e.g., a glove box with nitrogen or argon).[6]

    • If a glove box is unavailable, work in a well-ventilated fume hood.

    • Weigh the required amount of this compound in the fume hood, minimizing the generation of dust.

    • Keep the container tightly sealed when not in use.

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.

    • Properly label and store any remaining this compound in a cool, dry, and inert environment.

    • Remove and dispose of PPE according to institutional guidelines.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Spill and Decontamination Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spill (in a fume hood) :

    • Ensure appropriate PPE is worn.

    • Use an absorbent material, such as vermiculite or sand, to cover the spill.

    • Carefully collect the absorbed material into a designated, labeled waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Place all contaminated materials, including cleaning supplies and PPE, into a sealed bag for hazardous waste disposal.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • Restrict access to the spill area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Provide the EHS response team with the SDS for this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm.

  • Unused this compound :

    • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in regular trash.

  • Contaminated Materials :

    • All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.

    • Collect these materials in a clearly labeled, sealed container.

  • Chemical Inactivation (for residual amounts) :

    • Small residual amounts of phosphine ligands can be deactivated by carefully reacting with a suitable oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), under controlled conditions and in a fume hood.[5] This should only be performed by trained personnel.

    • The resulting solution should be neutralized and disposed of as hazardous waste.

Emergency Procedures

Immediate action is required in case of accidental exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound prep Preparation - Review SDS - Assemble Equipment - Prepare Spill Kit handling Handling (in Fume Hood or Glove Box) - Weigh Solid - Keep Container Sealed prep->handling post_handling Post-Handling - Clean Work Area - Store Properly - Dispose of PPE handling->post_handling spill Spill Occurs handling->spill emergency Exposure Emergency handling->emergency disposal Waste Disposal - Collect in Labeled Container - Follow Regulations post_handling->disposal minor_spill Minor Spill Cleanup - Absorb Material - Decontaminate Area spill->minor_spill Minor major_spill Major Spill Response - Evacuate Area - Contact EHS spill->major_spill Major minor_spill->disposal first_aid First Aid - Eye/Skin Flush - Move to Fresh Air emergency->first_aid medical Seek Medical Attention first_aid->medical

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R)-Dipamp
Reactant of Route 2
(R,R)-Dipamp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。